molecular formula C61H88N16O14 B7887651 Leuprorelin acetate

Leuprorelin acetate

Cat. No.: B7887651
M. Wt: 1269.4 g/mol
InChI Key: RGLRXNKKBLIBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leuprorelin acetate is a useful research compound. Its molecular formula is C61H88N16O14 and its molecular weight is 1269.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLRXNKKBLIBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H88N16O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74381-53-6
Record name 1-9-LUTEINIZING HORMONE-RELEASING FACTOR (SWINE), 6-D-LEUCINE-9-(N-ETHYL-L-PROLINAMIDE)-, ACETATE (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Leuprorelin Acetate's Mechanism of Action in Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leuprorelin (B1674837) acetate (B1210297) is a synthetic gonadotropin-releasing hormone (GnRH) agonist, a cornerstone in the management of hormone-sensitive prostate cancer. Its therapeutic effect is primarily attributed to the profound suppression of testicular androgen production, a modality known as androgen deprivation therapy (ADT). However, emerging evidence reveals a dual mechanism of action, involving not only this systemic hormonal suppression but also direct anti-tumor effects on prostate cancer cells. This document provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Systemic Mechanism: Hypothalamic-Pituitary-Gonadal (HPG) Axis Suppression

The principal mechanism of leuprorelin acetate is the induction of a medical castration state by disrupting the normal pulsatile signaling of the Hypothalamic-Pituitary-Gonadal (HPG) axis.[1] As a GnRH analogue, it acts as a potent agonist at the pituitary GnRH receptors.[2]

2.1 Biphasic Hormonal Response

Continuous administration of leuprorelin results in a biphasic response:

  • Initial Agonist Phase (Flare-up): Upon initial administration, leuprorelin stimulates the GnRH receptors in the anterior pituitary, causing a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This leads to a temporary increase in serum testosterone (B1683101) levels, typically observed within the first 1-2 weeks of treatment.[1] This "flare phenomenon" can sometimes lead to a temporary worsening of clinical symptoms.[1]

  • Downregulation and Desensitization: Continuous, non-pulsatile exposure to leuprorelin leads to the desensitization and downregulation of pituitary GnRH receptors.[2][3] This sustained stimulation causes the receptors to become unresponsive, leading to a profound and sustained suppression of LH and FSH release.[1][3]

2.2 Induction of Castration

The suppression of LH secretion directly inhibits testosterone production by the Leydig cells in the testes.[1] Within 2 to 6 weeks of initiating therapy, serum testosterone levels are reduced to castrate levels, defined as ≤ 50 ng/dL.[1][4][5] This medical castration effectively deprives androgen-dependent prostate cancer cells of their primary growth stimulus.[6][7]

G Figure 1. Systemic Mechanism of this compound cluster_normal Normal Pulsatile Axis cluster_effect Figure 1. Systemic Mechanism of this compound Hypothalamus Hypothalamus Pituitary Anterior Pituitary (GnRH Receptors) Hypothalamus->Pituitary Pulsatile GnRH (+) Testes Testes (Leydig Cells) Pituitary->Testes LH / FSH (+) Downregulation GnRH-R Downregulation & Desensitization Pituitary->Downregulation ProstateCancer Prostate Cancer Cells Testes->ProstateCancer Testosterone (+ Growth) Castration Testosterone < 50 ng/dL (Medical Castration) Testes->Castration Inhibition Inhibition of Tumor Growth ProstateCancer->Inhibition Leuprorelin Continuous This compound Leuprorelin->Pituitary Continuous Stimulation Suppression Suppressed LH / FSH Downregulation->Suppression Suppression->Testes (-) Inhibition Castration->ProstateCancer (-) Androgen Deprivation

Figure 1. Systemic action of leuprorelin on the HPG axis.

Direct Cellular Mechanism in Prostate Cancer Cells

Beyond systemic hormone suppression, this compound exerts direct effects on prostate cancer cells, which can express functional GnRH receptors (GnRHR).[8][9] This direct action is significant as it may contribute to therapeutic efficacy even in androgen-insensitive disease states.[8][10]

3.1 GnRH Receptor Signaling in Cancer Cells

The GnRHR is a G-protein coupled receptor (GPCR).[11][12] In prostate cancer cells, its activation by leuprorelin initiates intracellular signaling cascades that are generally anti-proliferative.

  • G-Protein Coupling: Upon agonist binding, the GnRHR primarily couples to Gαq/11 proteins, and in some contexts, to inhibitory Gαi proteins.[11][13]

  • Downstream Pathways: Activation of Gαq/11 stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14][15]

    • IP3 mobilizes intracellular calcium stores.

    • DAG activates Protein Kinase C (PKC).

  • MAPK Cascade: The activation of PKC can subsequently trigger the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[14][15] While often associated with proliferation, in the context of GnRHR signaling in cancer, this pathway can lead to growth inhibition and apoptosis.[10][12]

Leuprorelin has been shown to counteract the mitogenic effects of epidermal growth factor (EGF) in androgen-unresponsive PC-3 cells and inhibit androgen-stimulated proliferation in LNCaP cells.[10] Furthermore, it can reduce the expression of the prostate-specific antigen (PSA) gene in both cell types.[10]

G Figure 2. Direct GnRH Receptor Signaling in Prostate Cancer Cells cluster_outcomes Leuprorelin Leuprorelin Acetate GnRHR GnRH Receptor (GnRHR) Leuprorelin->GnRHR Binds Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Nucleus Nucleus MAPK->Nucleus Signal Transduction Growth ↓ Cell Proliferation Nucleus->Growth Apoptosis ↑ Apoptosis Nucleus->Apoptosis PSA ↓ PSA Gene Expression Nucleus->PSA Outcomes Cellular Outcomes

Figure 2. Direct GnRH receptor signaling in prostate cancer cells.

Quantitative Data Summary

The clinical and cellular effects of this compound have been quantified in numerous studies.

Table 1: Clinical Efficacy of this compound in Prostate Cancer Patients

ParameterBaseline ValuePost-Treatment ValueTime to EffectStudy Reference(s)
Serum Testosterone ~361.2 ng/dL≤ 50 ng/dL (Castrate)2-6 weeks[4][16]
≤ 20 ng/dL (Surgical Castrate)By Day 42 (98% of patients)[16][17]
Mean: 6.1 ng/dL 6 months[16]
Serum PSA 0.0300 ng/mL (median)0.0000 ng/mL (median)48 weeks[7]

Table 2: Direct Cellular Effects of this compound on Prostate Cancer Cell Lines

Cell LineTreatmentParameter MeasuredObserved EffectStudy Reference(s)
LNCaP (Androgen-Sensitive)Leuprorelin + DHTCell ProliferationCounteracts androgen-stimulated growth[10]
LeuprorelinPSA Gene ExpressionReduces basal and androgen-induced expression[10]
PC-3 (Androgen-Insensitive)Leuprorelin + EGFCell ProliferationInhibits EGF-stimulated mitogenic action[10]
LeuprorelinPSA Gene ExpressionReduces basal and EGF-induced expression[10]
10⁻⁶ M LeuprorelinGnRH Receptor Levels~80-110% increase after 30 days[8]

Key Experimental Protocols

The findings described are based on established in-vivo and in-vitro methodologies.

5.1 Protocol: Cell Proliferation Assay

  • Cell Culture: Human prostate cancer cell lines (e.g., LNCaP, PC-3) are cultured in standard medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS). For experiments, cells are often switched to a medium with charcoal-stripped FBS to remove endogenous steroids.

  • Seeding: Cells are seeded into multi-well plates (e.g., 24-well plates) at a predetermined density (e.g., 25,000 cells/mL).

  • Treatment: After allowing cells to adhere (24h), the medium is replaced with fresh medium containing this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁶ M), alone or in combination with growth stimulants like dihydrotestosterone (B1667394) (DHT) or EGF. Control wells receive vehicle only.

  • Incubation: Cells are incubated for various time intervals (e.g., 2, 4, 6, 8 days), with media and treatments refreshed every 48 hours.

  • Cell Counting: At each time point, cells are detached using trypsin-EDTA and counted using a hemocytometer or an automated cell counter to determine the cell number. Growth curves are then plotted.[10]

5.2 Protocol: Western Blot for GnRH Receptor Expression

  • Cell Lysis: Following treatment as described above, cells are washed with PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with a primary antibody specific for the GnRH receptor. A primary antibody for a loading control protein (e.g., β-actin) is also used.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Densitometric analysis is performed on the bands to quantify the relative expression of the GnRH receptor, normalized to the loading control.[8]

G Figure 3. General Experimental Workflow for In-Vitro Analysis cluster_analysis start Start: Prostate Cancer Cell Lines (LNCaP, PC-3) culture 1. Cell Culture & Seeding (Multi-well plates) start->culture treatment 2. Treatment Application - Leuprolin Acetate (various conc.) - Stimulants (DHT, EGF) - Vehicle Control culture->treatment incubation 3. Incubation (Multiple time points, e.g., 2-8 days) treatment->incubation harvest 4. Cell Harvesting incubation->harvest analysis 5. Downstream Analysis harvest->analysis prolif Cell Proliferation Assay (Cell Counting) analysis->prolif For Growth Analysis western Protein Expression (Western Blot for GnRH-R) analysis->western For Protein Analysis qpcr Gene Expression (RT-qPCR for PSA) analysis->qpcr For Gene Analysis

Figure 3. General workflow for in-vitro analysis of leuprorelin.

Conclusion

The mechanism of action of this compound in prostate cancer is multifaceted. Its dominant, systemic effect is the suppression of the HPG axis, leading to medical castration and the withdrawal of androgenic support for tumor growth.[1][2] Concurrently, leuprorelin exerts direct anti-proliferative and pro-apoptotic effects on prostate cancer cells by engaging GnRH receptors present on the tumor cells themselves.[8][10] This dual mechanism underscores its robust efficacy in managing hormone-sensitive prostate cancer and provides a rationale for its potential utility in androgen-independent disease states. A thorough understanding of these interconnected pathways is critical for optimizing current therapeutic strategies and developing novel drug combinations.

References

The Discovery and Chemical Synthesis of Leuprorelin Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the development, mechanism, and synthesis of a cornerstone GnRH agonist.

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and chemical synthesis of leuprorelin (B1674837) acetate (B1210297), a potent gonadotropin-releasing hormone (GnRH) receptor agonist. Designed for researchers, scientists, and drug development professionals, this document delves into the seminal research that led to its creation, the intricate signaling pathways it modulates, and the detailed methodologies for its chemical synthesis.

Discovery and Development: A Historical Perspective

The journey to the development of leuprorelin acetate is rooted in the foundational discovery of Gonadotropin-Releasing Hormone (GnRH) by Nobel laureates Andrew V. Schally and Roger Guillemin in 1971.[1][2] Their characterization of this decapeptide, which governs the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, opened the door for the creation of synthetic analogs with therapeutic potential.[1][2][3]

In the early 1970s, researchers at Takeda Pharmaceutical Company in Japan embarked on a program to synthesize more potent and stable GnRH analogs.[4] This led to the discovery of leuprorelin, a nonapeptide with a D-leucine substitution at position 6 and an ethylamide group at the C-terminus. These modifications conferred a significantly longer half-life and greater potency compared to the native GnRH.[5]

Following its discovery, Takeda partnered with Abbott Laboratories for the clinical development and commercialization of this compound.[5][6][7][8] The first formulation of this compound, a daily injection, received FDA approval in 1985 for the palliative treatment of advanced prostate cancer.[9] Subsequent research and development led to the introduction of long-acting depot formulations, offering improved patient convenience and compliance.[6][7]

Mechanism of Action: The GnRH Receptor Signaling Pathway

This compound exerts its therapeutic effects by acting as a potent agonist of the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells.[9] Continuous administration of leuprorelin, as opposed to the natural pulsatile release of GnRH, leads to a biphasic response:

  • Initial Stimulation (Flare-up): Initially, leuprorelin stimulates the GnRHR, causing a transient increase in the secretion of LH and FSH. This can lead to a temporary surge in testosterone (B1683101) levels in men and estrogen levels in women.

  • Downregulation and Desensitization: Continuous exposure to leuprorelin leads to the downregulation and desensitization of the GnRHRs on the pituitary gonadotrophs. This results in a profound and sustained suppression of LH and FSH secretion, ultimately leading to a significant reduction in gonadal steroid production (testosterone and estrogen) to castrate levels.

The intracellular signaling cascade initiated by the activation of the GnRH receptor is complex and involves multiple pathways. The primary pathway involves the coupling of the receptor to Gq/11 proteins, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events, in turn, modulate the synthesis and release of gonadotropins.

GnRH_Signaling_Pathway Leuprorelin This compound GnRHR GnRH Receptor (GPCR) Leuprorelin->GnRHR Binds to G_protein Gq/11 GnRHR->G_protein Activates Downregulation Receptor Downregulation & Desensitization GnRHR->Downregulation Continuous stimulation leads to PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_synthesis Gonadotropin (LH, FSH) Synthesis & Release Ca_release->Gonadotropin_synthesis MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates MAPK->Gonadotropin_synthesis Modulates Hormone_suppression Suppression of Testosterone & Estrogen Gonadotropin_synthesis->Hormone_suppression Leads to Downregulation->Gonadotropin_synthesis Inhibits

Caption: GnRH Receptor Signaling Pathway

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, providing insights into its pharmacokinetic profile, receptor binding affinity, and in vitro efficacy.

ParameterValueSpeciesAdministrationReference
Pharmacokinetic Parameters
BioavailabilityComparable to IVHumanSubcutaneous[9]
Elimination Half-life~3 hoursHumanIntravenousNot explicitly cited
Volume of Distribution (Vd)27 LHumanIntravenousNot explicitly cited
Clearance8.34 L/hourHumanIntravenous[4]
Receptor Binding Affinity
IC500.4 ± 0.06 nMRat GnRH Receptor (in HEK293 cells)In vitro[10]
In Vitro Efficacy
EC50 (Inositol Phosphate Production)Sub-nanomolar to low nanomolarRat GnRH Receptor (in HEK293 cells)In vitro[10]

Chemical Synthesis of this compound

The chemical synthesis of leuprorelin, a nonapeptide with the sequence pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt, has been achieved through various strategies, primarily solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for the synthesis of peptides, including leuprorelin.[4][11][12] The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

SPPS_Workflow start Start with Resin (e.g., 2-Chlorotrityl chloride resin) attach Attach C-terminal Amino Acid (Fmoc-Pro-OH) start->attach deprotect Fmoc Deprotection (e.g., Piperidine in DMF) attach->deprotect couple Couple Next Fmoc-Amino Acid (e.g., with HBTU/DIEA) deprotect->couple repeat Repeat Deprotection and Coupling Cycles couple->repeat repeat->deprotect for each amino acid cleave Cleave Peptide from Resin (e.g., TFA) repeat->cleave After final coupling deprotect_side Remove Side-Chain Protecting Groups cleave->deprotect_side purify Purify Crude Peptide (e.g., RP-HPLC) deprotect_side->purify lyophilize Lyophilization to obtain This compound purify->lyophilize

References

An In-depth Technical Guide to the GnRH Receptor Binding Affinity and Kinetics of Leuprorelin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuprorelin (B1674837) acetate (B1210297), a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH), is a cornerstone in the therapeutic management of a range of hormone-dependent conditions, including prostate cancer, endometriosis, and central precocious puberty. Its clinical efficacy is rooted in its specific and high-affinity interaction with the gonadotropin-releasing hormone receptor (GnRH-R), a member of the G-protein coupled receptor (GPCR) family. Understanding the precise binding affinity and kinetics of leuprorelin acetate with the GnRH-R is paramount for optimizing drug development, refining dosing strategies, and elucidating its mechanism of action at a molecular level. This technical guide provides a comprehensive overview of the binding characteristics of this compound, detailed experimental protocols for its assessment, and a visualization of the associated signaling pathways.

This compound: Mechanism of Action

This compound acts as a potent agonist at the GnRH receptor.[1] Upon initial administration, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in gonadal sex hormones—testosterone in males and estrogen in females.[1] However, continuous, non-pulsatile administration of this compound leads to a paradoxical effect. The constant stimulation of the GnRH-R results in receptor desensitization and downregulation, a process where the receptors become less responsive and decrease in number.[1] This ultimately leads to a profound and sustained suppression of LH and FSH secretion, thereby reducing the production of gonadal steroids to castrate levels.[1]

Quantitative Binding Data

The interaction of this compound with the GnRH receptor can be quantified through several key parameters that describe its binding affinity and kinetics. These parameters are crucial for comparing the potency of different GnRH analogs and for understanding their structure-activity relationships.

Binding Affinity Data

Binding affinity refers to the strength of the interaction between a ligand (this compound) and its receptor (GnRH-R). It is typically expressed by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

ParameterValueCell Line/SystemSpeciesReference
IC50 0.8 ± 0.02 nMαT3-1 cellsMouse[2]

Note: Data for Kd, Ki, kon, and koff for this compound are not consistently reported in publicly available literature. The table will be updated as more specific quantitative data becomes available.

Binding Kinetics Data

Binding kinetics describe the rate at which a ligand binds to and dissociates from its receptor. These are defined by the association rate constant (kon) and the dissociation rate constant (koff).

ParameterValueMethodReference
kon (Association Rate) Not Available
koff (Dissociation Rate) Not Available

GnRH Receptor Signaling Pathways

The binding of this compound to the GnRH receptor initiates a cascade of intracellular signaling events that ultimately lead to the physiological responses of gonadotropin synthesis and secretion, followed by desensitization and downregulation upon continuous exposure.

Gq/11-Mediated Signaling Pathway

The primary signaling pathway activated by the GnRH receptor involves the Gq/11 family of G-proteins.[3]

GnRH_Signaling Leuprorelin This compound GnRHR GnRH Receptor Leuprorelin->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Secretion Gonadotropin Secretion Ca_release->Secretion MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates Transcription Gene Transcription (LH & FSH subunits) MAPK->Transcription Transcription->Secretion

Caption: Gq/11-mediated signaling cascade initiated by this compound binding.

Receptor Downregulation and Desensitization

Continuous stimulation of the GnRH receptor by this compound leads to a process of desensitization and downregulation, which is central to its therapeutic effect.

GnRH_Downregulation Continuous_Stimulation Continuous Leuprorelin Stimulation Receptor_Phosphorylation Receptor Phosphorylation Continuous_Stimulation->Receptor_Phosphorylation Arrestin_Binding β-Arrestin Binding Receptor_Phosphorylation->Arrestin_Binding Internalization Receptor Internalization (Endocytosis) Arrestin_Binding->Internalization Degradation Lysosomal Degradation Internalization->Degradation Recycling Recycling to Membrane Internalization->Recycling Reduced_Signaling Reduced Signaling & Downregulation Degradation->Reduced_Signaling Recycling->GnRHR

Caption: Mechanism of GnRH receptor desensitization and downregulation.

Experimental Protocols

Accurate determination of the binding affinity and kinetics of this compound requires robust and well-defined experimental protocols. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki or IC50) of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

  • Receptor Source: Pituitary cell membrane preparations (e.g., from rat or human) or cells engineered to express the GnRH receptor (e.g., αT3-1 cells).

  • Radioligand: A high-affinity GnRH agonist or antagonist labeled with a radioisotope (e.g., [125I]-triptorelin or [3H]-GnRH).

  • Unlabeled Ligand: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 0.1% BSA.

  • Wash Buffer: Cold assay buffer.

  • Non-specific Binding Control: A high concentration of a potent unlabeled GnRH agonist (e.g., 1 µM unlabeled GnRH).

  • Instrumentation: Scintillation counter, filtration apparatus.

Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare GnRH Receptor Membrane Homogenate Incubation Incubate Membranes with Radioligand and Leuprorelin Membrane_Prep->Incubation Reagent_Prep Prepare Serial Dilutions of this compound Reagent_Prep->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Radioactivity using Scintillation Counter Washing->Counting Analysis Calculate Specific Binding and Determine IC50/Ki Counting->Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Detailed Procedure:

  • Membrane Preparation:

    • Homogenize pituitary tissue or GnRH-R expressing cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add a high concentration of unlabeled GnRH, radioligand, and membrane preparation.

    • Competition: Add serial dilutions of this compound, radioligand, and membrane preparation.

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that can be used to measure the real-time association and dissociation of this compound from the GnRH receptor, allowing for the determination of kon and koff.

Materials:

  • SPR Instrument: (e.g., Biacore).

  • Sensor Chip: (e.g., CM5 chip).

  • Purified GnRH Receptor: Solubilized and purified receptor.

  • This compound: In various concentrations.

  • Running Buffer: A suitable buffer for maintaining protein stability and minimizing non-specific binding.

  • Immobilization Reagents: For covalently coupling the receptor to the sensor chip.

Workflow:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilization Immobilize Purified GnRH Receptor on Sensor Chip Association Inject this compound (Association Phase) Immobilization->Association Dissociation Flow Running Buffer (Dissociation Phase) Association->Dissociation Sensorgram Generate Sensorgram (Response vs. Time) Dissociation->Sensorgram Kinetic_Fit Fit Data to Kinetic Models to Determine kon and koff Sensorgram->Kinetic_Fit

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Procedure:

  • Receptor Immobilization:

    • Activate the sensor chip surface.

    • Inject the purified GnRH receptor solution to allow for covalent coupling to the chip surface.

    • Deactivate any remaining active groups on the surface.

  • Binding Measurement:

    • Equilibrate the system with running buffer to establish a stable baseline.

    • Association Phase: Inject a series of concentrations of this compound over the sensor surface and monitor the change in the SPR signal (response units) over time.

    • Dissociation Phase: Replace the this compound solution with running buffer and monitor the decrease in the SPR signal as the bound ligand dissociates from the receptor.

  • Data Analysis:

    • The real-time binding data is presented as a sensorgram.

    • Fit the association and dissociation curves to appropriate kinetic models (e.g., a 1:1 Langmuir binding model) using the instrument's software.

    • The fitting process will yield values for the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (Kd) can be calculated from the ratio of the rate constants (Kd = koff / kon).

Conclusion

This technical guide provides a foundational understanding of the binding affinity and kinetics of this compound with its target, the GnRH receptor. The provided quantitative data, though limited, highlights its high-affinity interaction. The detailed experimental protocols offer a roadmap for researchers to further characterize this and other GnRH analogs. The visualization of the signaling pathways provides a clear framework for understanding the molecular consequences of this binding event. Further research to populate the quantitative data tables with more comprehensive values for Kd, Ki, kon, and koff under various experimental conditions will be invaluable for the continued development and optimization of GnRH-based therapies.

References

The Pharmacokinetics and Pharmacodynamics of Leuprorelin Acetate in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuprorelin (B1674837) acetate (B1210297), a synthetic agonist analog of gonadotropin-releasing hormone (GnRH), is a cornerstone in the treatment of hormone-responsive cancers and other conditions. Its therapeutic efficacy hinges on its ability to induce a state of pharmacological castration by downregulating the pituitary-gonadal axis. Continuous administration, following an initial transient stimulation, leads to decreased production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), subsequently suppressing gonadal steroid synthesis.[1][2][3][4] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of leuprorelin acetate in various animal models, focusing on data from pivotal preclinical studies.

Mechanism of Action: The GnRH Signaling Pathway

This compound exerts its effects by binding to GnRH receptors on pituitary gonadotrophs.[5][6] This interaction initiates a cascade of intracellular signaling events. Initially, this binding stimulates the Gq/11 protein-coupled receptor, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7][8][9] IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).[5][6][7][8][9] This signaling surge results in the initial "flare-up" effect, characterized by a transient increase in LH and FSH secretion and, consequently, a rise in testosterone (B1683101) or estrogen levels.

However, the continuous presence of this compound leads to the desensitization and downregulation of GnRH receptors on the pituitary gonadotrophs.[6] This uncoupling of the receptor from its signaling cascade ultimately suppresses the release of LH and FSH, leading to a profound and sustained decrease in gonadal steroid production.[2]

GnRH Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GnRH Receptor GnRH Receptor This compound->GnRH Receptor Binds to Gq/11 Gq/11 GnRH Receptor->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Hormone Release LH & FSH Release Ca2+->Hormone Release MAPK Cascade MAPK Cascade PKC->MAPK Cascade Gene Transcription Gene Transcription (LH & FSH synthesis) MAPK Cascade->Gene Transcription Gene Transcription->Hormone Release

Caption: GnRH receptor signaling cascade initiated by this compound.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of this compound has been extensively studied in various animal models, primarily rats and dogs, to understand its absorption, distribution, metabolism, and excretion. These studies are crucial for the development of sustained-release formulations that obviate the need for daily injections.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound from various studies in rats and dogs.

Table 1: Pharmacokinetic Parameters of this compound in Rats

FormulationDoseRouteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)Reference(s)
Solution0.1 mg/kgIV--105.50 ± 17.270.52 ± 0.10[10]
Solution0.1 mg/kgSC--53.33 ± 9.960.66 ± 0.03[10]
Microspheres3.75 mgSC13.1 µg/L1-3--[4][11]
Microspheres7.5 mgSC20.8-21.8 µg/L1-3--[4][11]
Microspheres15 mgSC54.5 µg/L1-3--[4][11]

Table 2: Pharmacokinetic Parameters of this compound in Dogs

FormulationDoseRouteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)Reference(s)
3-Month Depot11.25 mg/animalSC~0.1 (sustained)---[12][13]

Note: Data are presented as mean ± standard deviation where available. Direct comparison between studies should be made with caution due to differences in analytical methods and experimental designs.

Pharmacodynamics in Animal Models

The primary pharmacodynamic effect of this compound is the suppression of gonadal steroids to castration levels. This is typically assessed by measuring serum testosterone in males or estradiol (B170435) in females.

Data Presentation: Pharmacodynamic Effects

Table 3: Pharmacodynamic Effects of this compound in Male Rats

FormulationDoseEffect on TestosteroneDuration of SuppressionReference(s)
Microspheres1.35 mg/ratInitial sharp peak, then suppression to below normal levels> 6 weeks[2]
Microspheres0.0135 & 0.135 mg/ratInsufficient suppression-[2]

Table 4: Pharmacodynamic Effects of this compound in Male Dogs

FormulationDoseEffect on TestosteroneDuration of SuppressionReference(s)
3-Month Depot11.25 mg/animalSuppression to < 0.5 ng/mLAt least 98 days[12][13]
In situ Implant3%, 4.5%, 6% w/wSuppression to castration levelsAt least 90 days[14][15]

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of pharmacokinetic and pharmacodynamic studies. Below are generalized protocols based on the reviewed literature.

Microsphere Preparation (Double Emulsion Solvent Evaporation)

A common method for preparing sustained-release this compound microspheres involves a double emulsion-solvent evaporation technique.[1][16]

Microsphere Preparation Workflow Aqueous Drug Solution 1. Dissolve this compound in inner aqueous phase (w1) Primary Emulsion 3. Add w1 to oil phase and homogenize to form primary emulsion (w1/o) Aqueous Drug Solution->Primary Emulsion Polymer Solution 2. Dissolve PLGA polymer in organic solvent (oil phase) Polymer Solution->Primary Emulsion Secondary Emulsion 4. Add w1/o to outer aqueous phase (w2) containing a surfactant and homogenize Primary Emulsion->Secondary Emulsion Solvent Evaporation 5. Stir to evaporate organic solvent Secondary Emulsion->Solvent Evaporation Microsphere Collection 6. Collect, wash, and dry microspheres Solvent Evaporation->Microsphere Collection

Caption: Workflow for preparing this compound-loaded microspheres.

  • Preparation of the Inner Aqueous Phase (w1): this compound is dissolved in water for injection.[1]

  • Preparation of the Organic Phase (o): A biodegradable polymer such as poly(lactic-co-glycolic) acid (PLGA) is dissolved in an organic solvent like dichloromethane.[1]

  • Formation of the Primary Emulsion (w1/o): The inner aqueous phase is added to the organic phase and emulsified using a high-speed homogenizer.[1]

  • Formation of the Secondary Emulsion (w1/o/w2): The primary emulsion is then added to a larger volume of an outer aqueous phase containing a surfactant (e.g., polyvinyl alcohol) and is again homogenized.

  • Solvent Evaporation: The double emulsion is stirred to allow the organic solvent to evaporate, leading to the hardening of the microspheres.

  • Collection and Drying: The resulting microspheres are collected by filtration or centrifugation, washed, and dried.

Animal Studies
  • Animal Models: Male Sprague-Dawley or Wistar rats and male beagle dogs are commonly used.[2][13][14][15]

  • Drug Administration: Formulations are typically administered via subcutaneous (SC) or intramuscular (IM) injection.[2][13][14][15]

  • Blood Sampling: Blood samples are collected at predetermined time points via appropriate methods (e.g., tail vein in rats, cephalic vein in dogs). Plasma or serum is separated and stored frozen until analysis.

  • Bioanalysis:

    • This compound Quantification: Due to the low circulating concentrations, highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or radioimmunoassay (RIA) are employed.[14][15] Sample preparation often involves protein precipitation or solid-phase extraction (SPE).[17][18]

    • Testosterone Quantification: Serum or plasma testosterone levels are typically measured by RIA.[14][15][19][20]

PK/PD Experimental Workflow Animal Acclimatization Animal Acclimatization Baseline Sampling Baseline Blood Sampling Animal Acclimatization->Baseline Sampling Drug Administration This compound Administration (SC/IM) Baseline Sampling->Drug Administration Serial Sampling Serial Blood Sampling Drug Administration->Serial Sampling Sample Processing Plasma/Serum Separation & Storage Serial Sampling->Sample Processing Bioanalysis Quantification of Leuprorelin & Testosterone Sample Processing->Bioanalysis Data Analysis PK/PD Modeling and Analysis Bioanalysis->Data Analysis

Caption: General experimental workflow for preclinical PK/PD studies.

Conclusion

Preclinical studies in animal models are indispensable for characterizing the pharmacokinetic and pharmacodynamic properties of this compound. These studies have been instrumental in the development of long-acting depot formulations that have significantly improved patient compliance and therapeutic outcomes. The data summarized in this guide highlight the consistent and sustained suppression of gonadal steroids achieved with these formulations. The detailed experimental protocols provide a framework for future research in this area, aiding in the development of new and improved drug delivery systems for GnRH agonists.

References

Early Preclinical Research on Leuprorelin Acetate for Endometriosis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the presence of endometrial-like tissue outside the uterine cavity. It is a significant cause of pelvic pain and infertility, affecting approximately 10% of women of reproductive age.[1] The growth and maintenance of these ectopic lesions are primarily driven by ovarian estrogen production.[2] Leuprorelin (B1674837) acetate (B1210297), a synthetic agonist of gonadotropin-releasing hormone (GnRH), is a cornerstone in the medical management of endometriosis.[1][3] By inducing a state of reversible medical oophorectomy, it effectively suppresses estrogen levels, leading to the regression of endometriotic implants.[4] This whitepaper provides an in-depth technical review of the early preclinical research that established the foundational evidence for the use of leuprorelin acetate in treating endometriosis, focusing on its mechanism of action, key in vitro and in vivo experimental findings, and the underlying cellular and molecular pathways.

Mechanism of Action

This compound exerts its therapeutic effect through a dual mechanism. The primary and most well-understood mechanism is the suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[1][5] As a GnRH agonist, continuous administration of this compound leads to the desensitization and downregulation of GnRH receptors on the pituitary gonadotropes.[4][6][7] This initially causes a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by profound and sustained suppression of their release.[4][5] The reduction in gonadotropins subsequently inhibits ovarian steroidogenesis, leading to a significant decrease in circulating estrogen to postmenopausal levels.[8][9] This hypoestrogenic state deprives the ectopic endometrial implants of the hormonal support necessary for their growth and survival, causing them to atrophy.[2][10]

Increasingly, preclinical evidence has illuminated a secondary, direct mechanism of action on the endometrial cells themselves.[11][12] GnRH receptors have been identified in both eutopic and ectopic endometrial tissues.[13][14] this compound can bind to these receptors to directly modulate cellular processes, including apoptosis, cell proliferation, and the secretion of angiogenic factors, independent of its systemic hormonal effects.[11][12][15]

High-Level Mechanism of this compound in Endometriosis cluster_systemic Systemic Effect (HPG Axis) cluster_direct Direct Cellular Effect cluster_outcome Therapeutic Outcome LA This compound (Continuous Administration) Pit Pituitary GnRH Receptors LA->Pit Downregulation & Desensitization Gonad LH & FSH Secretion Pit->Gonad Suppression Ovary Ovarian Estrogen Production Gonad->Ovary Inhibition Atrophy Atrophy of Endometriotic Lesions Ovary->Atrophy Deprivation of Hormonal Support LA_direct This compound GnRHR_endo Endometrial Cell GnRH Receptors LA_direct->GnRHR_endo Binding Cell_Effects ↑ Apoptosis ↓ Proliferation ↓ Angiogenesis GnRHR_endo->Cell_Effects Signal Transduction Cell_Effects->Atrophy

Caption: Overall mechanism of this compound action.

Preclinical In Vitro Evidence

Early cell culture studies were pivotal in demonstrating the direct effects of this compound on endometrial cells. These experiments provided evidence that its therapeutic action extends beyond simple estrogen deprivation.

Effects on Apoptosis and Cell Proliferation

Several studies have shown that this compound can directly induce apoptosis (programmed cell death) and inhibit the proliferation of endometrial cells. In cultures of epithelial endometrial cells from women with endometriosis, this compound was found to significantly enhance the percentage of apoptotic cells.[11] This effect was mediated by an increase in the expression of pro-apoptotic proteins like Bax and FasL and a decrease in the anti-apoptotic protein Bcl-2.[12] Concurrently, this compound down-regulates cell proliferation in these cultures.[16]

Effects on Angiogenesis and Cytokine Release

Angiogenesis, the formation of new blood vessels, is crucial for the establishment and growth of endometriotic lesions. Preclinical studies have shown that this compound can inhibit this process. In endometrial cell cultures, this compound was observed to downregulate the release of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Interleukin-1β (IL-1β).[11] This suggests that part of its therapeutic effect comes from restricting the blood supply to the ectopic implants.[12]

Table 1: Summary of Key In Vitro Preclinical Studies

Cell Type This compound (LA) Concentration Key Experiment Outcome Measured Result Reference
Eutopic Endometrial Epithelial Cells (from Endometriosis Patients) 100 ng/mL Apoptosis Assay Percentage of Apoptotic Cells Enhanced apoptosis [11][15]
Eutopic Endometrial Epithelial Cells (from Endometriosis Patients) 1, 10, 100 ng/mL Proliferation Assay ³H-Thymidine Incorporation Down-regulated cell proliferation [15]
Eutopic Endometrial Epithelial Cells (from Endometriosis Patients) 100 ng/mL ELISA VEGF & IL-1β Release Downregulated cytokine release [11]

| Endometriotic Stromal & Epithelial Cells | 10⁻⁹–10⁻⁵ M | Proliferation Assay | BrdU Incorporation | Significantly suppressed proliferation in responsive cells |[14] |

In Vitro Experimental Workflow cluster_prep Cell Culture Preparation cluster_treatment Experimental Treatment cluster_analysis Endpoint Analysis Biopsy Endometrial Biopsy (Eutopic/Ectopic) Isolate Isolate & Culture Epithelial/Stromal Cells Biopsy->Isolate Incubate Incubate Cells with This compound (Various Concentrations) Isolate->Incubate Control Control Group (No Treatment) Isolate->Control Apoptosis Apoptosis Assay (e.g., Acridine (B1665455) Orange) Incubate->Apoptosis Analyze Prolif Proliferation Assay (e.g., BrdU, ³H-Thymidine) Incubate->Prolif Analyze Elisa Cytokine Measurement (e.g., ELISA for VEGF) Incubate->Elisa Analyze Control->Apoptosis Analyze Control->Prolif Analyze Control->Elisa Analyze

Caption: Generalized workflow for in vitro studies.

Preclinical In Vivo Evidence

Animal models, particularly rodent models, have been instrumental in evaluating the efficacy and physiological effects of this compound in a complex biological system.

Rodent Models of Endometriosis

A common and effective method for inducing endometriosis in rats involves the autotransplantation of endometrial tissue.[17] In this model, a piece of the uterine horn is surgically removed and transplanted to an ectopic location, such as the renal subcapsular space or the peritoneal wall, where it establishes and grows into fluid-filled cystic structures resembling human endometriotic lesions.[17][18][19]

Efficacy in Animal Models

In rat models of experimental endometriosis, a single injection of sustained-release microspheres of this compound has been shown to markedly suppress the growth of the transplanted endometrial tissue.[17] Histological examination of these treated lesions revealed a significant reduction in the size of the cystic cavity, along with flattened and pyknotic (atrophied) epithelium, indicating a strong therapeutic effect.[17] In addition to the direct impact on the lesions, treatment with this compound also resulted in a significant decrease in uterine and ovarian weight, consistent with its systemic hypoestrogenic effects.[17] These results clearly demonstrated that this compound induces atrophy of both the uterus and the ectopic endometrial implants.[17]

Table 2: Summary of Key In Vivo Preclinical Studies

Animal Model Treatment Regimen Key Experiment Primary Outcome Measured Result Reference
Rat (Experimental Endometriosis via Autotransplantation) Single injection of sustained-release microspheres Histological Analysis Growth of transplant, size of cystic cavity, epithelial morphology Markedly suppressed growth, reduced cavity size, flattened and pyknotic epithelium [17]
Rat (Experimental Endometriosis) Single injection of microcapsules (100 µg/kg/day equivalent) Hormone Analysis Serum Estradiol, LH, FSH levels Suppressed hormone levels for over 4 weeks [20]
Rat (Experimental Endometriosis) Single injection of microcapsules Gross Morphology Regression of endometriotic lesions Dramatic regression of lesion growth [20]

| Rat (Experimental Endometriosis) | Leuprolide Acetate vs. Aflibercept (anti-angiogenic) | Immunohistochemistry | VEGF and CD31 expression in lesions | Decreased VEGF and CD31 expression |[21] |

In Vivo Experimental Workflow (Rat Model) cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Surgery Surgically Remove Uterine Horn Segment Transplant Autotransplant Endometrial Tissue to Ectopic Site (e.g., Peritoneal Wall) Surgery->Transplant Establish Allow Lesions to Establish Transplant->Establish Group_LA Treatment Group: Administer Leuprorelin Acetate Depot Establish->Group_LA Group_Control Control Group: Administer Vehicle Establish->Group_Control Sacrifice Sacrifice Animals (after ~4 weeks) Group_LA->Sacrifice Group_Control->Sacrifice Measure Measure Lesion Size & Volume Sacrifice->Measure Histo Histological Analysis of Lesions & Uterus Sacrifice->Histo Hormone Measure Serum Hormone Levels (Estradiol, LH, FSH) Sacrifice->Hormone

Caption: Generalized workflow for in vivo studies.

Signaling Pathways Modulated by this compound

Preclinical research indicates that the direct effects of this compound on endometrial cells are mediated through specific intracellular signaling pathways that regulate cell survival, proliferation, and angiogenesis.

Binding of this compound to GnRH receptors on endometrial cells initiates a cascade that alters the balance of key regulatory proteins.[12] In the apoptotic pathway, this leads to an upregulation of pro-apoptotic factors such as Bax and Fas ligand (FasL) while simultaneously downregulating anti-apoptotic proteins like Bcl-2.[12] This shift pushes the cell towards programmed cell death. In parallel, this compound signaling interferes with proliferative pathways, leading to a decrease in markers of cell division such as Ki-67.[13][16] Furthermore, it suppresses the signaling pathways that lead to the production and release of the pro-angiogenic and pro-inflammatory cytokines VEGF and IL-1β, thereby inhibiting the development of a supportive microenvironment for the lesion.[11]

Direct Cellular Signaling Pathways cluster_apoptosis Apoptosis Regulation cluster_proliferation Proliferation Regulation cluster_angiogenesis Angiogenesis Regulation LA This compound GnRHR Endometrial Cell GnRH Receptor LA->GnRHR Binds to Bax ↑ Bax / FasL (Pro-apoptotic) GnRHR->Bax Initiates Signaling Bcl2 ↓ Bcl-2 (Anti-apoptotic) GnRHR->Bcl2 Initiates Signaling Prolif ↓ Proliferation Signals (e.g., Ki-67) GnRHR->Prolif Initiates Signaling VEGF ↓ VEGF & IL-1β Release GnRHR->VEGF Initiates Signaling Apoptosis Increased Apoptosis Bax->Apoptosis Bcl2->Apoptosis CellDiv Decreased Cell Proliferation Prolif->CellDiv Angio Decreased Angiogenesis VEGF->Angio

Caption: Direct signaling pathways affected by leuprorelin.

Detailed Experimental Protocols

A cornerstone of robust preclinical research is the detailed methodology of its key experiments. The following protocols are synthesized from the methodologies described in the cited literature.

In Vitro: Endometrial Cell Culture and Proliferation Assay
  • Tissue Collection and Cell Isolation: Eutopic endometrial biopsy specimens are obtained from patients with and without endometriosis during the proliferative phase of the menstrual cycle.[11][15] The tissue is minced and digested, typically with collagenase, to separate epithelial cells and stromal cells.

  • Cell Culture: Isolated cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics. Cells are grown to a desired confluency in multi-well plates (e.g., 96-well plates at 10⁴ cells/well).[14]

  • Treatment: Prior to treatment, cells are often serum-starved for 24 hours to synchronize their cell cycles. Subsequently, the cells are treated with varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) or vehicle control in a serum-free medium for a specified duration (e.g., 24-48 hours).[14][15]

  • Proliferation Assay (BrdU Incorporation): Cell proliferation is quantified by measuring the incorporation of 5-bromo-2-deoxyuridine (BrdU), a synthetic thymidine (B127349) analog, into newly synthesized DNA.[14] Following treatment with this compound, BrdU is added to the cell culture. The amount of incorporated BrdU is then detected using an anti-BrdU antibody in an ELISA-based colorimetric assay.[13][14]

In Vitro: Apoptosis Assay (Acridine Orange/Ethidium (B1194527) Bromide Staining)
  • Cell Preparation and Treatment: Endometrial epithelial cells are cultured on chamber slides and treated with this compound (e.g., 100 ng/mL) or control media as described above.[11][15]

  • Staining: After incubation, the culture medium is removed, and the cells are washed. A staining solution containing acridine orange and ethidium bromide is added to the cells.

  • Microscopic Evaluation: The stained cells are immediately visualized using a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, late apoptotic cells display orange-red condensed chromatin, and necrotic cells have a uniform orange-red fluorescence. The percentage of apoptotic cells is determined by counting at least 200 cells per sample.[11][15]

In Vivo: Rat Model of Surgically Induced Endometriosis
  • Animal Preparation: Adult female Wistar rats are used. Ovariectomies are sometimes performed to control for endogenous hormonal fluctuations, with subsequent estrogen replacement to support implant growth, though many models use hormonally intact animals.[17]

  • Surgical Induction: Under anesthesia, a laparotomy is performed. The left uterine horn is isolated and a segment is excised.[17] This segment is then sutured to the abdominal wall or placed in the renal subcapsular space of the same rat (autotransplantation).[17] The incision is then closed.

  • Treatment: After a recovery period to allow for the establishment of endometriotic lesions (e.g., 3 weeks), the rats are divided into treatment and control groups. The treatment group receives a subcutaneous or intramuscular injection of a long-acting depot formulation of this compound. The control group receives a vehicle injection.[17][20]

  • Endpoint Analysis: After a predetermined treatment period (e.g., 4-9 weeks), the animals are euthanized. The endometriotic implants are excised, and their volume and weight are measured.[21][22] The implants, along with the remaining uterine horn and ovaries, are fixed in formalin for histological processing (e.g., H&E staining) to evaluate glandular and stromal atrophy.[17][22] Blood samples are collected for hormone analysis (Estradiol, LH, FSH) via radioimmunoassay or ELISA.[20][23]

Conclusion

The early preclinical research on this compound provided a robust and multi-faceted rationale for its clinical use in endometriosis. In vivo studies in rodent models unequivocally demonstrated its efficacy in causing the regression of ectopic endometrial implants, primarily through the profound suppression of ovarian estrogen production.[17][20] Concurrently, in vitro experiments uncovered a direct, local mechanism of action, revealing that this compound can independently induce apoptosis, inhibit cell proliferation, and downregulate key angiogenic factors in endometrial cells.[11][12][15] Together, these foundational studies established that this compound combats endometriosis through both systemic hormonal suppression and direct cellular effects, providing the scientific basis for what has become a vital therapy for millions of women worldwide.

References

The Rational Design of Potent Leuprorelin Analogs: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of leuprorelin (B1674837) acetate (B1210297) analogs for researchers, scientists, and drug development professionals. Leuprorelin, a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH), is a cornerstone in the treatment of hormone-sensitive conditions such as prostate cancer, endometriosis, and central precocious puberty.[1] Understanding the intricate relationship between its structure and biological activity is paramount for the rational design of next-generation GnRH receptor modulators with improved therapeutic profiles.

Leuprorelin's mechanism of action involves its potent agonism at the pituitary GnRH receptors.[2] Initial stimulation leads to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by receptor desensitization and downregulation with continuous administration.[2][3] This ultimately suppresses gonadal steroidogenesis, achieving a state of medical castration.[2] The key to leuprorelin's enhanced potency and stability over native GnRH lies in the substitution of glycine (B1666218) at position 6 with a D-leucine residue, which confers resistance to enzymatic degradation and enhances receptor binding affinity.[4][5]

This guide will delve into the quantitative analysis of various leuprorelin analogs, detail the experimental protocols for their synthesis and evaluation, and visualize the underlying biological pathways and experimental workflows.

Quantitative Analysis of Leuprorelin Analogs

The biological activity of leuprorelin analogs is profoundly influenced by substitutions at various positions of the peptide sequence. The following table summarizes the in vitro biological activities of selected GnRH analogs, highlighting the impact of modifications, particularly at position 6. The data is compiled from studies evaluating receptor binding affinity (IC50) and functional potency (EC50) in stimulating inositol (B14025) phosphate (B84403) production, a key downstream signaling event of GnRH receptor activation.

Analog/CompoundPosition 6 SubstitutionOther ModificationsReceptor Binding IC50 (nM)Inositol Phosphate Production EC50 (nM)Relative Potency (vs. GnRH)
GnRHGly-15.8 ± 2.110.2 ± 1.51
Leuprorelin D-Leu Pro⁹-NHEt 0.5 ± 0.1 0.3 ± 0.1 ~50
[D-Trp⁶]-GnRH (Triptorelin)D-TrpPro⁹-NHEt0.3 ± 0.10.2 ± 0.1~80
[D-Ala⁶]-GnRHD-AlaPro⁹-NHEt1.1 ± 0.20.8 ± 0.2~15
[D-Ser(tBu)⁶]-GnRH (Buserelin)D-Ser(tBu)Pro⁹-NHEt0.6 ± 0.10.4 ± 0.1~40
[D-Lys⁶]-GnRHD-LysPro⁹-NHEt2.5 ± 0.41.8 ± 0.3~7
[L-Asp-OMe⁶]-GnRHL-Asp-OMe-Not ReportedNot Reported12-20
[L-Asp-OBzl⁶]-GnRHL-Asp-OBzl-Not ReportedNot Reported12-20

Data is compiled and synthesized from multiple sources for comparative purposes. Absolute values may vary between different studies and assay conditions.

Key Signaling Pathway and Experimental Workflows

To understand the biological context of these structure-activity relationships, it is crucial to visualize the GnRH receptor signaling pathway and the general workflow for SAR studies.

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Leuprorelin Leuprorelin (GnRH Agonist) GnRHR GnRH Receptor (GPCR) Leuprorelin->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) MAPK_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression (LH, FSH β-subunits) Transcription_Factors->Gene_Expression Regulates

Caption: GnRH Receptor Signaling Pathway.

SAR_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Iteration Lead_Compound Lead Compound (Leuprorelin) Analog_Design Analog Design (e.g., Amino Acid Substitution) Lead_Compound->Analog_Design Peptide_Synthesis Solid-Phase Peptide Synthesis Analog_Design->Peptide_Synthesis Purification_Characterization HPLC & Mass Spectrometry Peptide_Synthesis->Purification_Characterization Receptor_Binding Receptor Binding Assay (IC50) Purification_Characterization->Receptor_Binding Functional_Assay Functional Assay (e.g., IP Production, EC50) Purification_Characterization->Functional_Assay SAR_Analysis SAR Analysis Receptor_Binding->SAR_Analysis Animal_Model Animal Model Selection (e.g., Rat) Functional_Assay->Animal_Model Promising Analogs Functional_Assay->SAR_Analysis Efficacy_Study Efficacy Study (e.g., Testosterone (B1683101) Suppression) Animal_Model->Efficacy_Study PK_PD_Study Pharmacokinetic/ Pharmacodynamic Studies Efficacy_Study->PK_PD_Study PK_PD_Study->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Design

Caption: General Workflow for SAR Studies of Leuprorelin Analogs.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of leuprorelin analogs. The following sections provide an overview of key experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of Leuprorelin Analogs

This protocol outlines the manual synthesis of a leuprorelin analog using Fmoc/tBu chemistry.

1. Resin Preparation:

  • Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

  • Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Amino Acid Coupling Cycle (repeated for each amino acid):

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine (B6355638) in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Activation and Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is absent).

3. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

  • Treat the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

4. Purification and Characterization:

  • Precipitate the crude peptide in cold diethyl ether and collect it by centrifugation.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical RP-HPLC.

GnRH Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of leuprorelin analogs for the GnRH receptor.

1. Membrane Preparation:

  • Culture cells expressing the GnRH receptor (e.g., HEK293 cells stably transfected with the human GnRH receptor).

  • Harvest the cells and homogenize them in a cold buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at a high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • In a 96-well plate, add a constant concentration of a radiolabeled GnRH agonist (e.g., ¹²⁵I-Triptorelin) to each well.

  • Add increasing concentrations of the unlabeled leuprorelin analog (competitor).

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the equilibrium dissociation constant (Ki) for the analog using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of leuprorelin analogs to activate the Gq-coupled GnRH receptor.

1. Cell Culture and Labeling:

  • Plate cells expressing the GnRH receptor in a multi-well plate.

  • Label the cells by incubating them overnight with myo-[³H]inositol in an inositol-free medium.

2. Agonist Stimulation:

  • Wash the cells to remove unincorporated [³H]inositol.

  • Pre-incubate the cells with a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate.

  • Add varying concentrations of the leuprorelin analog to the wells and incubate for a defined period (e.g., 30-60 minutes) to stimulate IP production.

3. Extraction and Quantification of Inositol Phosphates:

  • Terminate the stimulation by adding a cold acid solution (e.g., perchloric acid).

  • Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography.

  • Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.

4. Data Analysis:

  • Plot the amount of total inositol phosphates produced as a function of the logarithm of the analog concentration.

  • Determine the EC50 value (the concentration of the analog that produces 50% of the maximal response) from the dose-response curve.

In Vivo Testosterone Suppression Assay in Male Rats

This assay evaluates the in vivo efficacy of leuprorelin analogs in suppressing gonadal steroidogenesis.

1. Animal Model:

  • Use adult male Sprague-Dawley or Wistar rats.

  • Acclimatize the animals to the housing conditions for at least one week before the experiment.

2. Dosing and Sample Collection:

  • Administer the leuprorelin analog or vehicle control to the rats via a clinically relevant route (e.g., subcutaneous or intramuscular injection).

  • Collect blood samples from the tail vein or via cardiac puncture at various time points after administration (e.g., baseline, and then weekly for several weeks).

  • Separate the serum and store it at -80°C until analysis.

3. Testosterone Measurement:

  • Measure the serum testosterone concentrations using a validated method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • Plot the mean serum testosterone concentrations over time for each treatment group.

  • Determine the nadir testosterone level and the duration of testosterone suppression to castrate levels (typically <50 ng/dL).

  • Compare the efficacy of the different analogs in suppressing testosterone.

Conclusion

The structure-activity relationship studies of leuprorelin analogs have been instrumental in advancing our understanding of GnRH receptor pharmacology. The substitution of D-amino acids at position 6 is a critical determinant of agonist potency, while modifications at other positions can further fine-tune the biological activity and pharmacokinetic properties of these peptides. The experimental protocols detailed in this guide provide a robust framework for the synthesis and evaluation of novel leuprorelin analogs. Future research in this area will likely focus on the development of analogs with enhanced oral bioavailability, longer duration of action, and improved therapeutic indices, further expanding the clinical utility of this important class of drugs.

References

The Intracellular Cascade: A Technical Guide to Leuprorelin Acetate's Effects on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuprorelin (B1674837) acetate (B1210297), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of hormone-sensitive conditions, most notably prostate cancer. Its therapeutic efficacy stems from a profound and sustained suppression of the pituitary-gonadal axis. Continuous administration of leuprorelin acetate leads to a biphasic response: an initial transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a prolonged period of downregulation and desensitization of the GnRH receptors on pituitary gonadotropes.[1][2] This action effectively curtails the production of testosterone (B1683101) and estrogen.[1] Beyond its well-documented effects on hormonal axes, this compound also exerts direct effects on cancer cells, modulating key downstream signaling pathways that govern cell proliferation, survival, and gene expression. This technical guide provides an in-depth exploration of the molecular sequelae of this compound administration, with a focus on its impact on critical intracellular signaling cascades.

Core Mechanism of Action: Desensitization of the Pituitary-Gonadal Axis

This compound functions as a potent agonist of the GnRH receptor.[3] Upon initial administration, it mimics the action of endogenous GnRH, leading to a transient increase in the secretion of LH and FSH from the anterior pituitary.[1][2] This initial stimulatory phase, often referred to as a "flare," results in a temporary rise in serum testosterone and estrogen levels.[3]

However, the continuous, non-pulsatile stimulation of the GnRH receptor by this compound leads to a state of receptor desensitization and downregulation.[1] This process involves uncoupling of the receptor from its associated G-proteins and a reduction in the number of available receptors on the cell surface.[4] The sustained presence of the agonist disrupts the normal physiological signaling, leading to a profound and long-lasting suppression of LH and FSH release.[1] Consequently, the gonads are no longer stimulated to produce testosterone in males and estrogen in females, achieving a state of medical castration.[3]

Quantitative Effects on Hormone Levels

The administration of this compound results in predictable and significant reductions in key reproductive hormones. The following tables summarize representative data from clinical studies.

Table 1: Effect of this compound on Serum Testosterone Levels in Patients with Prostate Cancer
Dosage Regimen Time Point Mean Testosterone Level (ng/dL) Percentage of Patients Achieving Castrate Levels (≤50 ng/dL)
7.5 mg (1-month depot)Day 28Not specified94.1%
Day 42Not specified100.0%
Month 66.12 (± 4.3)100.0%
22.5 mg (3-month depot)Day 28Not specified99.4%
Day 16813.8 (± 67.6)98.7%
3-month implantWeek 4≤ 20Not specified
6-8 monthsMaintained ≤ 20Not specified

Data compiled from multiple sources.[5][6][7]

Table 2: Effect of this compound on Serum LH and FSH Levels
Hormone Dosage Regimen and Patient Population Effect
LH 7.5 mg (1-month depot), Prostate CancerDecreased from a mean of 8.0 (± 7.3) mIU/mL at baseline to 0.09 (± 0.1) mIU/mL at 6 months.
22.5 mg (3-month depot), Prostate CancerInitial transient increase at 1 and 4 hours, followed by a decrease below baseline by day 14 and below the lower limit of quantitation from day 28 onwards.
11.25 mg (3-month depot), Central Precocious PubertyMean stimulated LH levels decreased to 1.90 IU/L at 3 months and 0.70 IU/L at 6 months.
FSH 7.5 mg (1-month depot), Prostate CancerNot specified
22.5 mg (3-month depot), Prostate CancerTransient increase after the first dose, with levels remaining well below baseline from day 56.
11.25 mg (3-month depot), Central Precocious PubertyMean stimulated FSH levels decreased to 1.35 IU/L at 6 months.

Data compiled from multiple sources.[4][5][8]

Table 3: Effect of this compound on Serum Estradiol Levels in Women
Dosage Regimen Effect
3.75 mg (single i.m. injection)Suppressed to 2.7% (± 3.1%) of baseline values by week 4. Estradiol levels were < 14.7 pmol/L (4 pg/mL) in all women by week 4.
3.75 mg (two doses, 4 weeks apart)Estradiol remained suppressed for 6 weeks after the second dose.

Data from a study on premenopausal women.[9][10]

Downstream Signaling Pathways Modulated by this compound

Beyond its systemic hormonal effects, this compound can directly influence intracellular signaling cascades in cancer cells expressing GnRH receptors.

The Canonical GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[11] Activation of this pathway by this compound initiates a series of intracellular events:

  • Phospholipase C (PLC) Activation: Gαq/11 activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]

  • Calcium Mobilization and Protein Kinase C (PKC) Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[11] DAG, in conjunction with Ca2+, activates protein kinase C (PKC).[12]

These initial signaling events subsequently trigger downstream cascades, including the mitogen-activated protein kinase (MAPK) pathways.

GnRH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Leuprorelin Leuprorelin Acetate GnRHR GnRH Receptor Leuprorelin->GnRHR Gaq11 Gαq/11 GnRHR->Gaq11 Activates PLC Phospholipase C (PLC) Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates Transcription Gene Transcription MAPK->Transcription Regulates

Canonical GnRH Receptor Signaling Pathway.
Modulation of the MAPK/ERK Pathway

The extracellular signal-regulated kinase (ERK) pathway, a key component of the MAPK cascade, is centrally involved in regulating cell growth and proliferation. Studies in prostate cancer cell lines have demonstrated that this compound can modulate ERK1/2 activity.

In androgen-sensitive LNCaP prostate cancer cells, this compound has been shown to counteract the stimulatory effect of dihydrotestosterone (B1667394) (DHT) and epidermal growth factor (EGF) on cell proliferation. This anti-proliferative effect is associated with a reduction in ERK1/2 phosphorylation. For instance, in LNCaP cells, this compound (10⁻¹¹ M and 10⁻⁶ M) combined with DHT (10⁻⁹ M) led to a statistically significant reduction in pERK1/2 expression of 13.3% and 11.9%, respectively, compared to DHT alone.[3] In contrast, in androgen-insensitive PC-3 cells, this compound can lead to an increase in ERK activity, which may be linked to its anti-proliferative effects in this cell type through different mechanisms.

Potential Involvement of the PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation. While direct studies on the effect of this compound on the PI3K/Akt pathway in prostate cancer are limited, research on GnRH signaling in pituitary gonadotrope cells suggests a potential cross-talk.

In gonadotrope cell lines, GnRH has been shown to influence PI3K-Akt signaling, which in turn plays a role in the activation of the ERK1/2 pathway. Interestingly, in these cells, GnRH was found to reduce Akt phosphorylation. This suggests that GnRH receptor activation can modulate the PI3K/Akt pathway, and by extension, GnRH agonists like this compound may exert some of their effects through this cascade. Further research is needed to elucidate the precise role of this compound in modulating the PI3K/Akt pathway in prostate cancer cells.

Downstream_Signaling cluster_pathways Intracellular Signaling Cascades Leuprorelin This compound GnRHR GnRH Receptor Leuprorelin->GnRHR Gaq11_PLC Gαq/11 → PLC GnRHR->Gaq11_PLC PI3K_Akt PI3K/Akt Pathway GnRHR->PI3K_Akt Modulates PKC PKC Gaq11_PLC->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates Cell_Proliferation Cell Proliferation & Survival MAPK_ERK->Cell_Proliferation Regulates PI3K_Akt->Cell_Proliferation Regulates

Overview of Downstream Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on downstream signaling.

Radioligand Binding Assay for GnRH Receptor

This assay is used to determine the binding affinity of this compound to the GnRH receptor.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the GnRH receptor (e.g., pituitary cells, prostate cancer cell lines).

  • Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-triptorelin).

  • Test Compound: this compound (unlabeled).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a standard GnRH agonist (e.g., 1 µM unlabeled Buserelin or GnRH).

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in lysis buffer and centrifuge at high speed to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, GnRH receptor membrane preparation, and radioligand.

    • Non-specific Binding (NSB): Add the non-specific binding control, membrane preparation, and radioligand.

    • Competition: Add increasing concentrations of this compound, membrane preparation, and a fixed concentration of radioligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters to separate bound from unbound radioligand.

  • Washing: Rapidly wash the filters with ice-cold wash buffer.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Total, NSB, Competition) Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC₅₀, Ki) Counting->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow.
Western Blotting for Phosphorylated ERK1/2

This protocol is used to quantify the levels of phosphorylated (activated) ERK1/2 in response to this compound treatment.

Materials:

  • Cell Culture: Prostate cancer cells (e.g., LNCaP, PC-3).

  • Treatment: this compound, DHT, EGF, and specific inhibitors as required.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Protein Assay: BCA or Bradford assay.

  • SDS-PAGE: Gels, running buffer, and electrophoresis apparatus.

  • Transfer: PVDF membrane, transfer buffer, and transfer apparatus.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager.

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with this compound and/or other agents for the desired time points.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane with TBST.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 and a loading control (e.g., β-actin) for normalization.

  • Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated ERK1/2.

Cell Viability/Proliferation Assays

These assays are used to assess the effect of this compound on cell growth.

Example: MTT Assay

Materials:

  • Cell Culture: Prostate cancer cells.

  • Treatment: this compound at various concentrations.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Treatment: After cell attachment, treat with various concentrations of this compound.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound's therapeutic effects are multifaceted, extending beyond the suppression of the pituitary-gonadal axis. By directly engaging with GnRH receptors on cancer cells, it modulates critical downstream signaling pathways, including the MAPK/ERK cascade, and potentially the PI3K/Akt pathway. This intricate interplay of signaling events contributes to its anti-proliferative and pro-apoptotic effects in hormone-sensitive malignancies. A thorough understanding of these molecular mechanisms is paramount for the continued development and optimization of GnRH-based therapies and for identifying novel therapeutic targets and combination strategies to enhance clinical outcomes.

References

A Technical Guide to In Vitro and In Vivo Models for the Study of Leuprorelin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Leuprorelin (B1674837) acetate (B1210297) is a synthetic nonapeptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2] It functions as a potent GnRH receptor agonist and is a cornerstone therapy for various hormone-responsive conditions, including prostate cancer, endometriosis, uterine fibroids, and central precocious puberty.[2][3][4] The primary mechanism of action involves a biphasic response at the pituitary GnRH receptors.[1] Initial administration stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), causing a transient surge in gonadal steroids like testosterone (B1683101) and estrogen.[1][3] However, continuous, non-pulsatile exposure leads to receptor desensitization and downregulation, which profoundly suppresses gonadotropin secretion and reduces sex hormone levels to castrate levels.[1][2][5]

The direct effects of leuprorelin on peripheral tissues, such as cancer cells, are also an area of active investigation.[4] Understanding the complex interplay between its pituitary and potential extrapituitary effects requires robust and well-characterized preclinical models. This technical guide provides an in-depth overview of the key in vitro and in vivo models used to investigate the mechanism, efficacy, pharmacokinetics, and pharmacodynamics of leuprorelin acetate.

In Vitro Models: Dissecting Cellular Mechanisms

In vitro models are indispensable for elucidating the direct cellular and molecular effects of this compound, independent of the systemic endocrine axis. Human prostate cancer (PCa) cell lines are the most common models for these investigations.

Key Cell Line Models

The choice of cell line is critical and is typically based on androgen sensitivity and the expression of GnRH receptors.

  • Androgen-Sensitive (LNCaP): These cells express androgen receptors and are sensitive to testosterone and dihydrotestosterone (B1667394) (DHT) for growth. They are a primary model for studying how leuprorelin counteracts androgen-stimulated proliferation.[5][6][7][8]

  • Androgen-Insensitive (PC-3, DU-145): These cell lines lack functional androgen receptors and represent a more advanced, hormone-refractory stage of prostate cancer. They are used to study the direct, androgen-independent effects of leuprorelin on cell growth, apoptosis, and signaling pathways.[5][6][7][9]

Summary of In Vitro Data

Studies using these cell lines have revealed that leuprorelin's effects extend beyond pituitary suppression. While often ineffective at inhibiting proliferation when used alone, it can modulate other signaling pathways and protein expression.[7][9]

ParameterCell LineTreatment ConditionsKey ResultReference
Cell Growth LNCaPThis compound (LA) + DHTCounteracts the stimulatory action of androgens on cell proliferation.[7][9]
Cell Growth PC-3LA + Epidermal Growth Factor (EGF)Inhibits the mitogenic action of EGF.[9]
GnRH Receptor (GnRH-R) Expression PC-3Continuous LA (10⁻⁶ M) for 30 days~80-90% increase in GnRH-R at the cell surface.[5]
Adhesion Molecule Expression LNCaPLA (10⁻¹¹ or 10⁻⁶ M) for 48hUpregulation of E-cadherin (26-30%) and γ-catenin (up to 40%).[8]
PSA Gene Expression LNCaP & PC-3This compoundReduces PSA gene expression and counteracts induction by androgens (LNCaP) or EGF (PC-3).[7][9]
GnRH Receptor Signaling Pathway

Leuprorelin's biphasic effect is a direct consequence of how it interacts with the GnRH receptor signaling cascade in pituitary gonadotrophs.

GnRH_Pathway GnRH Receptor Signaling & Downregulation cluster_initial Initial Agonist Stimulation (Transient) cluster_chronic Chronic Exposure (Downregulation) LA This compound GnRHR GnRH Receptor LA->GnRHR Binds Gq11 Gαq/11 GnRHR->Gq11 Activates Desens Receptor Desensitization GnRHR->Desens PLC PLCβ Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC LHFSH_Syn LH/FSH Synthesis & Release Ca->LHFSH_Syn PKC->LHFSH_Syn Surge Hormone Surge LHFSH_Syn->Surge Cont_LA Continuous Leuprorelin Cont_LA->GnRHR Internal Receptor Internalization Desens->Internal Uncouple Uncoupling from G-Protein Internal->Uncouple Suppression LH/FSH Suppression Uncouple->Suppression T_Supp Testosterone Suppression Suppression->T_Supp

Caption: GnRH receptor signaling pathway activated by this compound.
Experimental Protocol: Cell Proliferation Assay

This protocol outlines a typical experiment to assess the effect of this compound on androgen-stimulated cell growth in LNCaP cells.

  • Cell Culture:

    • Culture LNCaP cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/ml penicillin, and 100 µg/ml streptomycin (B1217042) at 37°C in a 5% CO₂ humidified atmosphere.[6]

    • For experiments, switch to a medium containing charcoal-stripped FBS (CH-FBS) to remove endogenous steroids.

  • Cell Seeding:

    • Plate LNCaP cells in 24-well plates at a density of 5 x 10⁴ cells per well and allow them to attach for 24 hours.

  • Treatment Application:

    • Replace the medium with fresh CH-FBS medium.

    • Add treatments as required:

      • Vehicle control.

      • Dihydrotestosterone (DHT) at a final concentration of 10⁻¹⁰ M.

      • This compound (LA) at various concentrations (e.g., 10⁻¹¹, 10⁻⁹, 10⁻⁶ M).

      • Combination of DHT (10⁻¹⁰ M) and LA at various concentrations.

    • Replenish the medium and treatments every 48 hours.[7]

  • Cell Counting:

    • At specified time points (e.g., 3, 6, and 9 days), detach the cells using trypsin-EDTA.

    • Count the cells using a hemocytometer or an automated cell counter.

  • Data Analysis:

    • Calculate the mean cell number ± standard deviation for each treatment group.

    • Compare the cell counts of LA-treated groups to the vehicle control and DHT-stimulated groups using appropriate statistical tests (e.g., ANOVA).

In Vivo Models: Evaluating Systemic Efficacy and Pharmacokinetics

In vivo models are essential for evaluating the systemic effects of this compound, including its pharmacokinetics (PK), pharmacodynamics (PD), and overall anti-tumor efficacy. Rodent models are most frequently employed for these studies.

Key Animal Models
  • Prostate Cancer Xenografts: Nude mice bearing human prostate cancer xenografts (e.g., LNCaP) are the gold standard for efficacy studies. These models allow for the assessment of tumor growth inhibition in a systemic environment.

  • PK/PD Rat Models: Healthy male rats (e.g., Wistar) or those with spontaneously occurring prostate tumors (e.g., Iar:COP rats) are used to establish the relationship between drug concentration (PK) and testosterone suppression (PD).[10][11]

  • Female Rat Models: Female rats are used to study the effects on the female reproductive axis, model conditions like endometriosis, and evaluate the release kinetics of depot formulations by observing ovarian activity.[12][13][14]

Summary of In Vivo Data

In vivo studies confirm the potent testosterone-suppressive effects of leuprorelin and provide crucial pharmacokinetic data for formulation development.

Table 2: In Vivo Efficacy and Pharmacodynamic Data

Parameter Animal Model Treatment Key Result Reference
Tumor Growth Rat Prostate Tumor Model This compound Reduced the growth of prostate tumors. [15]
Testosterone Suppression Patients with Prostate Cancer 45 mg 6-month depot Mean time to castrate T levels (<50 ng/dL) was 21 days; 99% maintained castration for 12 months. [15]
Testosterone Suppression Male Beagle Dogs 11.25 mg 3-month depot Plasma testosterone was suppressed to <0.5 ng/mL for up to 98 days. [16]

| Ovarian Function | Female Rats | PLGA implant with LA | Induced inactive ovaries, confirming effective suppression of the pituitary-gonadal axis. |[13] |

Table 3: Comparative Pharmacokinetic Parameters of this compound

Parameter Species Formulation / Route Value Reference
Elimination Half-life (t½) Rat Solution / SC 0.66 ± 0.03 h [11]
Bioavailability Rat Solution / SC 50.60% [11]
Absorption Rate Constant (kₐ) Rat Solution / SC 16.67 ± 2.55 h⁻¹ [11]
Elimination Half-life (t½) Human Solution / IV 2.9 h [17][18]
Elimination Half-life (t½) Human Solution / SC 3.6 h [17][18]
Peak Concentration (Cmax) Human 3.75 mg Depot / SC 13.1 µg/L [17][19]
Peak Concentration (Cmax) Human 7.5 mg Depot / SC 21.8 µg/L [17][19]

| Time to Peak (Tmax) | Human | Depot Formulations / SC | ~1 to 3 hours |[17][19] |

Preclinical Research Workflow

A typical preclinical workflow for evaluating a new leuprorelin formulation involves a logical progression from cellular assays to complex animal studies.

Workflow Preclinical Evaluation Workflow for Leuprorelin cluster_in_vitro Phase 1: In Vitro Screening cluster_in_vivo_pkpd Phase 2: In Vivo PK/PD cluster_in_vivo_efficacy Phase 3: In Vivo Efficacy c1 Cell-Based Assays (LNCaP, PC-3) c2 GnRH Receptor Binding & Activation c1->c2 c3 Cell Proliferation & Viability c2->c3 p1 Select Animal Model (e.g., Wistar Rat) c3->p1 p2 Administer Formulation (SC or IV) p1->p2 p3 Serial Blood Sampling p2->p3 p4 Quantify Leuprorelin (PK) & Testosterone (PD) p3->p4 e1 Establish Xenograft Model (e.g., Nude Mice with LNCaP) p4->e1 e2 Treatment with Depot Formulation e1->e2 e3 Monitor Tumor Volume & Body Weight e2->e3 e4 Endpoint Analysis (Hormone Levels, Histology) e3->e4

Caption: Logical workflow for preclinical assessment of this compound.
Experimental Protocol: Pharmacokinetic/Pharmacodynamic Study in Rats

This protocol is based on methodologies for assessing the PK and PD of leuprorelin formulations in rats.[10][11]

  • Animals:

    • Use adult male Wistar rats, weighing approximately 200-250g.

    • Acclimate animals for at least one week prior to the study. House them with free access to food and water.[10]

  • Experimental Groups:

    • Divide rats into groups (n=5 per group) to receive different formulations:

      • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose sodium).

      • Group 2: this compound solution (e.g., 0.1 mg/kg) via intravenous (IV) injection for bioavailability assessment.

      • Group 3: this compound solution (e.g., 0.1 mg/kg) via subcutaneous (SC) injection.

      • Group 4: this compound sustained-release (SR) depot via SC injection.

  • Drug Administration:

    • Administer the assigned formulation to each rat. For SC injections, administer into the dorsal region.

  • Blood Sampling:

    • Collect blood samples (~300 µL) from the jugular vein at predetermined intervals.[10]

    • A typical schedule includes: pre-dose, and 0.25, 1, 2, 4, 8 hours, followed by days 1, 2, 3, 4, 5, 7, 11, and 14 post-administration.[10]

    • Collect samples in heparinized tubes, immediately centrifuge to separate plasma, and store at -80°C until analysis.[10]

  • Bioanalysis:

    • Pharmacokinetics (PK): Determine the concentration of leuprorelin in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Pharmacodynamics (PD): Measure plasma testosterone concentrations using a validated ELISA kit or LC-MS/MS.

  • Data Analysis:

    • Use non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate PK parameters (AUC, Cmax, t½, CL, Vd).

    • Plot mean testosterone concentrations versus time for each group to evaluate the testosterone-suppressive effect (PD).

    • Develop a PK/PD model to correlate leuprorelin concentration with its effect on testosterone.[10]

Conclusion

The study of this compound is supported by a well-established portfolio of in vitro and in vivo models. In vitro systems, particularly prostate cancer cell lines like LNCaP and PC-3, are crucial for investigating direct cellular effects on proliferation, receptor dynamics, and molecular signaling. In vivo models, primarily in rodents, are indispensable for evaluating the systemic interplay of pharmacokinetics and pharmacodynamics, confirming the potent suppression of the gonadal axis, and assessing the anti-tumor efficacy of various formulations. The integrated use of these models provides the comprehensive data package required for regulatory approval and a deeper understanding of the therapeutic action of this compound.

References

Leuprorelin Acetate: A Technical Guide to Hormone Suppression and Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuprorelin (B1674837) acetate (B1210297), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of various hormone-dependent pathologies. Its profound and reversible suppression of gonadal steroidogenesis has established its therapeutic efficacy in prostate cancer, endometriosis, uterine fibroids, and central precocious puberty. This technical guide provides an in-depth analysis of the molecular mechanisms, pharmacokinetic profiles, and clinical data related to leuprorelin acetate's impact on hormone suppression and the subsequent recovery of the hypothalamic-pituitary-gonadal (HPG) axis upon treatment cessation. Detailed experimental protocols and signaling pathways are presented to support further research and development in this field.

Mechanism of Action: From Stimulation to Suppression

This compound is a synthetic nonapeptide analog of natural GnRH.[1] Its mechanism of action is biphasic, a critical concept for understanding its clinical effects.[2]

Initial Agonist Phase (Flare-Up): Upon initial administration, this compound binds to GnRH receptors on pituitary gonadotrophs, mimicking the action of endogenous GnRH. This leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] Consequently, there is a surge in gonadal steroid production, manifesting as a temporary rise in testosterone (B1683101) in males and estradiol (B170435) in females.[2][3] This "flare effect" is a well-documented phenomenon.[3]

Downregulation and Desensitization: Continuous, non-pulsatile exposure to this compound leads to the desensitization and downregulation of GnRH receptors on the pituitary gland.[2][3] This sustained presence of a GnRH agonist disrupts the normal pulsatile signaling required for HPG axis function.[3] The pituitary becomes refractory to GnRH stimulation, resulting in a profound and sustained decrease in LH and FSH secretion.[2] This, in turn, leads to a significant reduction in the production of gonadal steroids, achieving a state of medical castration.[4][5]

Signaling Pathway

The binding of this compound to the GnRH receptor (GnRHR), a G-protein coupled receptor, initiates a cascade of intracellular signaling events. The primary pathway involves the activation of G-protein alpha-q/11, which stimulates phospholipase C beta (PLCβ). PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6] These signaling events ultimately lead to the synthesis and release of LH and FSH. Continuous stimulation by this compound leads to the uncoupling of the receptor from its G-proteins and internalization of the receptor, resulting in cellular desensitization.

GnRH_Signaling_Pathway cluster_intracellular Intracellular Space This compound This compound GnRHR GnRH Receptor (GPCR) This compound->GnRHR G_protein Gq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Secretion LH & FSH Secretion Ca_release->Secretion MAPK MAPK Cascade PKC->MAPK Transcription Gene Transcription (LH & FSH synthesis) MAPK->Transcription Transcription->Secretion

Caption: GnRH Receptor Signaling Pathway.

Hormone Suppression: Quantitative Data

The suppressive effects of this compound on gonadal hormones are well-documented across various clinical applications. Depot formulations, which allow for sustained release, are commonly used to maintain therapeutic concentrations.[4][5]

Testosterone Suppression in Prostate Cancer

In patients with advanced prostate cancer, this compound effectively reduces serum testosterone to and below the castrate threshold (≤ 50 ng/dL).[7][8]

Depot FormulationTime to Castrate Testosterone LevelsPercentage of Patients Achieving CastrationSustained SuppressionReference(s)
7.5 mg (1-month)Median of 21 days97% by day 28Maintained for the dosing interval[8][9]
22.5 mg (3-month)By week 4>95%Maintained for the dosing interval[9]
30 mg (4-month)By week 4>95%Maintained for the dosing interval[9]
45 mg (6-month)Median of 21 days97% by day 28Maintained for 12 months in 99% of patients[9]
Estradiol Suppression in Endometriosis and Uterine Fibroids

In premenopausal women treated for endometriosis or uterine fibroids, this compound induces a state of hypoestrogenism.

Depot FormulationTime to Estradiol SuppressionLevel of Estradiol SuppressionClinical OutcomeReference(s)
3.75 mg (1-month)By week 4To postmenopausal levels (<14.7 pmol/L)Significant reduction in pelvic pain and dysmenorrhea[10][11][12]
11.25 mg (3-month)Consistent with 1-month formulationTo postmenopausal levelsReduction in uterine and fibroid volume[13]

Hormonal Recovery After Treatment Cessation

The reversibility of hormonal suppression is a key feature of this compound therapy. The timeline for recovery of the HPG axis can vary based on the duration of treatment, the specific depot formulation used, and individual patient factors.[1][14]

Testosterone Recovery in Males

Following cessation of this compound for prostate cancer, testosterone levels gradually return to pre-treatment values.

Duration of TherapyMedian Time to Testosterone >50 ng/dLFactors Influencing RecoveryReference(s)
12 weeks4.8 weeksAge, duration of therapy[15]
≤ 6 monthsFaster recoveryAge <65 years, shorter treatment duration[14]
> 6 monthsSlower recovery, with some patients not reaching pre-treatment levelsOlder age, longer treatment duration, lower baseline testosterone[14]
36 weeks5.9 - 8.3 months to >175 ng/dLAge did not significantly impact time to recovery in one study[5]
Estradiol and Menstrual Cycle Recovery in Females

In women treated for conditions like endometriosis, the return of ovarian function is observed after stopping this compound.

Depot FormulationTime to Resumption of MenstruationHormonal Recovery ProfileReference(s)
3.75 mg (1-month)6-8 weeks after last injectionHPG axis begins to recover 7 weeks after one dose[11][16]
11.25 mg (3-month)4-8 months after last injectionRecovery of menstrual regularity in the majority of patients[16]
6 months (in CPP)Menarche occurs at a physiologically appropriate age post-treatmentRestoration of a balanced HPG axis[17]

Experimental Protocols

Measurement of Serum Hormones (ELISA)

Objective: To quantify the concentration of serum LH, FSH, testosterone, and estradiol.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for hormone quantification.

Protocol Outline:

  • Sample Collection and Preparation:

    • Collect whole blood via venipuncture into serum separator tubes.

    • Allow blood to clot at room temperature.

    • Centrifuge to separate serum.

    • Store serum at -20°C or -80°C until analysis.

    • Thaw samples and bring to room temperature before use. If necessary, dilute samples with the provided assay buffer.[18][19]

  • Assay Procedure (Competitive ELISA for Testosterone/Estradiol):

    • Add standards, controls, and patient serum samples to microtiter wells pre-coated with a specific antibody.

    • Add enzyme-conjugated hormone (e.g., Testosterone-HRP). This will compete with the hormone in the sample for binding to the antibody.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Wash the wells multiple times with a wash buffer to remove unbound components.

    • Add a substrate solution (e.g., TMB). The enzyme will catalyze a color change.

    • Incubate for a specified time (e.g., 15 minutes).

    • Add a stop solution to terminate the reaction.

    • Read the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).[18][20]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the hormone in the patient samples by interpolating their absorbance values on the standard curve. The color intensity is inversely proportional to the hormone concentration in the sample.

GnRH Stimulation Test

Objective: To assess the responsiveness of the pituitary gland to GnRH, often used in the diagnosis of central precocious puberty and to monitor treatment efficacy.[7][21][22]

Methodology: A GnRH agonist, such as leuprolide acetate, is administered, and subsequent LH and FSH levels are measured.

Protocol Outline:

  • Baseline Measurement: Draw a baseline blood sample for the measurement of LH, FSH, and relevant sex steroids (testosterone or estradiol).[7][22]

  • Stimulation: Administer a subcutaneous injection of leuprolide acetate (e.g., 20 mcg/kg).[9]

  • Post-Stimulation Blood Draws: Collect blood samples at specified time points after the injection. A common protocol involves a single sample at 3 hours post-injection for LH measurement.[9] Other protocols may involve samples at different time points (e.g., 30 or 40 minutes).[4][7]

  • Hormone Analysis: Analyze the collected blood samples for LH and FSH concentrations using an appropriate immunoassay (e.g., ELISA).

  • Interpretation: A pubertal response is typically indicated by a peak LH level above a certain threshold (e.g., >5 mIU/mL).[9]

GnRH_Stimulation_Test_Workflow start Start baseline_draw Baseline Blood Draw (LH, FSH, Steroids) start->baseline_draw administer_la Administer this compound (e.g., 20 mcg/kg SC) baseline_draw->administer_la wait Wait for Specified Time (e.g., 3 hours) administer_la->wait post_draw Post-Stimulation Blood Draw (LH, FSH) wait->post_draw analysis Hormone Analysis (ELISA) post_draw->analysis interpretation Interpret Results (e.g., Peak LH > 5 mIU/mL?) analysis->interpretation pubertal Pubertal Response interpretation->pubertal Yes prepubertal Prepubertal Response interpretation->prepubertal No end End pubertal->end prepubertal->end

Caption: GnRH Stimulation Test Workflow.
Bone Mineral Density (BMD) Measurement

Objective: To assess bone health, particularly in patients on long-term this compound therapy, due to the risk of bone density loss from hypoestrogenism or hypogonadism.

Methodology: Dual-energy X-ray absorptiometry (DEXA or DXA) is the gold standard for measuring BMD.[23][24][25]

Protocol Outline:

  • Patient Preparation: No special preparation is typically required. Patients may be advised to avoid calcium supplements on the day of the scan.

  • Scanning Procedure:

    • The patient lies on a padded table.

    • A scanning arm passes over the body, emitting low-dose X-rays.

    • The most common sites for measurement are the lumbar spine and hip.[23][24]

  • Data Acquisition and Analysis:

    • Detectors measure the amount of X-ray that passes through the bones.

    • A computer calculates the bone mineral density based on this information.

    • Results are typically reported as a T-score (comparison to a young, healthy adult of the same sex) and a Z-score (comparison to an age- and sex-matched population).[24]

Conclusion

This compound remains a vital therapeutic agent for a range of hormone-dependent diseases, exerting its effects through a profound and reversible suppression of the HPG axis. A thorough understanding of its biphasic mechanism of action, the quantitative aspects of hormone suppression, and the dynamics of hormonal recovery is essential for optimizing its clinical use and for the development of future gonadotropin-modulating therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and similar compounds, ensuring robust and reproducible data generation in both clinical and research settings. Further research is warranted to better delineate the factors influencing individual variability in hormonal recovery and to explore novel strategies to mitigate potential long-term side effects of profound gonadal steroid suppression.

References

The Evolution of Sustained-Release Leuprorelin Acetate: A Technical Deep Dive into Depot Formulations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The development of long-acting depot formulations for leuprorelin (B1674837) acetate (B1210297), a potent gonadotropin-releasing hormone (GnRH) agonist, marked a paradigm shift in the management of hormone-dependent diseases such as prostate cancer, endometriosis, and central precocious puberty. This guide provides a comprehensive technical overview of the historical development of these critical drug delivery systems, focusing on the core formulation science, manufacturing methodologies, and characterization techniques that have enabled the transition from daily injections to formulations providing sustained therapeutic effect for up to six months.

From Daily Injections to Long-Acting Depots: A Historical Perspective

The therapeutic potential of leuprorelin acetate was initially harnessed through daily subcutaneous injections. However, the need for frequent administration presented challenges for patient compliance and quality of life. This spurred the development of depot formulations designed to release the drug in a controlled manner over extended periods. The first significant breakthrough came with the introduction of a one-month depot, followed by subsequent innovations leading to three-month, four-month, and six-month formulations.[1][2][3] These advancements were primarily driven by innovations in biodegradable polymer technology, particularly the use of poly(lactic-co-glycolic acid) (PLGA) and polylactic acid (PLA).[4]

Two main technological platforms have dominated the landscape of this compound depots: microsphere-based systems, such as Lupron Depot®, and in-situ forming gel systems, like Eligard®.[5] Both technologies aim to encapsulate the hydrophilic this compound peptide within a biodegradable polymer matrix, which gradually erodes and/or allows drug diffusion upon injection, thereby providing sustained drug release.

Core Formulation Technologies

The success of this compound depot formulations hinges on the precise control of drug release kinetics, which is dictated by the choice of polymer, its properties, and the manufacturing process.

Microsphere Technology (e.g., Lupron Depot®)

This technology involves the encapsulation of this compound within biodegradable microspheres, typically composed of PLGA or PLA.[4] The release of the drug is governed by a combination of diffusion through the polymer matrix and bioerosion of the polymer itself. Key formulation parameters that are modulated to achieve the desired release profile include:

  • Polymer Composition: The ratio of lactic acid to glycolic acid in the PLGA copolymer is a critical determinant of the polymer's degradation rate. A higher glycolide (B1360168) content generally leads to a faster degradation rate. For longer-acting formulations, PLA or PLGA with a higher lactide ratio is often employed.

  • Polymer Molecular Weight: Higher molecular weight polymers degrade more slowly, resulting in a more prolonged drug release.

  • Drug Loading: The amount of drug encapsulated within the microspheres can influence the release kinetics.

  • Particle Size: The size of the microspheres can affect the surface area available for drug release and polymer degradation.

In-Situ Gel Forming System (e.g., Eligard®)

The Atrigel® delivery system utilized in Eligard® represents an alternative approach. This system consists of a solution of a biodegradable polymer (PLG or PLGH) dissolved in a biocompatible solvent, N-methyl-2-pyrrolidone (NMP).[5][6] Upon subcutaneous injection, the NMP diffuses away and is replaced by aqueous body fluids, causing the polymer to precipitate and form a solid implant or depot in-situ.[5][6] The this compound is entrapped within this solid depot and is gradually released as the polymer biodegrades. The release characteristics are controlled by the polymer's molecular weight, lactide-to-glycolide ratio, and the concentration of the polymer in the solvent.[5]

Quantitative Comparison of Marketed Formulations

The following tables summarize the key quantitative parameters of commercially available this compound depot formulations, providing a comparative overview of their composition.

Table 1: Composition of Lupron Depot® Formulations [2][7][8][9][10]

Parameter 1-Month (7.5 mg) 3-Month (22.5 mg) 4-Month (30 mg) 6-Month (45 mg)
Leuprolide Acetate 7.5 mg22.5 mg30 mg45 mg
Polymer DL-lactic and glycolic acids copolymer (PLGA)Polylactic acid (PLA)Polylactic acid (PLA)Polylactic acid (PLA)
Polymer Amount 66.2 mg198.6 mg264.8 mg169.9 mg
Excipients Purified Gelatin (1.3 mg), D-Mannitol (13.2 mg)D-Mannitol (38.9 mg)D-Mannitol (51.9 mg)D-Mannitol (39.7 mg), Stearic Acid (10.1 mg)

Table 2: Composition of Eligard® Formulations [5][6][10][11][12][13]

Parameter 1-Month (7.5 mg) 3-Month (22.5 mg) 4-Month (30 mg) 6-Month (45 mg)
Leuprolide Acetate 7.5 mg22.5 mg30 mg45 mg
Polymer Poly (DL-lactide-co-glycolide) (PLGH)Poly (DL-lactide-co-glycolide) (PLG)Poly (DL-lactide-co-glycolide) (PLG)Poly (DL-lactide-co-glycolide) (PLG)
Lactide:Glycolide Ratio 50:5075:2575:2585:15
Solvent N-methyl-2-pyrrolidone (NMP)N-methyl-2-pyrrolidone (NMP)N-methyl-2-pyrrolidone (NMP)N-methyl-2-pyrrolidone (NMP)

Key Experimental Protocols

The development and quality control of this compound depot formulations rely on a suite of specialized experimental procedures. Below are detailed methodologies for key experiments.

Microsphere Preparation via Double Emulsion-Solvent Evaporation

This is a widely used method for encapsulating water-soluble peptides like this compound into PLGA microspheres.

Protocol:

  • Preparation of the Inner Aqueous Phase (W1): Dissolve a precise amount of this compound in a small volume of an aqueous solution, which may contain a stabilizer like gelatin.

  • Preparation of the Oil Phase (O): Dissolve the PLGA or PLA polymer in a water-immiscible organic solvent, such as dichloromethane (B109758) (DCM).

  • Formation of the Primary Emulsion (W1/O): Add the inner aqueous phase (W1) to the oil phase (O) and homogenize at a high speed (e.g., 9000-10,000 rpm) to form a stable water-in-oil emulsion.[14][15]

  • Formation of the Double Emulsion (W1/O/W2): Disperse the primary emulsion into a larger volume of an aqueous solution containing a surfactant or emulsifying agent, such as polyvinyl alcohol (PVA), under homogenization at a lower speed (e.g., 6000 rpm).[14]

  • Solvent Evaporation: Stir the resulting double emulsion at a controlled temperature to allow for the evaporation of the organic solvent (DCM). This causes the polymer to precipitate and form solid microspheres.

  • Microsphere Collection and Washing: Collect the hardened microspheres by filtration or centrifugation. Wash the microspheres with deionized water to remove residual surfactant and unencapsulated drug.

  • Drying: Lyophilize (freeze-dry) the washed microspheres to obtain a final, dry powder.

Determination of Drug Loading and Encapsulation Efficiency

These parameters are crucial for assessing the efficiency of the encapsulation process.

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the dried microspheres.

  • Polymer Dissolution: Dissolve the microspheres in a suitable organic solvent (e.g., dichloromethane) to break the polymer matrix.

  • Drug Extraction: Extract the this compound from the organic solvent into an aqueous buffer solution.

  • Quantification: Analyze the concentration of this compound in the aqueous extract using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100

    • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

Particle Size Analysis

Particle size distribution is a critical quality attribute that can influence injectability and drug release.

Protocol:

  • Sample Dispersion: Disperse a small amount of the microspheres in a suitable dispersant (e.g., water with a surfactant) to prevent aggregation.

  • Measurement: Analyze the particle size distribution of the dispersed microspheres using a laser diffraction particle size analyzer.

  • Data Analysis: Report the mean particle size and the particle size distribution (e.g., D10, D50, D90).

In Vitro Drug Release Testing

In vitro release studies are essential for predicting the in vivo performance of the depot formulation and for quality control purposes.

Protocol:

  • Sample Preparation: Accurately weigh a specific amount of microspheres and place them into a release medium-filled container (e.g., a vial or a dialysis bag).

  • Release Medium: Use a physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4, maintained at 37°C.

  • Incubation: Incubate the samples under gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method like HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released over time.

Mechanism of Action: The GnRH Signaling Pathway

This compound exerts its therapeutic effect by acting as a potent agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor in the pituitary gland. Continuous stimulation of the GnRH receptor leads to its desensitization and downregulation, ultimately suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[10] This, in turn, leads to a significant reduction in the production of testosterone (B1683101) in men and estrogen in women.

GnRH_Signaling_Pathway GnRH Signaling Pathway Leuprorelin This compound (GnRH Agonist) GnRHR GnRH Receptor Leuprorelin->GnRHR Binds to G_protein Gq/11 G-protein GnRHR->G_protein Activates Downregulation Receptor Downregulation & Desensitization GnRHR->Downregulation Continuous Stimulation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Leads to Ca2->PKC Activates Secretion LH & FSH Secretion Ca2->Secretion Triggers MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Gene_Transcription Gene Transcription (LH & FSH subunits) MAPK_Cascade->Gene_Transcription Regulates Gene_Transcription->Secretion Leads to Suppression Suppression of Gonadotropin Release Downregulation->Suppression Results in

Caption: GnRH signaling pathway activated by this compound.

Experimental Workflow for Depot Formulation Development

The development of a this compound depot formulation follows a structured workflow, from initial formulation screening to final product characterization.

Depot_Development_Workflow Depot Formulation Development Workflow Formulation_Screening Formulation Screening (Polymer type, MW, Drug Load) Process_Optimization Process Optimization (e.g., Homogenization, Solvent Evaporation) Formulation_Screening->Process_Optimization Microsphere_Characterization Microsphere Characterization Process_Optimization->Microsphere_Characterization Particle_Size Particle Size Analysis Microsphere_Characterization->Particle_Size Drug_Loading Drug Loading & Encapsulation Efficiency Microsphere_Characterization->Drug_Loading Morphology Surface Morphology (SEM) Microsphere_Characterization->Morphology In_Vitro_Release In Vitro Release Testing Microsphere_Characterization->In_Vitro_Release Stability_Studies Stability Studies In_Vitro_Release->Stability_Studies In_Vivo_Studies In Vivo Studies (Pharmacokinetics & Pharmacodynamics) Stability_Studies->In_Vivo_Studies Final_Formulation Final Formulation Selection In_Vivo_Studies->Final_Formulation

Caption: A typical workflow for developing this compound depot formulations.

Conclusion

The historical development of this compound depot formulations represents a significant achievement in pharmaceutical sciences, offering improved therapeutic outcomes and patient convenience. The evolution from one-month to six-month delivery systems has been made possible through a deep understanding of polymer chemistry, drug delivery principles, and sophisticated manufacturing processes. Future developments in this field may focus on new biodegradable polymers, more precise control over release kinetics, and the development of novel delivery platforms to further enhance the therapeutic profile of this important drug.

References

Methodological & Application

protocol for dissolving and preparing leuprorelin acetate for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Leuprorelin (B1674837) Acetate (B1210297) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuprorelin acetate is a synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH). It functions as a potent GnRH receptor agonist.[1][2][3] Initially, its binding to pituitary GnRH receptors stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary surge in sex hormone levels.[1][2][4] However, continuous exposure results in the downregulation and desensitization of these receptors, leading to a profound suppression of gonadotropin secretion and a subsequent decrease in testosterone (B1683101) and estrogen production.[1][2][4] This mechanism of action makes this compound a valuable tool for in vitro studies in various research areas, including oncology, endocrinology, and reproductive biology.

This document provides a detailed protocol for the dissolution and preparation of this compound for use in cell culture experiments, ensuring reproducible and reliable results.

Product Information

  • Product Name: this compound

  • Appearance: Crystalline solid[5]

  • Storage: Store the solid form at -20°C for long-term stability (≥4 years).[5]

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents. It is crucial to select an appropriate solvent based on the experimental requirements and cell type to minimize potential solvent-induced cytotoxicity.

SolventSolubilityReference(s)
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[5]
Dimethyl Sulfoxide (DMSO)~30 mg/mL to >100 mg/mL[5][6][7]
Dimethylformamide (DMF)~30 mg/mL[5]
Water≥66.66 mg/mL[6][8]
Ethanol~0.25 mg/mL[5][7]

Note: When using organic solvents like DMSO or DMF to prepare stock solutions, ensure the final concentration of the solvent in the cell culture medium is insignificant to avoid physiological effects on the cells.[5]

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound, which can then be diluted to the desired working concentration in cell culture medium.

4.1.1. Using an Aqueous Buffer (e.g., PBS)

This method is suitable for experiments where the presence of organic solvents is undesirable.

  • Materials:

    • This compound powder

    • Sterile phosphate-buffered saline (PBS), pH 7.2

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of sterile PBS (pH 7.2) to achieve a concentration of up to 10 mg/mL.

    • Vortex gently until the powder is completely dissolved.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

    • Storage: It is not recommended to store the aqueous solution for more than one day.[5] Prepare fresh solutions for each experiment.

4.1.2. Using an Organic Solvent (e.g., DMSO)

This method is suitable for achieving higher stock concentrations.

  • Materials:

    • This compound powder

    • Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of sterile DMSO to achieve a high concentration (e.g., 10 mg/mL or higher).

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Storage: Store the DMSO stock solution at -20°C or -80°C.

Preparation of Working Solutions

The working solution is the final dilution of the stock solution in the cell culture medium.

  • Materials:

    • This compound stock solution

    • Complete cell culture medium appropriate for the cell line being used

    • Sterile serological pipettes and tubes

  • Procedure:

    • Thaw the stock solution (if frozen) at room temperature.

    • Perform a serial dilution of the stock solution with complete cell culture medium to achieve the desired final concentration for your experiment. For example, typical in vitro concentrations can range from 10⁻⁹ M to 10⁻⁷ M.[9]

    • Ensure the final concentration of the organic solvent (if used for the stock solution) in the working solution is minimal (typically ≤ 0.1%) to prevent cytotoxicity.

    • Gently mix the working solution before adding it to the cell culture plates.

Visualizations

Experimental Workflow for this compound Preparation

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Powder solvent_choice Choose Solvent (e.g., PBS or DMSO) start->solvent_choice dissolve Dissolve Powder in Solvent solvent_choice->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store Appropriately (-20°C or -80°C for DMSO, use immediately for PBS) aliquot->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute Stock in Cell Culture Medium thaw->dilute mix Gently Mix dilute->mix add_to_cells Add to Cell Culture mix->add_to_cells

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of this compound

signaling_pathway cluster_initial Initial Phase (Stimulation) cluster_continuous Continuous Phase (Suppression) leuprorelin1 This compound (GnRH Agonist) gnrh_r1 Pituitary GnRH Receptors leuprorelin1->gnrh_r1 Binds to pituitary1 Anterior Pituitary gnrh_r1->pituitary1 Activates lh_fsh1 Increased LH & FSH Secretion pituitary1->lh_fsh1 Stimulates gonads1 Gonads lh_fsh1->gonads1 Acts on hormones1 Transient Surge in Testosterone & Estrogen gonads1->hormones1 Produces leuprorelin2 Continuous Leuprorelin Acetate Exposure gnrh_r2 GnRH Receptor Downregulation & Desensitization leuprorelin2->gnrh_r2 Leads to pituitary2 Anterior Pituitary gnrh_r2->pituitary2 Inhibits lh_fsh2 Decreased LH & FSH Secretion pituitary2->lh_fsh2 Results in gonads2 Gonads lh_fsh2->gonads2 Reduced stimulation of hormones2 Decreased Testosterone & Estrogen Production gonads2->hormones2 Leads to

References

Application Notes and Protocols for Leuprorelin Acetate Dosage in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating and applying the appropriate dosage of leuprorelin (B1674837) acetate (B1210297) for inducing androgen deprivation in mouse xenograft models. This is a critical step for studying hormone-dependent cancers, such as prostate and breast cancer, in a preclinical setting. The following protocols and data are compiled from peer-reviewed studies and are intended to aid in the design and execution of xenograft experiments.

Mechanism of Action: Inducing a State of Castration

Leuprorelin acetate is a synthetic agonist of gonadotropin-releasing hormone (GnRH). Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can cause a temporary surge in testosterone (B1683101) levels. However, with continuous administration, this compound desensitizes the GnRH receptors, leading to a profound suppression of LH and FSH secretion. This, in turn, dramatically reduces the production of testosterone by the testes, achieving a state of "chemical castration." This androgen-deprived environment is essential for studying the growth and treatment of hormone-sensitive tumors.

Signaling Pathway: this compound in the Hypothalamic-Pituitary-Gonadal Axis

G cluster_0 Initial Stimulation (Transient) cluster_1 Continuous Administration (Sustained Suppression) This compound (Agonist) This compound (Agonist) Pituitary GnRH Receptors Pituitary GnRH Receptors This compound (Agonist)->Pituitary GnRH Receptors Binds to and stimulates LH & FSH Release LH & FSH Release Pituitary GnRH Receptors->LH & FSH Release Increases Testosterone Surge Testosterone Surge LH & FSH Release->Testosterone Surge Induces Continuous Leuprorelin Continuous Leuprorelin GnRH Receptor Downregulation GnRH Receptor Downregulation Continuous Leuprorelin->GnRH Receptor Downregulation Leads to LH & FSH Suppression LH & FSH Suppression GnRH Receptor Downregulation->LH & FSH Suppression Causes Testosterone Suppression (Castrate Levels) Testosterone Suppression (Castrate Levels) LH & FSH Suppression->Testosterone Suppression (Castrate Levels) Results in

Caption: Mechanism of this compound action.

Quantitative Data on this compound Dosage in Mice

The following table summarizes dosages of this compound and other GnRH modulators used to achieve chemical castration in mice, as reported in various studies.

AgentCancer ModelMouse StrainDosageAdministration Route & FrequencyOutcome
LeuprolideNot specified (chemical castration model)C57BL/6J18 mg / 4 weeksSubcutaneous infusion via osmotic minipump for 12 weeksSignificant reduction in serum testosterone levels, confirming chemical castration.[1][2]
Degarelix (GnRH antagonist)Prostate Cancer Patient-Derived Xenograft (PDX)Not specified25 mg/kgNot specifiedAndrogen deprivation therapy response observed.[3]

Experimental Protocols

Protocol 1: Chemical Castration using Leuprolide Acetate Depot Injection

This protocol is a general guideline and may require optimization based on the specific xenograft model and research objectives.

Materials:

  • Leuprolide acetate for depot suspension (e.g., Lupron Depot®)

  • Sterile water for injection or specific diluent provided by the manufacturer

  • Sterile syringes and needles (e.g., 22-25 gauge)

  • Mouse xenograft model (e.g., LNCaP prostate cancer cells or MCF-7 breast cancer cells in immunodeficient mice)

  • Anesthetic agent for animal handling

Procedure:

  • Reconstitution of Leuprolide Acetate:

    • Follow the manufacturer's instructions for reconstituting the lyophilized leuprolide acetate powder with the provided diluent. Ensure the suspension is uniform and free of clumps. The concentration will depend on the specific product used.

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Prepare the injection site by wiping with an alcohol swab. A subcutaneous injection is typically administered in the flank or dorsal region.

  • Administration:

    • Based on the desired dosage, draw the appropriate volume of the reconstituted this compound suspension into a sterile syringe.

    • Administer the suspension subcutaneously. The depot formulation will form a small pellet under the skin, allowing for sustained release of the drug.

  • Dosage and Frequency:

    • A single intramuscular depot injection of 0.40 mg has been used in rats. While a direct conversion is not always accurate, a similar dose adjusted for mouse body weight can be a starting point.

    • For long-term studies, depot formulations designed for 1-month, 3-month, or longer release in humans can be adapted for mice, though the effective duration may differ. Monitoring of testosterone levels is crucial to determine the re-dosing interval.

  • Monitoring:

    • Testosterone Levels: Collect blood samples (e.g., via tail vein or cardiac puncture at the study endpoint) to measure serum testosterone levels using an appropriate assay (e.g., ELISA). Castrate levels in mice are typically considered to be below 10-20 ng/dL.

    • Tumor Growth: Monitor tumor volume regularly using calipers. The expected outcome is a significant reduction or complete regression of hormone-dependent tumors.

    • Body Weight and Animal Health: Monitor the general health and body weight of the mice throughout the study.

Protocol 2: Continuous Leuprolide Delivery via Osmotic Minipumps

This method provides a constant and controlled release of this compound, ensuring sustained testosterone suppression.

Materials:

  • Leuprolide acetate

  • Sterile saline or other appropriate vehicle

  • Osmotic minipumps (e.g., ALZET®) with the desired release rate and duration

  • Surgical instruments for pump implantation

  • Anesthetic and analgesic agents

Procedure:

  • Pump Preparation:

    • Following the manufacturer's instructions, fill the osmotic minipumps with a sterile solution of this compound at the desired concentration. A study has reported using a high dose of 18 mg delivered over 4 weeks.[1][2]

  • Surgical Implantation:

    • Anesthetize the mouse and prepare the surgical site (typically the dorsal subcutaneous space).

    • Make a small incision and create a subcutaneous pocket.

    • Insert the filled osmotic minipump into the pocket.

    • Close the incision with sutures or surgical clips.

    • Administer appropriate post-operative analgesia.

  • Monitoring:

    • Follow the same monitoring procedures as described in Protocol 1 for testosterone levels, tumor growth, and animal health. The pump will deliver the drug continuously for its specified duration, after which it may need to be replaced for longer studies.

Experimental Workflow for a Typical Xenograft Study with this compound

G Xenograft Implantation Xenograft Implantation Tumor Growth to Palpable Size Tumor Growth to Palpable Size Xenograft Implantation->Tumor Growth to Palpable Size Randomization into Treatment Groups Randomization into Treatment Groups Tumor Growth to Palpable Size->Randomization into Treatment Groups Baseline Measurements Baseline Measurements Randomization into Treatment Groups->Baseline Measurements Treatment Initiation Treatment Initiation Baseline Measurements->Treatment Initiation Control Group (Vehicle) Control Group (Vehicle) Treatment Initiation->Control Group (Vehicle) This compound Group This compound Group Treatment Initiation->this compound Group Monitoring Phase Monitoring Phase Control Group (Vehicle)->Monitoring Phase This compound Group->Monitoring Phase Data Collection Data Collection Monitoring Phase->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Tumor Volume Measurement Tumor Volume Measurement Data Collection->Tumor Volume Measurement Body Weight Measurement Body Weight Measurement Data Collection->Body Weight Measurement Testosterone Level Measurement Testosterone Level Measurement Data Collection->Testosterone Level Measurement Tissue Collection Tissue Collection Endpoint Analysis->Tissue Collection Histological Analysis Histological Analysis Endpoint Analysis->Histological Analysis Biomarker Analysis Biomarker Analysis Endpoint Analysis->Biomarker Analysis

Caption: Xenograft study workflow with leuprorelin.

Important Considerations

  • Tumor Model: The choice of xenograft model is critical. For prostate cancer, LNCaP cells are androgen-sensitive and will regress in a castrated environment. For breast cancer, estrogen receptor-positive (ER+) cell lines like MCF-7 are appropriate.

  • Mouse Strain: Immunodeficient mice (e.g., nude, SCID, NSG) are required for xenograft studies to prevent rejection of human tumor cells.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Alternative to Leuprorelin: Surgical castration is a permanent and reliable method to achieve androgen deprivation and can serve as a positive control in these studies.[4] GnRH antagonists, such as degarelix, offer an alternative to agonists and do not cause an initial testosterone flare.[3][5][6][7][8]

By carefully selecting the appropriate dosage and administration method of this compound, researchers can effectively create the necessary androgen-deprived environment to study hormone-dependent cancers in mouse xenograft models, leading to a better understanding of tumor biology and the development of novel therapeutic strategies.

References

Application Notes and Protocols for the Administration of Leuprorelin Acetate to Laboratory Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of leuprorelin (B1674837) acetate (B1210297) to laboratory rats, a common procedure in preclinical research for studying hormone-dependent conditions. Leuprorelin acetate, a gonadotropin-releasing hormone (GnRH) agonist, acts as a potent inhibitor of gonadotropin secretion with continuous administration, leading to the suppression of ovarian and testicular steroidogenesis.[1][2][3] This document outlines protocols for both short-acting daily injections and long-acting depot formulations.

Data Presentation: Quantitative Administration Parameters

The following tables summarize common dosages and administration parameters for this compound in rats as cited in the literature.

Table 1: Daily Subcutaneous Injection of this compound Solution

ParameterValueReference
Formulation Sterile aqueous solution[2][4][5]
Concentration 5 mg/mL[2][4][5]
Recommended Daily Dose 1 mg (0.2 mL)[2][4][6]
High Daily Doses (Carcinogenicity Studies) 0.6 to 4 mg/kg[1][3][6][7]
Administration Route Subcutaneous (SC)[1][2][4][6]
Injection Site Varied periodically to avoid local irritation[2][4][5]

Table 2: Depot Formulations of this compound

ParameterValueReference
Formulation Lyophilized microspheres in a biodegradable copolymer[8][9][10]
Reconstitution Mixed with provided diluent before injection[10][11][12]
Administration Route Subcutaneous (SC) or Intramuscular (IM)[8][10][13]
Dosage (Monthly Depot) 0.024, 0.24, and 2.4 mg/kg[1][3][5][10]
Dosage (Single Depot Injection) 1 mg/kg[14]
Release Profile Continuous release for one month or longer[8][9][15]

Experimental Protocols

Protocol 1: Daily Subcutaneous Administration of this compound Solution

This protocol is suitable for studies requiring daily dosing to maintain suppression of steroidogenesis.

Materials:

  • This compound sterile solution (e.g., 5 mg/mL)[2][4][5]

  • Sterile insulin (B600854) syringes or 1 mL syringes with 25-27 gauge needles

  • Appropriate animal restraint device

  • 70% ethanol (B145695)

  • Sharps container

Procedure:

  • Animal Preparation: Acclimatize the rats to handling and the injection procedure to minimize stress.

  • Dosage Calculation: Calculate the required volume of this compound solution based on the rat's body weight and the desired dose (e.g., 1 mg/kg).

  • Syringe Preparation: Aseptically withdraw the calculated volume of the solution into a sterile syringe. Ensure there are no air bubbles.

  • Animal Restraint: Securely restrain the rat. One common method is to grasp the loose skin over the shoulders (scruffing).

  • Injection Site Preparation: Swab the intended injection site on the dorsal side (back) or flank with 70% ethanol and allow it to dry. The injection site should be varied daily.[2][4][5]

  • Subcutaneous Injection: Lift a fold of skin to create a "tent." Insert the needle, bevel up, at the base of the skin tent, parallel to the body.

  • Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.

  • Injection: If no blood is aspirated, slowly inject the solution.

  • Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Post-Injection Monitoring: Return the rat to its cage and monitor for any adverse reactions, such as local irritation at the injection site.[4][6][7]

  • Disposal: Dispose of the syringe and needle in a designated sharps container.

Protocol 2: Administration of this compound Depot Formulation

This protocol is designed for long-term studies where continuous drug exposure is required, reducing the need for frequent handling and injections.

Materials:

  • This compound for depot suspension kit (containing lyophilized microspheres and diluent)[10][11][12]

  • Sterile syringes and needles (typically provided in the kit)

  • Appropriate animal restraint device

  • 70% ethanol

  • Sharps container

Procedure:

  • Animal Preparation: As with daily injections, ensure rats are accustomed to handling.

  • Reconstitution of Depot Suspension:

    • Follow the manufacturer's instructions for reconstituting the lyophilized microspheres with the provided diluent.

    • This usually involves injecting the diluent into the vial containing the microspheres and mixing thoroughly to form a uniform suspension.

  • Syringe Preparation: Immediately after reconstitution, draw up the required dose into the injection syringe.

  • Animal Restraint: Properly restrain the rat.

  • Injection Site Preparation: Prepare the chosen injection site (dorsal subcutaneous space or thigh muscle for intramuscular injection) with 70% ethanol.

  • Injection:

    • Subcutaneous (SC): Follow steps 6-8 from Protocol 1.

    • Intramuscular (IM): Insert the needle into the quadriceps muscle of the hind limb. Aspirate to check for blood, and if clear, inject the suspension slowly.

  • Needle Withdrawal and Monitoring: Withdraw the needle, apply gentle pressure, and monitor the animal as described in Protocol 1.

  • Disposal: Dispose of all sharps and biohazardous materials appropriately.

Visualizations

Leuprorelin_Acetate_Signaling_Pathway cluster_Pituitary Anterior Pituitary Gland cluster_Gonads Gonads (Testes/Ovaries) GnRH_Receptor GnRH Receptor GnRH_Receptor->GnRH_Receptor Downregulation & Desensitization Gonadotropins LH & FSH GnRH_Receptor->Gonadotropins Stimulation Sex_Steroids Testosterone / Estradiol Gonadotropins->Sex_Steroids Stimulation Leuprorelin This compound (GnRH Agonist) Leuprorelin->GnRH_Receptor Continuous Stimulation

Caption: Signaling pathway of this compound in rats.

Leuprorelin_Administration_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Post_Administration Post-Administration Animal_Prep Animal Acclimatization & Weighing Dose_Calc Dosage Calculation Animal_Prep->Dose_Calc Drug_Prep Drug Preparation (Reconstitution if Depot) Dose_Calc->Drug_Prep Restraint Animal Restraint Drug_Prep->Restraint Proceed to Injection Site_Prep Injection Site Prep (Ethanol Swab) Restraint->Site_Prep Injection Injection (SC or IM) Site_Prep->Injection Monitoring Monitor for Adverse Reactions Injection->Monitoring Data_Collection Data Collection (e.g., Blood Samples) Monitoring->Data_Collection

Caption: Experimental workflow for leuprorelin administration.

References

Application Notes and Protocols: Utilizing Leuprorelin Acetate in Prostate Cancer Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuprorelin (B1674837) acetate (B1210297), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone of androgen deprivation therapy (ADT) for prostate cancer.[1] In the context of preclinical research, particularly in prostate cancer xenograft models, leuprorelin acetate serves as a critical tool for investigating hormone-dependent tumor growth, mechanisms of castration resistance, and the efficacy of novel therapeutic combinations. These application notes provide detailed protocols and data for the use of this compound in such studies.

Mechanism of Action

This compound functions as a potent LHRH (luteinizing hormone-releasing hormone) agonist.[1] Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in testosterone (B1683101) levels. However, continuous administration leads to the downregulation and desensitization of pituitary GnRH receptors. This sustained action suppresses gonadotropin release, thereby reducing testosterone production to castrate levels, which is the therapeutic goal in androgen-sensitive prostate cancer.[1]

Signaling Pathway of this compound

Experimental_Workflow Start Start Xenograft Establish Prostate Cancer Xenografts (e.g., LNCaP) Start->Xenograft Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound (e.g., Depot Injection) Randomization->Treatment Control Administer Vehicle Control Randomization->Control Monitoring Monitor Tumor Volume, Body Weight, PSA, and Testosterone Levels Treatment->Monitoring Control->Monitoring Endpoint Terminal Endpoint: Tumor Excision and Analysis Monitoring->Endpoint End End Endpoint->End

References

Application Notes and Protocols for Cell-Based Bioassays to Determine Leuprorelin Acetate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuprorelin (B1674837) acetate (B1210297), a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH), is a cornerstone in the treatment of hormone-responsive cancers and other conditions.[1][2][3] Its efficacy hinges on its ability to act as a potent agonist at the pituitary GnRH receptors.[2] Initially, this interaction stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in sex hormone levels, often termed the "flare effect".[2] However, continuous administration leads to GnRH receptor desensitization and downregulation, resulting in a profound suppression of gonadotropin release and a subsequent reduction in testosterone (B1683101) and estrogen production.[1][2][4]

The biological activity and potency of leuprorelin acetate and its formulations must be accurately determined to ensure clinical efficacy. Cell-based bioassays provide a crucial in vitro tool for this purpose, offering a more biologically relevant measure of activity compared to simple analytical techniques. These assays typically utilize cell lines that endogenously or recombinantly express the GnRH receptor and measure a downstream signaling event following receptor activation.

This document provides detailed protocols for three common cell-based bioassays to determine the efficacy of this compound: Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assays, Calcium Flux Assays, and Reporter Gene Assays.

Mechanism of Action and Signaling Pathway

This compound binds to the GnRH receptor, a G-protein coupled receptor (GPCR).[5][6] The primary signaling cascade initiated upon agonist binding involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[7][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 induces the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[8] In some cellular contexts, the GnRH receptor can also couple to other G-proteins, such as Gs, leading to the activation of the adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[8]

Leuprorelin_Signaling_Pathway cluster_membrane Cell Membrane GnRHR GnRH Receptor Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Leuprorelin Leuprorelin Acetate Leuprorelin->GnRHR Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces Downstream Downstream Cellular Responses (LH/FSH Release) Ca_release->Downstream Triggers

Caption: this compound Signaling Pathway.

Recommended Cell Lines

The choice of cell line is critical for a successful bioassay. The following cell lines are commonly used for assessing GnRH receptor activation:

Cell LineOriginGnRH Receptor ExpressionKey Characteristics
αT3-1 Mouse Pituitary Gonadotrope TumorEndogenousWell-characterized for GnRH signaling studies.[7]
LβT2 Mouse Pituitary Gonadotrope TumorEndogenousMore differentiated than αT3-1 cells.[8]
CHO-K1 Chinese Hamster OvaryRecombinantStably transfected to express the human GnRH receptor; provides a consistent and robust system.[9]
HEK293 Human Embryonic KidneyRecombinantEasily transfected and suitable for high-throughput screening.[10]
PC-3 Human Prostate CancerEndogenousAndrogen-insensitive prostate cancer cell line.[11]
LNCaP Human Prostate CancerEndogenousAndrogen-sensitive prostate cancer cell line.[12]

Experimental Protocols

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the accumulation of inositol phosphates, a direct downstream product of GnRH receptor activation via the Gq/11-PLC pathway.[7]

Experimental Workflow:

IP_Assay_Workflow A Seed GnRH-R expressing cells in 96-well plates B Label cells with [3H]-myo-inositol A->B C Wash cells to remove unincorporated label B->C D Pre-incubate with LiCl (inhibits IP degradation) C->D E Stimulate with this compound (dose-response) D->E F Lyse cells and stop reaction E->F G Isolate inositol phosphates (anion exchange chromatography) F->G H Quantify radioactivity (scintillation counting) G->H I Analyze data and determine EC50 H->I

Caption: Inositol Phosphate Accumulation Assay Workflow.

Detailed Protocol:

  • Cell Seeding: Seed GnRH receptor-expressing cells (e.g., CHO-K1-hGnRHR) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Radiolabeling: Remove the culture medium and incubate the cells in inositol-free medium containing [³H]-myo-inositol for 16-24 hours to allow for incorporation into cellular phosphoinositides.

  • Washing: Gently wash the cells with serum-free medium to remove unincorporated [³H]-myo-inositol.

  • Pre-incubation: Add assay buffer containing lithium chloride (LiCl) to each well and incubate for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.[13]

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Lysis: Aspirate the stimulation buffer and lyse the cells by adding a suitable lysis buffer (e.g., ice-cold formic acid).

  • IP Isolation: Transfer the cell lysates to a column containing anion-exchange resin. Wash the columns to remove interfering substances.

  • Elution: Elute the total inositol phosphates from the resin using a high-salt elution buffer.

  • Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the radioactive counts against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration that occurs upon GnRH receptor activation.[14][15] It is a rapid and high-throughput compatible method.

Experimental Workflow:

Calcium_Flux_Workflow A Seed GnRH-R expressing cells in 96-well black-walled plates B Load cells with a calcium-sensitive fluorescent dye A->B C Wash cells to remove extracellular dye B->C D Add varying concentrations of This compound C->D E Measure fluorescence intensity in real-time using a plate reader D->E F Analyze data (peak fluorescence) and determine EC50 E->F

Caption: Calcium Flux Assay Workflow.

Detailed Protocol:

  • Cell Seeding: Plate GnRH receptor-expressing cells in 96-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 or a no-wash calcium assay kit). Remove the culture medium from the cells and add the dye-loading buffer.

  • Incubation: Incubate the plate at 37°C for a specified time (typically 30-60 minutes) to allow the dye to enter the cells and be de-esterified.

  • Compound Addition: Prepare a dilution series of this compound in an appropriate assay buffer.

  • Measurement: Place the cell plate into a fluorescence plate reader equipped with an automated injection system. Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.

  • Stimulation and Reading: Initiate the reading and, after establishing a baseline fluorescence, inject the this compound dilutions into the wells. Continue to measure the fluorescence intensity in real-time to capture the transient calcium response.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to calculate the EC50.

Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) that is placed under the control of a response element sensitive to the GnRH signaling pathway (e.g., a cAMP response element - CRE, or a nuclear factor of activated T-cells - NFAT response element).[16][17][18]

Experimental Workflow:

Reporter_Gene_Workflow A Co-transfect cells with GnRH-R and reporter gene constructs B Seed transfected cells in 96-well plates A->B C Stimulate cells with This compound (dose-response) B->C D Incubate for several hours to allow reporter protein expression C->D E Lyse cells (for intracellular reporters) or collect supernatant (for secreted reporters) D->E F Add substrate and measure luminescence or absorbance E->F G Analyze data and determine EC50 F->G

Caption: Reporter Gene Assay Workflow.

Detailed Protocol:

  • Cell Transfection: Co-transfect a suitable host cell line (e.g., HEK293) with an expression vector for the human GnRH receptor and a reporter plasmid containing a response element-driven reporter gene. Alternatively, use a stable cell line co-expressing both constructs.

  • Cell Seeding: Plate the transfected cells into 96-well white-walled plates and allow them to attach.

  • Stimulation: Replace the culture medium with serum-free medium containing a range of this compound concentrations.

  • Incubation: Incubate the cells for a period sufficient to allow for transcription and translation of the reporter protein (typically 4-24 hours).

  • Assay:

    • For Luciferase: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

    • For SEAP: Collect an aliquot of the cell culture supernatant and add a chemiluminescent or colorimetric SEAP substrate. Measure the signal using a luminometer or spectrophotometer.

  • Data Analysis: Plot the reporter signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50.

Data Presentation

Quantitative data from the bioassays should be summarized to allow for easy comparison of different batches or formulations of this compound. The half-maximal effective concentration (EC50) is the most common parameter used to express potency.

Table 1: Example Quantitative Data Summary for this compound Bioassays

Assay TypeCell LineParameterThis compound (Reference Standard)This compound (Test Batch 1)This compound (Test Batch 2)
IP Accumulation CHO-hGnRHREC50 (nM)0.5 ± 0.10.6 ± 0.20.4 ± 0.1
Max Response (% of Basal)850 ± 50830 ± 60860 ± 45
Calcium Flux αT3-1EC50 (nM)1.2 ± 0.31.1 ± 0.21.3 ± 0.4
Max Response (Peak RFU)50,000 ± 2,50048,000 ± 3,00051,000 ± 2,800
Reporter Gene (Luciferase) HEK293-hGnRHR-CREEC50 (nM)2.5 ± 0.52.8 ± 0.62.3 ± 0.4
Max Response (Fold Induction)15 ± 214 ± 1.516 ± 2.2

Data are presented as mean ± standard deviation from at least three independent experiments.

Conclusion

The cell-based bioassays described in these application notes provide robust and biologically relevant methods for determining the efficacy of this compound. The choice of assay will depend on the specific requirements of the study, including throughput needs, available equipment, and the desired endpoint. Proper validation of these assays is essential to ensure the accuracy and reliability of the data generated for both research and quality control purposes.

References

Application Notes and Protocols for Developing Sustained-Release Formulations of Leuprorelin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established methods for developing sustained-release formulations of leuprorelin (B1674837) acetate (B1210297), a gonadotropin-releasing hormone (GnRH) agonist used in the treatment of hormone-responsive cancers and other conditions. The following sections detail protocols for microencapsulation, in-situ forming implants, and nanoparticle-based delivery systems, along with characterization methods and comparative data.

Microencapsulation using Double Emulsion-Solvent Evaporation

Microencapsulation in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) is a widely used method for achieving sustained release of peptides like leuprorelin acetate. The double emulsion-solvent evaporation technique is a common approach for encapsulating water-soluble drugs.

Quantitative Data Summary
Formulation CodePolymer (PLGA) ConcentrationMean Particle Size (µm)Encapsulation Efficiency (%)Drug Loading (%)Initial Burst Release (12h) (%)Reference
F1--927.8-[1]
F2-15.2998.44Lower than F1[1]
F10-80.786.3--
GLUPPLGA 50/5077.2 ± 0.663.1 ± 1.05.4 ± 0.1-[2]
LUPPLGA 50/5077.3 ± 0.562.0 ± 1.66.3 ± 0.1-[2]
Luphere 3M DepotPLA22.394.79.92-[3]
Leuprolide Depot 3 MPLA17.83-7.58-[4]
Experimental Protocol: Double Emulsion-Solvent Evaporation

This protocol is a generalized procedure based on common practices described in the literature.[1][5]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, e.g., 75:25 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Polyvinyl Alcohol (PVA)

  • Gelatin (optional, as a stabilizer)

  • Water for Injection (WFI)

  • Mannitol (optional, as a lyoprotectant)

  • Homogenizer

  • Overhead Stirrer

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Preparation of the Inner Aqueous Phase (W1): Dissolve this compound in WFI. For example, dissolve 100 mg of this compound in 0.2 mL of WFI. Optionally, a stabilizer like gelatin can be added to this phase.[5]

  • Preparation of the Organic Phase (O): Dissolve the PLGA polymer in an organic solvent like dichloromethane. For instance, dissolve 500 mg of PLGA 75:25 in 2 mL of DCM.

  • Formation of the Primary Emulsion (W1/O): Add the inner aqueous phase (W1) dropwise to the organic phase (O) while homogenizing at high speed (e.g., 9000 rpm) for a set duration (e.g., 5 minutes) at a controlled temperature (e.g., 2-8°C) to form a stable water-in-oil (W1/O) emulsion.

  • Preparation of the External Aqueous Phase (W2): Prepare a solution of a surfactant, such as 1% w/v polyvinyl alcohol (PVA), in WFI.

  • Formation of the Double Emulsion (W1/O/W2): Add the primary emulsion (W1/O) to the external aqueous phase (W2) while homogenizing at a lower speed (e.g., 6000 rpm) for a shorter duration (e.g., 3 minutes).

  • Solvent Evaporation: Transfer the resulting double emulsion to a larger volume of the external aqueous phase and stir continuously with an overhead stirrer (e.g., 1000 rpm) at a controlled temperature (e.g., 2-8°C for 30 minutes, then room temperature for 30 minutes) to allow for the evaporation of the organic solvent (DCM).

  • Microsphere Hardening and Collection: As the solvent evaporates, the polymer will precipitate and harden, forming microspheres. Collect the hardened microspheres by centrifugation.

  • Washing and Sieving: Wash the collected microspheres with chilled WFI to remove residual PVA and unencapsulated drug. The microspheres can be sieved to obtain a specific size range.[5]

  • Lyophilization: Resuspend the washed microspheres in a solution containing a cryoprotectant (e.g., 5% mannitol) and freeze-dry to obtain a stable, dry powder.[5][6]

Workflow Diagram

G cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_processing Microsphere Formation & Collection W1 Inner Aqueous Phase (W1) This compound in WFI W1_O Primary Emulsion (W1/O) W1->W1_O O Organic Phase (O) PLGA in Dichloromethane O->W1_O W2 External Aqueous Phase (W2) PVA in WFI W1_O_W2 Double Emulsion (W1/O/W2) W2->W1_O_W2 W1_O->W1_O_W2 Evaporation Solvent Evaporation W1_O_W2->Evaporation Hardening Microsphere Hardening Evaporation->Hardening Collection Collection & Washing Hardening->Collection Lyophilization Lyophilization Collection->Lyophilization

Caption: Double Emulsion-Solvent Evaporation Workflow.

In-Situ Forming Implants

In-situ forming implants are injectable liquid formulations that solidify upon injection into the body to form a solid or semi-solid depot. This system typically consists of a biodegradable polymer dissolved in a biocompatible solvent.

Quantitative Data Summary
PolymerSolventDrug Loading (% w/w)Polymer Concentration (% w/w)Initial Burst Release (in-vivo)Reference
75:25 PLGA (IV 0.20 dL/g)N-methyl-2-pyrrolidone (NMP)345-[5][7]
75:25 PLGA (IV 0.20 dL/g)N-methyl-2-pyrrolidone (NMP)4.545-[5][7]
75:25 PLGA (IV 0.20 dL/g)N-methyl-2-pyrrolidone (NMP)645-[5][7]
PLGAN-methyl-2-pyrrolidone (NMP)--7%[1]
Experimental Protocol: In-Situ Forming Implant Preparation

This protocol is based on the methodology for preparing a PLGA-based in-situ forming implant.[5][7]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, e.g., 75:25 lactide:glycolide ratio)

  • N-methyl-2-pyrrolidone (NMP)

  • Syringes

  • Mixing system (e.g., two-syringe mixing system)

Procedure:

  • Polymer Solution Preparation: Dissolve the PLGA polymer in NMP to the desired concentration (e.g., 45% w/w). This can be done by gentle heating and stirring until a clear, viscous solution is obtained.

  • Sterilization: The polymer solution can be sterilized, for example, by gamma irradiation.

  • Drug Incorporation: Aseptically mix the sterile this compound powder with the polymer solution until a homogenous suspension or solution is achieved. This is often done immediately prior to administration using a two-syringe mixing system.

  • Administration: The final formulation is a liquid that can be injected subcutaneously. Upon injection, the NMP diffuses away into the surrounding tissues, and water from the tissues diffuses into the formulation, causing the polymer to precipitate and form a solid implant.

Logical Relationship Diagram

G cluster_formulation Formulation Components cluster_process In-Situ Implant Formation cluster_release Drug Release Mechanism Polymer PLGA Polymer Injection Subcutaneous Injection Polymer->Injection Solvent NMP (Solvent) Solvent->Injection Drug This compound Drug->Injection Exchange Solvent-Water Exchange Injection->Exchange Precipitation Polymer Precipitation Exchange->Precipitation Implant Solid Implant Formation Precipitation->Implant Diffusion Drug Diffusion Implant->Diffusion Erosion Polymer Erosion Implant->Erosion Release Sustained Drug Release Diffusion->Release Erosion->Release

Caption: In-Situ Implant Formation and Release Mechanism.

Nanoparticle-Based Formulations

Nanoparticles offer another avenue for sustained drug delivery, with the potential for different release kinetics and biodistribution compared to microparticles.

Quantitative Data Summary
Formulation TypePolymer/LipidParticle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)Zeta Potential (mV)In-Vitro Release (48h)Reference
PLGA NanoparticlesPLGA182.6 ± 1.50.377.3 ± 0.6-5.6 ± 0.266.35%[7]
Lipid-based depotMGE, Pluronic F-127, DOPG-----[8]
Experimental Protocol: PLGA Nanoparticle Preparation by Emulsion-Solvent Evaporation

This protocol is adapted from a method for preparing PLGA nanoparticles for intranasal delivery, which can be modified for parenteral applications.[7]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Surfactant (e.g., Poloxamer 188)

  • Organic Solvent (e.g., Acetone)

  • Water

  • Probe Sonicator

  • Magnetic Stirrer

Procedure:

  • Organic Phase Preparation: Dissolve PLGA in an organic solvent like acetone.

  • Aqueous Phase Preparation: Dissolve a surfactant, such as Poloxamer 188, in water.

  • Emulsification: Add the organic phase to the aqueous phase under constant stirring.

  • Sonication: Emulsify the mixture using a probe sonicator to form an oil-in-water (o/w) emulsion. The sonication parameters (power, time) are critical for controlling particle size.

  • Solvent Evaporation: Evaporate the organic solvent under reduced pressure or by continuous stirring at room temperature.

  • Nanoparticle Collection: The nanoparticles can be collected by ultracentrifugation.

  • Washing and Resuspension: Wash the nanoparticle pellet with water to remove excess surfactant and unencapsulated drug, and then resuspend in a suitable vehicle for administration.

Workflow Diagram

G cluster_prep Phase Preparation cluster_formation Nanoparticle Formation cluster_collection Collection & Purification Drug_Polymer Organic Phase This compound & PLGA in Acetone Emulsification Emulsification Drug_Polymer->Emulsification Aqueous Aqueous Phase Surfactant in Water Aqueous->Emulsification Sonication Probe Sonication Emulsification->Sonication Evaporation Solvent Evaporation Sonication->Evaporation Centrifugation Ultracentrifugation Evaporation->Centrifugation Washing Washing Centrifugation->Washing Resuspension Resuspension Washing->Resuspension

Caption: Nanoparticle Preparation by Emulsion-Solvent Evaporation.

Characterization and In-Vitro Release Testing

Particle Size and Morphology
  • Particle Size Analysis: Measured using techniques like laser diffraction or dynamic light scattering.

  • Surface Morphology: Visualized by Scanning Electron Microscopy (SEM) to assess the shape and surface characteristics of the microspheres or nanoparticles.

Encapsulation Efficiency and Drug Loading

The amount of this compound successfully encapsulated within the formulation is a critical parameter. This is typically determined by dissolving a known amount of the formulation in a suitable solvent and quantifying the drug content using High-Performance Liquid Chromatography (HPLC).

In-Vitro Release Studies

In-vitro release studies are essential for predicting the in-vivo performance of the sustained-release formulation.

Protocol: Sample and Separate Method

  • Setup: Place a known quantity of the this compound formulation (microspheres or implant) into a vial containing a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the vials at a constant temperature (e.g., 37°C) with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method like HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the in-vitro release profile.

Accelerated Release Testing: To expedite the evaluation of long-acting formulations, accelerated release testing can be performed at elevated temperatures (e.g., 50°C) and/or in acidic pH conditions. These methods can provide a more rapid indication of formulation performance but require correlation with real-time release data.

References

Application Notes and Protocols for Leuprorelin Acetate-Induced Chemical Castration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuprorelin (B1674837) acetate (B1210297), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a potent tool for inducing reversible chemical castration in preclinical animal studies.[1] It is widely used in research areas such as oncology (particularly prostate cancer), reproductive biology, and endocrinology to investigate hormone-dependent conditions and therapies. This document provides detailed application notes and experimental protocols for the administration of leuprorelin acetate to achieve chemical castration in various animal models.

Mechanism of Action: Leuprolide acetate acts as a potent agonist of the GnRH receptor in the pituitary gland.[2] Initial administration leads to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can cause a temporary increase in testosterone (B1683101) levels, often referred to as the "flare effect".[1] However, continuous administration results in the downregulation and desensitization of GnRH receptors.[2] This sustained action suppresses the secretion of LH and FSH, leading to a significant reduction in testosterone production by the testes and subsequent chemical castration.[1] Castrate levels of testosterone are typically achieved within two to four weeks of initiating treatment.[3]

Signaling Pathway

The mechanism of action of this compound involves the disruption of the hypothalamic-pituitary-gonadal (HPG) axis. The following diagram illustrates the signaling pathway.

HPG_Axis_Leuprorelin cluster_initial cluster_sustained Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pulsatile Release (+) Pituitary Anterior Pituitary LH_FSH LH & FSH Pituitary->LH_FSH Releases (+) Testes Testes Testosterone Testosterone Testes->Testosterone Produces (+) GnRH->Pituitary Stimulates (+) Leuprorelin This compound Leuprorelin->Pituitary Potent Agonist Leuprorelin:e->Pituitary:e  Initial Surge in LH/FSH Leuprorelin:w->Pituitary:w  GnRH Receptor Downregulation LH_FSH->Testes Stimulates (+) Testosterone->Hypothalamus Negative Feedback (-) Testosterone->Pituitary Negative Feedback (-) Target_Tissues Target Tissues (e.g., Prostate) Testosterone->Target_Tissues Acts on Initial_Stimulation Initial Stimulation (Flare Effect) Sustained_Suppression Sustained Administration (Downregulation)

Caption: Signaling pathway of this compound on the HPG axis.

Experimental Protocols

The following are detailed protocols for the administration of this compound to induce chemical castration in common animal models. It is crucial to adhere to all institutional and national guidelines for animal welfare and research.

General Experimental Workflow

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1-2 weeks) Baseline_Sampling Baseline Sampling (Blood for hormones, organ weights if applicable) Animal_Acclimatization->Baseline_Sampling Randomization Randomization into Control and Treatment Groups Baseline_Sampling->Randomization Leuprorelin_Administration This compound Administration (Specify dose, route, frequency) Randomization->Leuprorelin_Administration Monitoring Monitoring (Clinical signs, body weight) Leuprorelin_Administration->Monitoring Interim_Sampling Interim Sampling (e.g., weekly blood draws) Monitoring->Interim_Sampling Endpoint_Sampling Endpoint Data Collection (Blood, organ weights, tissue fixation) Monitoring->Endpoint_Sampling Interim_Sampling->Monitoring Continue treatment and monitoring Data_Analysis Data Analysis (Statistical comparison of groups) Endpoint_Sampling->Data_Analysis

Caption: General experimental workflow for chemical castration studies.

Protocol 1: Chemical Castration in Rats
  • Animal Model: Adult male Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Housing: Group housed under standard laboratory conditions (12:12 hour light:dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • This compound Formulation: A long-acting depot formulation is recommended for sustained release. Alternatively, daily subcutaneous injections can be administered.

  • Dosage and Administration:

    • Depot Formulation: A single subcutaneous or intramuscular injection of a 1-month or 3-month depot formulation. A dose of 1 mg/kg has been shown to be effective.[4] For a microemulsion formulation, oral administration of 0.25, 0.5, and 1 mg/day for 14 days has been shown to decrease testis, prostate, and seminal vesicle weights.[5]

    • Daily Injections: Subcutaneous injection of 50 µg/kg daily.[6]

  • Procedure:

    • Acclimatize animals for at least one week before the start of the experiment.

    • Collect baseline blood samples via a suitable method (e.g., tail vein, saphenous vein) for testosterone level analysis.

    • Administer this compound or vehicle control as per the chosen regimen.

    • Monitor animals daily for any adverse clinical signs. Record body weight weekly.

    • Collect blood samples at regular intervals (e.g., weekly for the first month, then bi-weekly) to monitor testosterone levels.

    • At the end of the study (e.g., 4, 8, or 12 weeks), euthanize the animals via an approved method.

    • Collect terminal blood samples for final hormone analysis.

    • Dissect and weigh the testes, prostate, and seminal vesicles.

    • Fix one testis and a portion of the prostate in 10% neutral buffered formalin or Bouin's solution for histological analysis.

Protocol 2: Chemical Castration in Dogs
  • Animal Model: Adult male Beagle dogs.

  • Housing: Housed in accordance with institutional guidelines, with appropriate enrichment and socialization.

  • This compound Formulation: Long-acting depot formulations (e.g., 1-month, 3-month, or 6-month) are most practical for dogs.

  • Dosage and Administration: A single subcutaneous injection of a 3-month depot formulation at a dose of 11.25 mg per animal has been demonstrated to be effective.[7][8]

  • Procedure:

    • Perform a thorough physical examination and collect baseline blood samples for testosterone, LH, and FSH analysis.

    • Administer the depot formulation of this compound subcutaneously.

    • Monitor the animals for any local or systemic adverse reactions.

    • Collect blood samples at regular intervals (e.g., weekly for the first month, then monthly) to assess hormone levels.

    • At the study endpoint, collect terminal blood samples.

    • If required, perform a necropsy to collect testes and prostate for weight and histological examination.

Protocol 3: Chemical Castration in Mice
  • Animal Model: Adult male mice (e.g., C57BL/6).

  • Housing: Group housed under standard laboratory conditions.

  • This compound Formulation: Due to the small size of the animals, daily subcutaneous injections or the use of osmotic mini-pumps for continuous delivery are common.

  • Dosage and Administration: Daily subcutaneous injections of 50 µg/kg.

  • Procedure:

    • Follow a similar procedure as outlined for rats, with appropriate adjustments for the smaller size of the animals regarding blood collection volumes and handling.

    • At the end of the study, collect and weigh testes, prostate, and seminal vesicles.

    • Process tissues for histology as described for rats.

Data Presentation

Quantitative Effects of this compound in Male Rats
ParameterControl GroupThis compound Treated GroupDuration of TreatmentReference
Serum Testosterone (ng/mL) 2.5 ± 0.5< 0.54 weeks[5]
Testis Weight (g) 3.0 ± 0.21.5 ± 0.314 days[5]
Prostate Weight (g) 0.8 ± 0.10.3 ± 0.0514 days[5]
Seminal Vesicle Weight (g) 1.2 ± 0.20.4 ± 0.114 days[5]
Seminiferous Tubule Diameter (µm) 292.73 ± 1.64247.85 ± 2.72 (high dose buserelin, a GnRH agonist)Not specified[9]
Spermatogenesis Recovery (%) 27.7 ± 12.656.5 ± 12.0 (post-damage treatment)18 weeks[7]
Quantitative Effects of this compound in Male Dogs
ParameterControl GroupThis compound Treated GroupDuration of TreatmentReference
Serum Testosterone (ng/mL) 3.5 ± 1.0< 0.598 days[7][8]
Testicular Atrophy Normal sizeMarked atrophy60 weeks[10]
Prostate Atrophy Normal sizeMarked atrophy60 weeks[10]
Testicular Blood Flow NormalSignificantly reducedNot specified[11]

Histological Evaluation

Following fixation, tissues should be processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Quantitative morphometric analysis can be performed to assess changes in:

  • Testes:

    • Seminiferous tubule diameter

    • Height of the seminiferous epithelium

    • Number and morphology of Leydig cells

    • Presence and stages of spermatogenesis

  • Prostate:

    • Acinar epithelial cell height

    • Glandular atrophy

    • Stromal-to-epithelial ratio

Conclusion

This compound is a reliable and effective agent for inducing chemical castration in a variety of animal models. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute studies requiring androgen deprivation. Careful consideration of the animal model, drug formulation, dosage, and duration of treatment is essential for achieving consistent and reproducible results. The reversibility of the effects of this compound upon discontinuation of treatment is a key advantage for many experimental designs.[1]

References

Application Notes: Experimental Design for Long-Term Leuprorelin Acetate Treatment In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leuprorelin (B1674837) acetate (B1210297) is a potent synthetic agonist analog of gonadotropin-releasing hormone (GnRH) widely used in preclinical and clinical research.[1][2][3] Its primary mechanism involves the suppression of gonadal steroidogenesis, achieving a state of pharmacological castration.[1] While initially stimulating the pituitary-gonadal axis, continuous long-term administration leads to receptor desensitization and downregulation, profoundly inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3][4] This results in a significant reduction of testosterone (B1683101) in males to castrate levels and estradiol (B170435) in females to post-menopausal levels.[5][6] These application notes provide a comprehensive guide for researchers designing long-term in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of leuprorelin acetate.

Mechanism of Action: The Biphasic Effect on the HPG Axis

This compound's action on the hypothalamic-pituitary-gonadal (HPG) axis is biphasic:

  • Initial Agonist Phase (Flare-Up) : Upon initial administration, leuprorelin binds to GnRH receptors on the pituitary gland, acting as a potent agonist. This triggers a transient surge in the secretion of LH and FSH, leading to a temporary increase in testosterone and estrogen levels.[2][3] This "flare effect" is typically observed within the first 1-2 weeks of therapy.[3][5]

  • Downregulation Phase (Suppression) : Continuous exposure to leuprorelin leads to the desensitization and downregulation of pituitary GnRH receptors.[2][3] This disruption of the normal pulsatile GnRH signaling results in a profound and sustained suppression of LH and FSH release.[3][4] Consequently, the production of gonadal steroids (testosterone and estradiol) is reduced to castrate levels, which is the therapeutic goal for hormone-dependent conditions.[2][7] This suppression is typically achieved within 2 to 4 weeks.[5][7]

Leuprorelin_Mechanism cluster_0 Initial Agonist Phase (Flare) cluster_1 Long-Term Downregulation Phase LA1 This compound (Initial Dose) Pituitary1 Pituitary GnRH Receptors LA1->Pituitary1 Stimulates LHFSH1 ↑ LH & FSH Release Pituitary1->LHFSH1 Gonads1 Gonads LHFSH1->Gonads1 Hormones1 ↑ Testosterone / Estradiol Gonads1->Hormones1 Flare Transient Flare (First 1-2 Weeks) Hormones1->Flare LA2 This compound (Continuous Dosing) Pituitary2 Pituitary GnRH Receptors (Desensitized & Downregulated) LA2->Pituitary2 Continuously Stimulates LHFSH2 ↓ LH & FSH Release Pituitary2->LHFSH2 Inhibits Gonads2 Gonads LHFSH2->Gonads2 Hormones2 ↓ Testosterone / Estradiol (Castrate Levels) Gonads2->Hormones2 Suppression Sustained Suppression (After 2-4 Weeks) Hormones2->Suppression

Caption: Biphasic mechanism of this compound on the HPG axis.

Experimental Design and Protocols

A robust experimental design is critical for evaluating the long-term effects of this compound. The following sections detail key considerations and protocols.

Animal Model Selection

The choice of animal model is dependent on the research question. Rodent models (rats, mice) are commonly used for initial efficacy and mechanism-of-action studies due to their cost-effectiveness and well-characterized reproductive physiology.[8][9][10] Larger animal models, such as beagle dogs, are often used for pharmacokinetic and toxicological studies that more closely mimic human physiology.[11]

Dosage and Administration

This compound is a peptide and is not orally active; therefore, it is administered via subcutaneous (SC) or intramuscular (IM) injection.[1][5] For long-term studies, sustained-release depot formulations are preferred to avoid the stress of daily injections.[1] These formulations use biodegradable polymers, such as PLGA microspheres, to release the drug over a period of 1, 3, or 6 months.[7][12][13]

Quantitative Data Summary

The following tables summarize key quantitative parameters from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound Formulations

Formulation Dose Route Animal/Human Cmax (µg/L) Tmax (hours) Elimination Half-Life (hours) Reference
Non-Depot Solution 1 mg SC Human ~35 0.6 - 1.0 ~3 [7]
1-Month Depot 7.5 mg IM Human ~21.8 ~3 N/A (sustained release) [7]
3-Month Depot 11.25 mg SC Human ~20 ~3 N/A (sustained release) [1]
6-Month Depot 45 mg IM Human N/A N/A N/A (sustained release) [7]
Solution 0.1 mg/kg IV Rat N/A N/A 0.52 [10]

| Solution | 0.1 mg/kg | SC | Rat | N/A | N/A | 0.66 |[10] |

Table 2: Timeline of Hormonal Suppression

Event Parameter Typical Timeframe Consequence Reference
Initial Flare Testosterone/Estradiol Surge First 1-2 weeks Transient increase in hormone levels (~50% above baseline for testosterone) [3][5]
Onset of Suppression LH/FSH Decrease Begins after initial surge Pituitary desensitization begins [2][7]
Achievement of Castration Testosterone < 50 ng/dL 2 - 4 weeks Therapeutic effect achieved [5][7][14]

| Maintained Suppression | Testosterone at castrate levels | Duration of treatment | Continuous therapeutic effect |[7][13] |

Detailed Experimental Protocols

Protocol 1: Depot this compound Reconstitution and Administration

This protocol describes the preparation and administration of a lyophilized microsphere depot formulation.

  • Materials :

    • This compound single-dose vial kit (containing lyophilized microspheres and diluent in a pre-filled syringe).[14]

    • Sterile alcohol swabs.[15]

    • Appropriate gauge needle (e.g., 23-gauge).[12]

    • Sharps container.[15]

  • Reconstitution Procedure :

    • Visually inspect the kit for any damage. Ensure the drug is at room temperature.

    • To reconstitute, screw the white plunger into the end stopper of the syringe until it begins to turn.

    • Hold the syringe upright and release the diluent by slowly pushing the plunger for 6-8 seconds until the first stopper is at the blue line in the middle of the barrel.

    • Keep the syringe upright and gently shake to thoroughly mix the microspheres to form a uniform suspension. The suspension will appear milky.

    • If particles adhere to the stopper, tap the syringe gently.

  • Administration Procedure :

    • Clean the selected injection site (e.g., gluteal area, anterior thigh) with an alcohol swab.[12] Rotate injection sites for subsequent doses.[12]

    • Administer the entire contents of the syringe via intramuscular or subcutaneous injection immediately after reconstitution.[12][14] Discard if not used within 2 hours.[12]

    • Withdraw the needle and immediately activate the safety device. Dispose of the needle and syringe in a designated sharps container.[14]

Protocol 2: Long-Term In Vivo Study Workflow

The following workflow outlines a typical long-term study.

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (1-2 weeks) Baseline Baseline Measurements (Blood samples, Body Weight, Physiological parameters) Acclimatization->Baseline Randomization Randomization into Groups (Vehicle Control vs. Leuprorelin) Baseline->Randomization Dosing Day 0: Administer Leuprorelin Depot or Vehicle Randomization->Dosing Monitoring Long-Term Monitoring (Weekly/Monthly) - Body Weight - Clinical Observations - Blood Sampling Dosing->Monitoring ReDosing Re-administration of Depot (e.g., every 3 months) Monitoring->ReDosing ReDosing->Monitoring Continue Cycle Endpoint Study Endpoint Reached ReDosing->Endpoint FinalSample Final Sample Collection (Blood, Tissues) Endpoint->FinalSample Necropsy Necropsy & Histopathology (Organ weights, etc.) FinalSample->Necropsy DataAnalysis Data Analysis & Reporting Necropsy->DataAnalysis

Caption: General workflow for a long-term in vivo leuprorelin study.

Protocol 3: Blood Sample Collection and Hormone Level Monitoring

Regular blood sampling is essential to confirm the pharmacodynamic effect of leuprorelin.

  • Sampling Schedule :

    • Baseline : Prior to the first injection.

    • Flare Monitoring : Densely sample during the first two weeks (e.g., days 2, 7, 14) to characterize the initial hormone surge.

    • Suppression Confirmation : Sample at week 4 to confirm testosterone/estradiol has reached castrate/post-menopausal levels.[14]

    • Long-Term Monitoring : Monthly sampling is typically sufficient to ensure suppression is maintained.[7]

  • Procedure :

    • Collect whole blood from an appropriate site (e.g., tail vein in rats, cephalic vein in dogs) into serum separator tubes.

    • Allow blood to clot at room temperature, then centrifuge to separate serum.

    • Store serum samples at -80°C until analysis.

  • Analysis :

    • Measure serum concentrations of LH, FSH, and testosterone/estradiol using validated methods such as ELISA or mass spectrometry.

    • Leuprorelin plasma concentrations can also be measured to determine pharmacokinetic profiles.[16]

Protocol 4: Monitoring for Physiological and Behavioral Changes

Long-term hormonal suppression can induce physiological and behavioral changes.

  • Body Weight : Record body weight at least weekly.

  • Bone Mineral Density : Due to the risk of osteoporosis with long-term use, bone mineral density can be assessed at the study endpoint using methods like dual-energy X-ray absorptiometry (DEXA) or micro-CT analysis of collected bone samples.[17][18]

  • Clinical Observations : Daily or weekly cage-side observations should be performed to monitor for general health, injection site reactions (pain, swelling, abscess), and signs of distress.[12][19][20]

  • Reproductive System Assessment : At necropsy, reproductive organs (testes, prostate, uterus) should be weighed and collected for histopathological analysis to confirm atrophy.

  • Behavioral Changes : In relevant models, monitor for changes in mood (e.g., depression-like behavior) or sexual behavior.[8][17][18]

Table 3: Potential Side Effects and Monitoring Plan

Potential Side Effect Monitoring Parameter / Method Frequency Reference
Tumor Flare Clinical signs (bone pain, urinary obstruction in prostate cancer models) Daily for first 2 weeks [5][19]
Injection Site Reactions Visual inspection of injection site for redness, swelling, abscess Daily for first week post-injection, then weekly [12][20]
Bone Density Loss DEXA scan, micro-CT, or histomorphometry at endpoint Endpoint [17][18][21]
Metabolic Changes Blood glucose, lipid panel Baseline and endpoint [14][21]
Mood/Behavioral Changes Behavioral assays (e.g., forced swim test, social interaction) As required by study design [17][18][19]

| Body Weight Changes | Scale measurement | Weekly |[18] |

References

Application Note: Quality Control and Purity Analysis of Leuprorelin Acetate for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuprorelin (B1674837) acetate (B1210297) is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) used in research to study hormonal regulation and for the development of therapies targeting hormone-dependent conditions.[1] As a potent GnRH agonist, it initially stimulates the pituitary gland's secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in sex hormone levels. However, continuous administration leads to pituitary desensitization and downregulation of GnRH receptors, resulting in a significant decrease in sex hormone production.[1]

The purity and quality of leuprorelin acetate are critical for obtaining accurate and reproducible research results. The presence of impurities, such as related peptides or degradation products, can significantly impact its biological activity and lead to misleading experimental outcomes. This application note provides a comprehensive overview of the key analytical methods for the quality control and purity analysis of this compound, including detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Peptide Mapping.

Data Presentation

Quantitative data for the quality control of this compound is summarized in the tables below. These tables provide specifications for the active pharmaceutical ingredient (API), system suitability parameters for chromatographic analysis, and a list of common impurities.

Table 1: this compound Specifications

ParameterAcceptance CriteriaReference
Purity (HPLC)≥ 98.5%[2]
Total Impurities (HPLC)≤ 1.5%[2]
Any Other Individual Impurity≤ 0.10%[2]
Acetic Acid Content4.7% - 9.0%[2]
Water Content (Karl Fischer)≤ 8.0%[2]
Peptide Content (anhydrous, acetic acid-free basis)≥ 82%[2]

Table 2: HPLC System Suitability

ParameterAcceptance CriteriaReference
Tailing FactorNot more than 2.0[3]
Theoretical PlatesNot less than 2000[3]
Relative Standard Deviation (%RSD) for replicate injectionsNot more than 2.0%[3]

Table 3: Common Impurities of this compound

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Common Source
D-His-leuprolideC₅₉H₈₄N₁₆O₁₂1209.42Synthesis-related
Acetyl-leuprolideC₆₁H₈₆N₁₆O₁₃1251.46Synthesis-related
[Ser(Ac)]4-LeuprolideC₆₁H₈₆N₁₆O₁₃1251.46Synthesis-related
Des-pGlu-leuprolideC₅₄H₇₉N₁₅O₁₀1098.32Degradation
Leuprolide DimerC₁₂₀H₁₆₅N₃₁O₂₄2425.83Degradation
Leuprolide TrimerC₁₇₅H₂₄₅N₄₇O₃₉3631.18Degradation

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

This method is used to determine the purity of this compound and to quantify related impurities.

3.1.1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Triethylamine (TEA)

  • Orthophosphoric acid (OPA)

  • Methanol (B129727) (HPLC grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water (HPLC grade)

3.1.2. Chromatographic Conditions

ParameterCondition
Column YMC-Pack ODS-A (150mm x 4.6mm), 3 µm or equivalent C18 column
Mobile Phase A Buffer (Triethylamine in water):Organic mixture (Acetonitrile:n-Propanol) (60:40)
Mobile Phase B Buffer:Organic mixture (50:50)
Gradient Gradient method to be optimized for separation
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV at 220 nm or 278 nm
Column Temperature 25°C
Run Time Approximately 15-20 minutes

3.1.3. Sample Preparation

  • Diluent: Prepare a degassed mixture of dimethyl sulfoxide and methanol (50:50 v/v).[3]

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration similar to the standard solution.[3]

3.1.4. Procedure

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., five times) and check for system suitability (see Table 2).

  • Inject the sample solution.

  • Identify the leuprorelin peak based on the retention time of the standard.

  • Calculate the purity of the sample and the percentage of each impurity by comparing the peak areas.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique for the identification and structural elucidation of impurities and degradation products.

3.2.1. Materials and Reagents

  • Same as for HPLC, with the addition of formic acid (LC-MS grade).

3.2.2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC System UPLC/UHPLC system
Column ACQUITY UPLC Peptide CSH C18, 1.7 µm, 2.1 mm x 100 mm or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient to resolve impurities (e.g., 14-34% B over 20 min)
Flow Rate 0.2-0.4 mL/min
Injection Volume 5-10 µL
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full scan for impurity profiling; MS/MS for structural elucidation
Capillary Voltage ~2.8 kV
Cone Voltage ~50 V
Source Temperature ~80°C

3.2.3. Sample Preparation

  • Prepare the sample solution as described for HPLC, typically at a concentration of 0.2 µg/µL in water or a weak aqueous/organic solvent mixture.[4]

3.2.4. Procedure

  • Equilibrate the LC-MS system.

  • Inject the sample solution.

  • Acquire data in full scan mode to detect all ions.

  • Process the data to identify potential impurities based on their mass-to-charge ratio (m/z).

  • Perform targeted MS/MS analysis on the detected impurity ions to obtain fragmentation patterns for structural confirmation.

Peptide Mapping for Sequence Verification and Post-Translational Modification Analysis

Peptide mapping is used to confirm the primary amino acid sequence of this compound and to detect any modifications.

3.3.1. Materials and Reagents

  • This compound

  • Tris-HCl buffer

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (sequencing grade)

  • Formic acid

3.3.2. Protocol

  • Reduction: Dissolve the this compound sample in Tris-HCl buffer. Add DTT to a final concentration of 10 mM and incubate at 57°C for 30 minutes to reduce disulfide bonds (if any, though leuprorelin does not have disulfide bonds, this is a standard step in peptide mapping workflows).

  • Alkylation: Cool the sample to room temperature. Add IAM to a final concentration of 20 mM and incubate in the dark for 30 minutes to alkylate free cysteine residues.

  • Digestion: Add trypsin to the sample at a protein-to-enzyme ratio of 1:20 (w/w). Incubate at 37°C for 4-16 hours.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Analysis: Analyze the resulting peptide mixture by LC-MS using the conditions described in section 3.2.

3.3.3. Data Analysis

  • Compare the experimentally obtained peptide masses with the theoretical masses calculated from the known amino acid sequence of this compound.

  • Any deviation may indicate a modification or a sequence variant.

  • Use MS/MS fragmentation data to confirm the sequence of each peptide fragment.

Visualizations

experimental_workflow cluster_sample Sample Receipt and Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation cluster_report Final Report Sample This compound Sample Preparation Sample Dissolution (Diluent: DMSO/Methanol) Sample->Preparation HPLC HPLC-UV Analysis (Purity & Impurities) Preparation->HPLC LCMS LC-MS Analysis (Impurity ID) Preparation->LCMS PeptideMap Peptide Mapping (Sequence Verification) Preparation->PeptideMap PurityData Purity & Impurity Profile HPLC->PurityData ImpurityID Impurity Structure Elucidation LCMS->ImpurityID SequenceConfirm Sequence Confirmation & PTM Analysis PeptideMap->SequenceConfirm Report Certificate of Analysis (CoA) PurityData->Report ImpurityID->Report SequenceConfirm->Report

Caption: Experimental workflow for quality control of this compound.

GnRH_Signaling Leuprorelin This compound (GnRH Agonist) GnRHR GnRH Receptor (GnRHR) Leuprorelin->GnRHR Binds to G_protein Gq/11 Protein GnRHR->G_protein Activates Downregulation Receptor Downregulation & Desensitization (with continuous stimulation) GnRHR->Downregulation Leads to PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates Gene_Expression Altered Gene Expression (LH & FSH synthesis) MAPK->Gene_Expression Leads to

References

Application of Leuprorelin Acetate in Central Precocious Puberty Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Central precocious puberty (CPP) is a condition characterized by the premature activation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to the early onset of puberty and secondary sexual characteristics. Leuprorelin (B1674837) acetate (B1210297), a potent gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the clinical management of CPP. In a research context, leuprorelin acetate is an invaluable tool for studying the pathophysiology of precocious puberty and for the preclinical evaluation of novel therapeutic interventions. By reversibly suppressing the HPG axis, it allows researchers to investigate the mechanisms of pubertal timing and the effects of hormonal suppression on various physiological systems.

This document provides detailed application notes and protocols for the use of this compound in established rodent models of central precocious puberty.

Signaling Pathways: The Hypothalamic-Pituitary-Gonadal (HPG) Axis and this compound's Mechanism of Action

The initiation of puberty is governed by the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. GnRH stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn act on the gonads (ovaries in females, testes in males) to produce sex steroids (estradiol and testosterone). These sex steroids are responsible for the development of secondary sexual characteristics.

This compound is a synthetic analog of GnRH. Initially, its administration causes a transient surge in LH and FSH secretion (a "flare-up" effect). However, continuous exposure to this GnRH agonist leads to the downregulation and desensitization of GnRH receptors on the pituitary gonadotroph cells.[1] This sustained stimulation ultimately results in a profound suppression of LH and FSH release, leading to a decrease in gonadal sex steroid production to prepubertal levels, effectively halting pubertal progression.[1]

HPG_Axis_Leuprorelin Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + GnRH (pulsatile) Gonads Gonads (Ovaries/Testes) Pituitary->Gonads + LH & FSH Gonads->Hypothalamus - (Negative Feedback) Gonads->Pituitary - (Negative Feedback) TargetTissues Target Tissues (Secondary Sexual Characteristics) Gonads->TargetTissues + Sex Steroids (Estradiol/Testosterone) Leuprorelin This compound (Continuous Administration) Leuprorelin->Pituitary Continuous Stimulation leads to Downregulation

Caption: HPG axis and this compound's mechanism.

Experimental Protocols

I. Induction of Central Precocious Puberty in Female Rat Models

Two common and effective models for inducing CPP in female rats are the danazol-induced model and the N-methyl-DL-aspartic acid (NMA)-induced model.

A. Danazol-Induced CPP Model

This model utilizes a single neonatal injection of danazol (B1669791) to advance the onset of puberty.

  • Materials:

    • Danazol powder

    • Propylene (B89431) glycol

    • Ethanol (B145695) (95-100%)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sterile syringes (1 mL) and needles (27-30 gauge)

    • 5-day-old female rat pups (e.g., Sprague-Dawley or Wistar)

  • Protocol:

    • Prepare the danazol vehicle by mixing propylene glycol and ethanol in a 1:1 (v/v) ratio.

    • Dissolve danazol powder in the vehicle to a final concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.

    • On postnatal day 5 (PND 5), administer a single subcutaneous injection of 300 µg of danazol (30 µL of the 10 mg/mL solution) to each female rat pup.

    • A control group should receive an equivalent volume of the vehicle alone.

    • Monitor the pups daily for signs of pubertal onset, primarily the day of vaginal opening.

B. N-methyl-DL-aspartic acid (NMA)-Induced CPP Model

This model involves the administration of NMA, an agonist of the NMDA receptor, which plays a role in stimulating GnRH secretion.

  • Materials:

    • N-methyl-DL-aspartic acid (NMA)

    • Sterile saline (0.9% NaCl)

    • Sterile syringes (1 mL) and needles (27-30 gauge)

    • Prepubertal female rats (e.g., PND 25-30)

  • Protocol:

    • Dissolve NMA in sterile saline to the desired concentration. A commonly used dosage is 40 mg/kg body weight.

    • Administer NMA via subcutaneous injection daily for a specified period (e.g., 5-7 days) to induce precocious pubertal signs.

    • The control group should receive daily injections of sterile saline.

    • Monitor for signs of pubertal onset.

II. This compound Administration Protocol
  • Materials:

    • This compound powder or a sterile solution (e.g., 5 mg/mL)

    • Sterile saline (0.9% NaCl) or other appropriate sterile vehicle

    • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Preparation of this compound Solution (from powder):

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve in sterile saline to the desired final concentration. Common research dosages range from 50 to 100 µg/kg. For example, to prepare a 0.1 mg/mL solution, dissolve 1 mg of this compound in 10 mL of sterile saline.

    • Ensure complete dissolution and filter through a 0.22 µm sterile filter if necessary.

  • Administration Protocol:

    • Treatment with this compound can be initiated either prophylactically (before the expected onset of precocious puberty in the model) or therapeutically (after the first signs of puberty are observed).

    • Administer this compound via subcutaneous injection. A common daily dosage in rat models is 50 µg/kg.

    • The injection volume should be kept low, typically 0.1-0.2 mL per rat.

    • The treatment duration will depend on the study objectives but often continues for several weeks.

    • A vehicle control group (receiving sterile saline injections) and a CPP model group without this compound treatment should be included in the experimental design.

Experimental Workflow Visualization

Experimental_Workflow PND5 Postnatal Day 5 (PND 5) Induction Induce CPP (e.g., Danazol 300 µg s.c.) Control: Vehicle PND5->Induction Grouping Randomize into Groups (e.g., PND 21) Induction->Grouping Treatment Treatment Period (e.g., PND 21-42) Grouping->Treatment Monitoring Daily Monitoring (Vaginal Opening, Body Weight) Grouping->Monitoring Group1 Control (Vehicle) Group2 CPP Model (Danazol + Vehicle) Group3 CPP + Leuprorelin (Danazol + LA 50 µg/kg/day) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., PND 42) Monitoring->Endpoint Analysis Hormone Assays (LH, FSH, E2) Organ Weights (Uterus, Ovaries) Histology Hypothalamic Gene Expression Endpoint->Analysis

Caption: Experimental workflow for a CPP rat model.

Data Presentation

Quantitative data from studies using this compound in CPP research models should be summarized for clear comparison. Below are examples of how to structure data tables.

Table 1: Effect of this compound on Pubertal Onset and Reproductive Organ Weights in a Danazol-Induced CPP Rat Model

GroupnDay of Vaginal OpeningUterine Weight (mg)Ovarian Weight (mg)
Control 1038.2 ± 1.545.3 ± 5.125.1 ± 3.2
CPP Model 1026.5 ± 1.298.7 ± 8.942.6 ± 4.5*
CPP + Leuprorelin 1036.8 ± 1.4#52.1 ± 6.3#28.4 ± 3.8#
Data are presented as Mean ± SD. *p < 0.05 vs. Control; #p < 0.05 vs. CPP Model.

Table 2: Effect of this compound on Serum Hormone Levels in a Danazol-Induced CPP Rat Model

GroupnLH (ng/mL)FSH (ng/mL)Estradiol (pg/mL)
Control 100.45 ± 0.082.1 ± 0.315.2 ± 2.1
CPP Model 101.25 ± 0.154.5 ± 0.535.8 ± 4.3*
CPP + Leuprorelin 100.52 ± 0.09#2.3 ± 0.4#16.1 ± 2.5#
Data are presented as Mean ± SD. *p < 0.05 vs. Control; #p < 0.05 vs. CPP Model.

Analysis of Hypothalamic Gene Expression

A key aspect of CPP research is understanding the molecular changes in the hypothalamus. Quantitative real-time PCR (qRT-PCR) is a standard method to assess the expression of genes pivotal to pubertal onset, such as Gnrh1 and Kiss1.

Protocol for Hypothalamic Gene Expression Analysis

  • Tissue Collection: At the study endpoint, euthanize the animals and rapidly dissect the hypothalamus. The tissue can be snap-frozen in liquid nitrogen and stored at -80°C until RNA extraction.

  • RNA Extraction: Extract total RNA from the hypothalamic tissue using a commercial kit (e.g., TRIzol reagent or RNeasy Mini Kit) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or agarose (B213101) gel electrophoresis.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and/or random primers.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green-based master mix.

    • Design or obtain validated primers for the target genes (Gnrh1, Kiss1) and a reference gene (e.g., Gapdh, Actb).

    • A typical reaction setup includes: cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.

    • Run the PCR plate on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative gene expression using the 2-ΔΔCt method, comparing the treated groups to the control group.

These application notes and protocols provide a framework for utilizing this compound in CPP research models. Adherence to detailed and consistent methodologies is crucial for obtaining reliable and reproducible data, which is essential for advancing our understanding of pubertal disorders and developing new therapeutic strategies.

References

Troubleshooting & Optimization

strategies to improve leuprorelin acetate stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for leuprorelin (B1674837) acetate (B1210297) stability. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with leuprorelin acetate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an aqueous solution?

A1: this compound is susceptible to several degradation pathways in aqueous environments. The principal routes of degradation include:

  • Hydrolysis: Cleavage of the peptide bonds, which is significantly influenced by pH.

  • Oxidation: Particularly of the histidine residue. This can be accelerated by the presence of dissolved oxygen.

  • Isomerization: Conversion of L-isomers to D-isomers of the amino acid residues, which can impact biological activity.

  • Aggregation and Precipitation: Formation of insoluble peptide aggregates, leading to a loss of active compound.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the aqueous solution is a critical factor for the stability of this compound. Degradation is accelerated at lower (acidic) pH values.[1][2] For instance, at 37°C, the percentage of this compound remaining after 35 days is significantly lower at pH 2.0 compared to pH 7.4.[3]

Q3: What is the impact of temperature on the stability of aqueous this compound solutions?

A3: Higher temperatures accelerate the degradation of this compound. For optimal stability in aqueous solutions, it is recommended to store them at lower temperatures, such as 4°C or even frozen at -10°C.[1][2]

Q4: Can dissolved oxygen in the aqueous solution affect the stability of this compound?

A4: Yes, dissolved oxygen can contribute to the oxidative degradation of this compound. Degassing the aqueous medium, for instance by boiling and sonication, has been shown to partially increase the stability of this compound, especially at lower temperatures like 4°C.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid loss of this compound concentration in solution. 1. Inappropriate pH of the buffer. 2. High storage temperature. 3. Presence of dissolved oxygen.1. Adjust the pH of the solution to be closer to neutral (e.g., pH 7.4), as acidic conditions accelerate degradation.[1][2] 2. Store the solution at a lower temperature (e.g., 4°C or -10°C).[1][2] 3. Degas the solvent/buffer before preparing the solution to minimize oxidative degradation.[1][2]
Precipitation or aggregation observed in the solution. 1. High concentration of this compound. 2. Suboptimal formulation, leading to poor solubility.1. Work with lower concentrations if possible. 2. Consider using stabilizing excipients such as β-cyclodextrin to form inclusion complexes and improve solubility and stability.[1][2] 3. For more advanced formulations, explore lipid-based systems like liposomes or micelles.[4]
Low encapsulation efficiency in PLGA microspheres. 1. High solubility of the peptide in the external aqueous phase during emulsion. 2. Inappropriate polymer concentration or solvent.1. Adjust the concentration of the emulsifier in the external aqueous phase.[5] 2. Optimize the polymer concentration and the ratio of the drug to the polymer.[6]
High initial burst release from PLGA microspheres. 1. Surface-associated drug on the microspheres. 2. Porous microstructure of the microspheres. 3. Use of low molecular weight PLGA.1. Optimize the washing step during microsphere preparation to remove surface-bound drug. 2. Adjust the solvent evaporation rate during fabrication to create a denser polymer matrix. 3. Use a higher molecular weight PLGA or a blend of different molecular weights to modulate the release profile.[7]

Quantitative Data Summary

Table 1: Effect of Temperature on this compound Stability in PBS (pH 7.4) over 35 Days

Temperature (°C)Approximate Percentage Remaining
-10> 95%
4~ 68%
25~ 28%
37~ 14%
Data extrapolated from studies on Leuprolide Acetate and should be considered as an estimation.[1][3]

Table 2: Effect of pH on this compound Stability in Aqueous Solution at 37°C over 35 Days

pHApproximate Percentage Remaining
2.0< 10%
4.5~ 40%
6.0~ 60%
7.4~ 50%
Data indicates that degradation is accelerated at lower pH values.[1][2][3]

Table 3: Impact of β-Cyclodextrin Complexation on this compound Stability at 37°C over 35 Days

FormulationpHApproximate Percentage Remaining
This compound alone2.0< 10%
LA/β-CD Complex (1:10 ratio)2.0~ 40%
This compound alone7.4~ 50%
LA/β-CD Complex (1:10 ratio)7.4> 70%
Complexation with β-cyclodextrin significantly enhances stability across different pH values.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes by Thin Film Hydration

Objective: To encapsulate this compound in liposomes to improve its stability.

Materials:

Methodology:

  • Lipid Film Formation:

    • Dissolve soya lecithin and cholesterol in a specific molar ratio (e.g., 1:5 or 1:7 drug to lipid ratio) in chloroform in a round-bottom flask.[8]

    • Attach the flask to a rotary evaporator and rotate it at a constant speed at a controlled temperature (e.g., 50°C) to form a thin, uniform lipid film on the inner wall of the flask.[4]

    • Ensure all the chloroform has evaporated by placing the flask under a vacuum for at least 2 hours.

  • Hydration:

    • Prepare a solution of this compound in phosphate buffer (pH 7.4) at a concentration of 1.0 mg/mL.[4]

    • Add the this compound solution to the flask containing the lipid film.

    • Hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature. This will cause the lipids to swell and form multilamellar vesicles (MLVs).

  • Sonication and Sizing:

    • To reduce the size of the MLVs and form small unilamellar vesicles (SUVs), sonicate the liposomal suspension using a probe sonicator or by bath sonication.[4]

  • Purification:

    • To separate the encapsulated this compound from the unencapsulated drug, centrifuge the liposomal suspension at high speed (e.g., 4000 RPM for 1 hour).[8]

    • The pellet will contain the liposomes with the encapsulated drug. The supernatant will contain the unencapsulated drug.

    • Resuspend the pellet in fresh phosphate buffer.

Protocol 2: Preparation of this compound/β-Cyclodextrin Inclusion Complex by Freeze-Drying

Objective: To enhance the aqueous stability of this compound by forming an inclusion complex with β-cyclodextrin.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Phosphate Buffered Saline (PBS)

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Solution Preparation:

    • Prepare a solution of this compound in PBS.

    • In a separate container, prepare a solution of β-cyclodextrin in PBS. Molar ratios of LA to β-CD can be varied (e.g., 1:1, 1:5, 1:10) to optimize complexation.[1][2]

  • Complexation:

    • Add the this compound solution to the β-cyclodextrin solution while continuously stirring.

    • Allow the mixture to stir at a controlled temperature (e.g., 37°C) for a specified period (e.g., 1 hour) to facilitate the formation of the inclusion complex.[9]

  • Freeze-Drying (Lyophilization):

    • Freeze the resulting solution at a low temperature (e.g., -80°C).

    • Lyophilize the frozen solution under a high vacuum until all the water is removed, resulting in a dry powder of the this compound/β-cyclodextrin complex.

  • Characterization:

    • The formation of the inclusion complex can be confirmed by analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC).[1][2]

Protocol 3: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

  • This compound solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

  • Oven

  • HPLC system with a C18 column

Methodology:

  • Acid Degradation:

    • Treat the this compound solution with 1N HCl and heat at 90°C for 2 hours.[10]

  • Alkali Degradation:

    • Treat the solution with a suitable concentration of NaOH at room temperature.

  • Oxidative Degradation:

    • Treat the solution with 30% H₂O₂ at room temperature for 5 hours.[10]

  • Thermal Degradation:

    • Expose the solution to a high temperature (e.g., 80°C) in an oven for 2 days.[10]

  • Photolytic Degradation:

    • Expose the solution to UV light.[10]

  • Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.[10][11][12][13]

Visualizations

Leuprorelin_Degradation_Pathways cluster_stressors Stress Factors cluster_degradation Degradation Pathways cluster_products Results Leuprorelin This compound in Aqueous Solution pH Low pH (Acidic) Temp High Temperature Oxygen Dissolved Oxygen Hydrolysis Hydrolysis pH->Hydrolysis Temp->Hydrolysis Isomerization Isomerization Temp->Isomerization Aggregation Aggregation Temp->Aggregation Oxidation Oxidation Oxygen->Oxidation Loss Loss of Potency Hydrolysis->Loss Impurities Formation of Impurities Hydrolysis->Impurities Oxidation->Loss Oxidation->Impurities Isomerization->Loss Isomerization->Impurities Aggregation->Loss Aggregation->Impurities

Caption: Key degradation pathways of this compound in aqueous solutions.

Stabilization_Workflow cluster_problem Problem Identification cluster_strategies Stabilization Strategies cluster_evaluation Evaluation cluster_outcome Outcome Problem This compound Instability in Aqueous Solution pH_Control pH Optimization (near neutral) Problem->pH_Control Temp_Control Temperature Control (Refrigeration/Freezing) Problem->Temp_Control Excipients Use of Excipients (e.g., β-Cyclodextrin) Problem->Excipients Formulation Advanced Formulation (Liposomes, Microspheres) Problem->Formulation Evaluation Stability Assessment (e.g., HPLC analysis) pH_Control->Evaluation Temp_Control->Evaluation Excipients->Evaluation Formulation->Evaluation Outcome Stable this compound Aqueous Formulation Evaluation->Outcome

Caption: Experimental workflow for improving this compound stability.

GnRH_Signaling_Pathway Leuprorelin This compound (GnRH Agonist) GnRHR GnRH Receptor (GnRHR) (GPCR) Leuprorelin->GnRHR binds to G_Protein Gq/11 Protein GnRHR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC co-activates Hormone_Release Gonadotropin Release (LH & FSH) Ca_Release->Hormone_Release triggers MAPK MAPK Cascade (ERK, JNK) PKC->MAPK activates Gene_Expression Altered Gene Expression (LH & FSH synthesis) MAPK->Gene_Expression regulates Gene_Expression->Hormone_Release

Caption: Simplified GnRH receptor signaling pathway activated by this compound.

References

Technical Support Center: Troubleshooting Inconsistent Experimental Results with Leuprorelin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with leuprorelin (B1674837) acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of leuprorelin acetate in experimental settings?

A1: this compound is a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Its mechanism involves a biphasic response. Initially, it stimulates the GnRH receptors in the pituitary, causing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can lead to a temporary increase in gonadal steroids like testosterone (B1683101) (in males) or estrogen (in females). This is often referred to as the "flare effect." However, continuous and prolonged exposure to this compound leads to the downregulation and desensitization of GnRH receptors. This ultimately suppresses the release of LH and FSH, resulting in a significant reduction of gonadal steroid production, which is the intended therapeutic and experimental effect.

Q2: Why am I observing an initial stimulatory effect (e.g., increased testosterone) after administering this compound in my animal model?

A2: This initial stimulatory effect is the expected "flare effect" of GnRH agonists. It is a transient physiological response to the initial stimulation of GnRH receptors before they become desensitized. In preclinical and clinical studies, this flare can temporarily exacerbate hormone-dependent conditions. To mitigate this, co-administration of an anti-androgen is a common strategy, which works by blocking the action of the increased testosterone at its receptor.[1]

Q3: Can this compound directly affect cancer cells in vitro?

A3: Yes, beyond its systemic hormonal effects, this compound can have direct effects on cancer cells that express GnRH receptors.[2][3] Studies have shown that it can inhibit cell proliferation and reduce the expression of certain genes, like prostate-specific antigen (PSA), in both hormone-sensitive and -insensitive prostate cancer cell lines.[2][4] However, the responsiveness of cell lines can vary significantly based on their GnRH receptor expression levels.[5]

Troubleshooting In Vitro Experiments

Q4: My in vitro cell proliferation assay results with this compound are inconsistent. What are the potential causes and solutions?

A4: Inconsistent results in in vitro assays with this compound can stem from several factors. Here's a troubleshooting guide:

  • Low or Absent GnRH Receptor Expression: Verify that your cell line expresses functional GnRH receptors at both the mRNA and protein levels.[6] Different cancer cell lines have varying levels of GnRH receptor expression, and some may not have detectable levels.[5]

  • Cell Culture Conditions: Ensure your cells are healthy, within a low passage number, and not overly confluent, as these factors can alter receptor expression and signaling.[6]

  • Inconsistent Cell Seeding: Use a cell counter to ensure uniform cell seeding density across all wells of your multi-well plates.[6]

  • Edge Effects: The outer wells of multi-well plates are prone to evaporation and temperature fluctuations, which can affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.[6]

  • This compound Stability: this compound can degrade in aqueous solutions, with stability being affected by temperature and pH.[7][8] Prepare fresh solutions for each experiment and consider the stability in your specific cell culture medium over the duration of the assay.

  • Incorrect Agonist Concentration: The cellular response to this compound can be dose-dependent. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.[6]

Q5: I am not observing any direct anti-proliferative effect of this compound on my cancer cell line, even though it is reported to be effective. Why could this be?

A5: The direct anti-proliferative effects of this compound are highly dependent on the cell line and experimental conditions. Here are some possible reasons for a lack of effect:

  • Cell Line Specificity: Not all cancer cell lines respond to this compound with growth inhibition.[4][9] The effect is often dependent on the presence and functionality of GnRH receptors and the specific intracellular signaling pathways active in that cell line.[2][5] For instance, some studies report that this compound alone is ineffective in regulating the growth of certain prostate cancer cell lines but can counteract the stimulatory effects of androgens or growth factors.[2][4]

  • GnRH Receptor Levels: The level of GnRH receptor expression can significantly influence the cellular response. Cell lines with low or undetectable levels of functional GnRH receptors may not exhibit a direct anti-proliferative effect.[5]

  • Experimental Conditions: The composition of the cell culture medium, particularly the presence of serum and growth factors, can mask or interfere with the effects of this compound.

Troubleshooting In Vivo Experiments

Q6: The level of testosterone suppression in my animal model is variable between subjects. What could be causing this inconsistency?

A6: Variability in testosterone suppression is a common challenge in in vivo studies. Several factors can contribute to this:

  • Formulation and Administration: The type of this compound formulation (e.g., depot, microspheres) and the administration technique (subcutaneous vs. intramuscular) can significantly impact the release profile and subsequent testosterone suppression.[10] Ensure consistent preparation and administration of the formulation.

  • Individual Biological Variation: Animals, like humans, can have individual differences in their physiological response to GnRH agonists. Increasing the sample size can help to account for this variability.[1]

  • Dosing: Ensure the dose of this compound is sufficient for the species and body weight of your animal model. A dose-response study may be necessary to determine the optimal dose for consistent testosterone suppression.[11]

  • Timing of Measurements: Testosterone levels should be monitored at appropriate time points to capture the initial flare (if relevant to the study) and the subsequent suppression.

Q7: I am using a depot formulation of this compound, and the release profile seems inconsistent, leading to variable results. How can I troubleshoot this?

A7: Depot formulations like microspheres can present challenges related to their release kinetics. Inconsistent release can be due to:

  • Microsphere Characteristics: The physicochemical properties of the microspheres, such as particle size, porosity, and drug distribution, can vary between batches and affect the release profile.[12][13]

  • In Vitro vs. In Vivo Correlation: The in vitro release of this compound from microspheres may not always correlate directly with the in vivo performance.[13] Factors in the in vivo environment can influence the degradation of the polymer and the release of the drug.

  • Manufacturing Variables: The manufacturing process of the microspheres, including polymer concentration and homogenization speed, can impact their characteristics and release kinetics.[9] If preparing your own formulation, strict adherence to a validated protocol is crucial.

Data Presentation

Table 1: Factors Affecting this compound Stability in Aqueous Solution

ParameterConditionEffect on StabilityReference
Temperature Higher temperatures (e.g., 37°C)Decreased stability[7][8]
Lower temperatures (e.g., 4°C)Increased stability[7][8]
pH Lower pH values (e.g., 2.0)Accelerated degradation[7][8]
Dissolved Oxygen Presence of dissolved oxygenCan contribute to degradation[7][8]
Degassing of the mediumPartially increased stability at 4°C[7]

Table 2: Comparison of In Vitro and In Vivo Release of Leuprolide Acetate from a PLGA Implant

Time PointIn Vitro Cumulative Release (%)In Vivo Cumulative Release (%)Reference
24 hours 147[14]
72 hours Slower release in vivo compared to in vitro[14]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15]

  • Treatment: Prepare fresh solutions of this compound at various concentrations in the appropriate cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[15]

  • Solubilization: Add 100 µL of detergent reagent (solubilization solution) to each well.[15]

  • Incubation: Leave the plate at room temperature in the dark for at least 2 hours to allow for complete solubilization of the formazan (B1609692) crystals.[15]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[15]

Protocol 2: In Vivo Testosterone Suppression in a Rodent Model

  • Animal Acclimatization: Acclimate the animals (e.g., male rats) to the housing conditions for at least one week prior to the experiment.

  • Baseline Blood Sampling: Collect baseline blood samples from all animals to determine pre-treatment testosterone levels.

  • This compound Administration: Prepare the this compound formulation according to the manufacturer's instructions or a validated laboratory protocol. Administer the formulation to the treatment group via the appropriate route (e.g., subcutaneous or intramuscular injection). The control group should receive a vehicle injection.

  • Post-Treatment Blood Sampling: Collect blood samples at predetermined time points after administration (e.g., weekly) to monitor testosterone levels.

  • Hormone Analysis: Analyze the serum or plasma samples for testosterone concentrations using a validated method, such as ELISA or LC-MS/MS.

  • Data Analysis: Compare the testosterone levels of the treatment group to the control group and to their baseline levels to assess the extent and duration of suppression.

Visualizations

GnRH_Signaling_Pathway Leuprorelin This compound GnRHR GnRH Receptor Leuprorelin->GnRHR Desensitization Receptor Desensitization & Downregulation Leuprorelin->Desensitization Continuous Stimulation G_protein Gq/11 Protein GnRHR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade Gene_expression Altered Gene Expression (e.g., LH, FSH synthesis) MAPK_cascade->Gene_expression

Caption: GnRH receptor signaling pathway activated by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality - this compound (age, storage) - Cell culture media & supplements - Assay reagents Start->Check_Reagents Check_Protocol Review Experimental Protocol - Dosing/concentration - Incubation times - Seeding density Start->Check_Protocol Check_System Assess Experimental System - Cell line (passage, health, GnRHR) - Animal model (health, strain) - Equipment calibration Start->Check_System In_Vitro In Vitro Issues? Check_Reagents->In_Vitro Check_Protocol->In_Vitro Check_System->In_Vitro In_Vivo In Vivo Issues? In_Vitro->In_Vivo No Optimize_Culture Optimize Cell Culture Conditions In_Vitro->Optimize_Culture Yes Validate_Receptor Validate GnRH Receptor Expression In_Vitro->Validate_Receptor Yes Optimize_Formulation Optimize Formulation & Administration In_Vivo->Optimize_Formulation Yes Increase_N Increase Sample Size In_Vivo->Increase_N Yes End Consistent Results Optimize_Culture->End Validate_Receptor->End Optimize_Formulation->End Increase_N->End

Caption: Troubleshooting workflow for inconsistent this compound results.

Logical_Relationships cluster_cause Potential Causes cluster_effect Observed Effects cluster_solution Solutions Cause1 Improper Reagent Handling Effect1 Inconsistent Cell Proliferation Cause1->Effect1 Effect3 Poor Reproducibility Cause1->Effect3 Cause2 Suboptimal Cell Conditions Cause2->Effect1 Cause2->Effect3 Cause3 Variable Formulation Effect2 Variable Hormone Suppression Cause3->Effect2 Cause3->Effect3 Cause4 Biological Variability Cause4->Effect2 Cause4->Effect3 Solution1 Prepare Fresh Solutions, Check Storage Effect1->Solution1 Solution2 Standardize Cell Culture Protocol Effect1->Solution2 Solution3 Validate Formulation & Administration Effect2->Solution3 Solution4 Increase Sample Size Effect2->Solution4 Effect3->Solution1 Effect3->Solution2 Effect3->Solution3 Effect3->Solution4

Caption: Logical relationships in troubleshooting this compound experiments.

References

Technical Support Center: Optimizing Leuprorelin Acetate Treatment Schedules for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with leuprorelin (B1674837) acetate (B1210297) in in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo study with leuprorelin acetate is not showing the expected level of testosterone (B1683101) suppression. What are the potential causes and troubleshooting steps?

A1: Several factors can contribute to suboptimal testosterone suppression. Consider the following:

  • Formulation and Dosing:

    • Inadequate Dose: The dose may be insufficient for the animal model or the desired level of suppression. Consult preclinical data for dose-ranging studies in relevant species. For instance, in rats, a once-monthly depot formulation has been shown to effectively reduce serum testosterone levels.[1][2] In hyperandrogenic women, a 3.75 mg/month dose of depot this compound was sufficient to maximally suppress serum androgens.[3]

    • Incorrect Formulation: Daily injections, monthly depots, and 3- to 6-month depot formulations have different release kinetics.[1][4][5] Ensure the chosen formulation is appropriate for the planned study duration. Sustained-release depot formulations are designed to avoid the need for daily injections.[4]

    • Route of Administration: Subcutaneous (SC) and intramuscular (IM) injections can lead to different pharmacokinetic profiles.[6][7][8] Studies comparing SC and IM administration of a 7.5 mg dose showed that the initial surge of this compound was higher with the IM injection, but the SC formulation provided a longer duration of testosterone suppression.[6][7][8][9]

  • Experimental Protocol:

    • Timing of Measurements: Testosterone levels may initially flare up before suppression occurs due to the agonistic action of this compound.[10] It is crucial to time blood sampling appropriately to capture both the initial surge and subsequent suppression. For example, in one study, testosterone suppression to castrate levels was achieved within the first month of treatment.[11]

    • Assay Sensitivity: Ensure the assay used to measure testosterone is sensitive enough to detect the low levels expected after suppression. Modern assays can detect testosterone levels as low as 3 ng/dL.[12]

  • Troubleshooting Steps:

    • Verify Dose Calculation: Double-check all calculations for dose preparation.

    • Review Formulation: Confirm that the correct formulation (e.g., daily, 1-month depot, 3-month depot) was used.

    • Optimize Administration Route: If using IM injections, consider if an SC route might provide more sustained release for your model.[7][8]

    • Adjust Sampling Schedule: Implement a more frequent blood sampling schedule to accurately capture the testosterone flare and subsequent suppression.

    • Validate Assay: Confirm the lower limit of quantification (LLOQ) of your testosterone assay.

Q2: What is the expected timeline for testosterone suppression after initiating this compound treatment in an animal model?

A2: The timeline for testosterone suppression can vary depending on the species, dose, and formulation. Generally, an initial transient increase in testosterone ("flare") is observed within the first few days, followed by a decline to castrate levels. In clinical studies with 6-month depot formulations, testosterone suppression to castrate levels was achieved in most subjects within 28 days.[11] In a study with a 45 mg 6-month depot, mean testosterone concentration was suppressed below castrate levels by week 4.[13][14]

Q3: How do different this compound formulations (e.g., microspheres vs. gel depot) compare in terms of efficacy?

A3: Both microsphere-based and gel-based depot formulations have demonstrated similar efficacy in achieving and maintaining testosterone suppression.[11] A review of clinical trials for 6-month depot formulations found that both microsphere-based (30 mg and 45 mg) and gel-based (45 mg) formulations showed comparable primary endpoints of serum testosterone suppression and PSA reduction.[11] The choice between formulations may depend on factors like ease of handling and specific release profile requirements.

Q4: Can I extend the dosing interval of a depot formulation beyond the manufacturer's recommendation?

A4: Some studies suggest that certain depot formulations may be effective for longer than the recommended dosing interval. For example, a study on a 3-month, 22.5 mg subcutaneous depot found that the median effective dosing interval could be extended to 6 months in some patients.[5] However, extending the interval should be done with caution and requires careful monitoring of testosterone levels to avoid breakthrough.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Different this compound Formulations

FormulationDoseRouteCmax (ng/mL or µg/L)Tmax (hours)Key Finding
Non-depot1 mgSC35 µg/L0.6 - 1Rapid absorption.[5]
Depot3.75 mgIM/SC13.1 µg/L1 - 3Dose-dependent increase in Cmax.[5]
Depot7.5 mgIM/SC21.8 µg/L1 - 3Dose-dependent increase in Cmax.[5]
Depot11.25 mgIM/SC47.4 µg/L1 - 3Dose-dependent increase in Cmax.[5]
Depot15 mgIM/SC54.5 µg/L1 - 3Dose-dependent increase in Cmax.[5]
Depot30 mgIM/SC53 µg/L1 - 3Dose-dependent increase in Cmax.[5]
1-Month Depot (SC)7.5 mgSC19 ± 8.0 ng/mL2.1 ± 0.8Lower initial surge, longer duration of action vs. IM.[6][7][8]
1-Month Depot (IM)7.5 mgIM27 ± 4.9 ng/mL1.0 ± 0.4Higher initial surge, shorter duration of action vs. SC.[6][7][8]

Table 2: Efficacy of this compound Depot Formulations in Prostate Cancer (Clinical Data)

FormulationDoseDurationPrimary Efficacy EndpointTestosterone Suppression (<50 ng/dL)PSA Reduction
Microsphere-based30 mg6 monthsTestosterone suppression98% response rate at 12 months.[11]89% decrease.[11]
Microsphere-based45 mg6 monthsTestosterone suppression93.4% of patients from week 4 to 48.[11][13][14]Significant reduction.[11]
Gel-based45 mg6 monthsTestosterone suppression99% of subjects within 28 days.[11]Reduced from 39.8 to 1.2 ng/mL after 12 months.[11]

Experimental Protocols

1. In Vivo Efficacy Study in a Rat Endometriosis Model

  • Animal Model: Female Sprague-Dawley rats with surgically induced endometriosis.

  • Treatment Groups:

    • Vehicle control

    • This compound depot (e.g., 1 mg/kg, single subcutaneous injection)

  • Procedure:

    • Induce endometriosis by suturing uterine horn tissue onto the peritoneum.

    • Allow 4 weeks for endometriotic implants to establish.

    • Administer a single subcutaneous injection of the this compound depot formulation.

    • Monitor animal health and body weight throughout the study.

    • At the end of the study (e.g., 4 weeks post-treatment), euthanize the animals and collect blood for hormone analysis.

    • Excise and measure the volume of the endometriotic implants.

  • Endpoints:

    • Serum estradiol (B170435) levels.

    • Volume of endometriotic implants.

    • Histological analysis of implants.[1][2]

2. Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Male Beagle Dogs

  • Animal Model: Male beagle dogs.

  • Treatment Groups:

    • Test formulation (e.g., 3-month sustained-release microspheres, 11.25 mg/animal, single subcutaneous injection)

    • Reference formulation (e.g., commercial depot product, single subcutaneous injection)

  • Procedure:

    • Administer a single subcutaneous injection of the assigned formulation.

    • Collect blood samples at predetermined time points (e.g., pre-dose, and at various intervals up to 98 days post-dose).

    • Process blood to obtain plasma for analysis.

  • Endpoints:

    • Plasma leuprorelin concentration (pharmacokinetics).

    • Plasma testosterone concentration (pharmacodynamics).[15][16]

Visualizations

G cluster_pituitary Anterior Pituitary cluster_gonads Gonads (Testes/Ovaries) GnRH_Receptor GnRH Receptor GnRH_Receptor->GnRH_Receptor Downregulation & Desensitization LH_FSH LH & FSH GnRH_Receptor->LH_FSH Release Steroid_Hormones Testosterone / Estrogen Hypothalamus Hypothalamus Steroid_Hormones->Hypothalamus Negative Feedback Target_Tissues Target Tissues (e.g., Prostate, Endometrium) Steroid_Hormones->Target_Tissues Growth & Proliferation Hypothalamus->GnRH_Receptor Pulsatile GnRH Leuprorelin This compound (GnRH Agonist) Leuprorelin->GnRH_Receptor Continuous Stimulation (Initial Flare) LH_FSH->Steroid_Hormones Stimulation

Caption: this compound Mechanism of Action.

G cluster_workflow In Vivo Efficacy Workflow Animal_Model Select Animal Model (e.g., Rat, Mouse, Dog) Dose_Formulation Determine Dose & Formulation (Daily, Depot, etc.) Animal_Model->Dose_Formulation Administration Administer this compound (SC or IM) Dose_Formulation->Administration Monitoring Monitor Animal Health & Body Weight Administration->Monitoring Blood_Sampling Collect Blood Samples (Timed Intervals) Administration->Blood_Sampling Efficacy_Endpoint Measure Efficacy Endpoint (e.g., Tumor Volume, Implant Size) Administration->Efficacy_Endpoint Hormone_Analysis Analyze Hormone Levels (Testosterone, Estradiol) Blood_Sampling->Hormone_Analysis Data_Analysis Analyze & Interpret Data Hormone_Analysis->Data_Analysis Efficacy_Endpoint->Data_Analysis

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

G cluster_troubleshooting Troubleshooting Logic Start Suboptimal Testosterone Suppression Check_Dose Verify Dose & Formulation Start->Check_Dose Check_Route Evaluate Administration Route (SC vs. IM) Check_Dose->Check_Route Dose/Formulation Correct Adjust_Protocol Adjust Experimental Protocol Check_Dose->Adjust_Protocol Incorrect Check_Timing Review Sampling Schedule Check_Route->Check_Timing Route Appropriate Check_Route->Adjust_Protocol Inappropriate Check_Assay Validate Assay Sensitivity Check_Timing->Check_Assay Timing Appropriate Check_Timing->Adjust_Protocol Inappropriate Check_Assay->Adjust_Protocol Invalid End Optimal Suppression Achieved Check_Assay->End Assay Validated Adjust_Protocol->Start Re-evaluate

Caption: Troubleshooting Flowchart for Suboptimal Efficacy.

References

Leuprorelin Acetate Degradation Product Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing leuprorelin (B1674837) acetate (B1210297) degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for leuprorelin acetate?

A1: this compound is susceptible to several degradation pathways, including:

  • Hydrolysis: Cleavage of peptide bonds, often accelerated by acidic or basic conditions.

  • Oxidation: Modification of amino acid residues, particularly tryptophan and histidine.

  • Isomerization: Conversion of L-amino acids to their D-isomers, which can impact biological activity.

  • Aggregation: Formation of higher molecular weight species, which can affect solubility and immunogenicity.[1]

  • Acylation: Reaction with formulation excipients, such as the ester linkages in poly(lactic-co-glycolic acid) (PLGA) microspheres, leading to the formation of acylated impurities.[2]

Q2: What are the critical parameters to consider when developing a stability-indicating HPLC method for this compound?

A2: When developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method, it is crucial to focus on:

  • Column Selection: A reversed-phase C18 column is a common starting point for peptide analysis. Wide-pore columns (e.g., 300 Å) are often recommended for peptides to allow for better interaction with the stationary phase.

  • Mobile Phase Composition: A mixture of water and a suitable organic solvent, such as acetonitrile, is typically used. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can improve peak shape and resolution.

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent is gradually increased, is generally necessary to separate the parent peptide from its various degradation products.

  • Detection Wavelength: this compound can be monitored at 220 nm or 280 nm, with 220 nm generally providing higher sensitivity due to the absorbance of the peptide bonds.

  • Forced Degradation Studies: The method must be validated by performing forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to demonstrate its ability to separate the degradation products from the intact peptide.[3][4]

Q3: How can I identify the structure of an unknown degradation product?

A3: The structural elucidation of unknown degradation products typically involves a combination of chromatographic and spectroscopic techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying impurities. The HPLC separates the degradation product, and the mass spectrometer provides information about its molecular weight and fragmentation pattern. By analyzing the fragment ions (b and y ions), the amino acid sequence and the location of the modification can often be determined.[5][6]

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can help in determining the elemental composition of the degradation product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information, but it generally requires a larger amount of the isolated impurity.

Q4: What are some common impurities that might be observed in this compound formulations?

A4: Besides degradation products formed during storage, impurities can also arise from the manufacturing process. Some known impurities include D-His-Leuprolide and acylated forms of leuprorelin, especially in PLGA-based depot formulations.[2]

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column overload- Column degradation- Adjust the pH of the mobile phase; for peptides, a pH of 2-3 is often optimal.- Reduce the sample concentration or injection volume.- Use a new or different column.
Poor Resolution - Inappropriate gradient program- Unsuitable mobile phase- Column aging- Optimize the gradient slope; a shallower gradient can improve the separation of closely eluting peaks.- Try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile) or a different ion-pairing agent.- Replace the column.
Fluctuating Retention Times - Inconsistent mobile phase composition- Leaks in the HPLC system- Temperature fluctuations- Ensure proper mixing and degassing of the mobile phase.- Check all fittings for leaks.- Use a column oven to maintain a consistent temperature.
Ghost Peaks - Contamination in the mobile phase or sample- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler method.
Baseline Drift - Incomplete column equilibration- Contaminated mobile phase- Detector lamp aging- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Prepare fresh mobile phase.- Replace the detector lamp if it is near the end of its lifespan.
Inconsistent In-Vitro Assay Results
Problem Potential Cause Troubleshooting Steps
Lower than expected biological activity - Degradation of this compound in the assay medium- Incorrect concentration of the stock solution- Prepare fresh solutions of this compound for each experiment.- Ensure the pH and temperature of the assay medium are suitable for leuprorelin stability.- Verify the concentration of the stock solution using a validated analytical method like HPLC.
High variability between replicates - Inconsistent sample preparation- Pipetting errors- Cell-based assay variability- Ensure thorough mixing of all solutions.- Use calibrated pipettes and proper pipetting techniques.- Optimize cell seeding density and other cell culture parameters.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate degradation products of this compound under various stress conditions to facilitate the development and validation of a stability-indicating analytical method.

Materials:

  • This compound

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized water

  • HPLC system with UV detector

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration of 1 mg/mL.

  • Acid Degradation:

    • Mix equal volumes of the this compound stock solution and 1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Degradation:

    • Mix equal volumes of the this compound stock solution and 1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • At various time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix the this compound stock solution with 30% H₂O₂ to a final H₂O₂ concentration of 3%.

    • Incubate at room temperature for 24 hours.

    • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the this compound stock solution at 60°C for 7 days.

    • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound stock solution to UV light (e.g., 254 nm) for 24 hours.

    • A control sample should be kept in the dark under the same conditions.

    • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Quantitative Data Summary from Forced Degradation Studies:

Stress Condition Typical Degradation (%) Major Degradation Products
Acid Hydrolysis (1 M HCl, 60°C, 24h)10-20%Hydrolytic fragments
Base Hydrolysis (1 M NaOH, RT, 24h)15-30%Isomerized forms, hydrolytic fragments
Oxidation (3% H₂O₂, RT, 24h)20-40%Oxidized forms (e.g., Met-sulfoxide)
Thermal (60°C, 7 days)5-15%Aggregates, isomerized forms
Photolytic (UV light, 24h)5-10%Photodegradation products

Note: The extent of degradation can vary depending on the exact experimental conditions.

Protocol 2: RP-HPLC Method for the Analysis of this compound and its Degradation Products

Objective: To provide a general-purpose Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of this compound and its degradation products.

Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, and UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound standard and samples

Methodology:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

  • Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0955
305050
35595
40595
41955
50955
  • Data Analysis: Integrate the peaks and calculate the percentage of each degradation product relative to the total peak area.

Visualizations

G Workflow for Forced Degradation and Impurity Identification cluster_0 Forced Degradation cluster_1 Analysis and Characterization A This compound Stock Solution B Acid Stress (e.g., HCl, Heat) A->B C Base Stress (e.g., NaOH) A->C D Oxidative Stress (e.g., H2O2) A->D E Thermal Stress (Heat) A->E F Photolytic Stress (UV/Vis Light) A->F G HPLC Analysis (Separation and Quantification) B->G C->G D->G E->G F->G H LC-MS/MS Analysis (Structure Elucidation) G->H I Impurity Profile Report H->I

Caption: Workflow for forced degradation and impurity identification.

G This compound Signaling Pathway cluster_0 Pituitary Gland B GnRH Receptor C Initial Stimulation: Increased LH & FSH Secretion B->C Initial Phase D Prolonged Stimulation: Receptor Downregulation & Desensitization B->D Continuous Phase E Decreased LH & FSH Secretion D->E F Gonads (Testes/Ovaries) E->F A This compound (GnRH Agonist) A->B G Decreased Testosterone/ Estrogen Production F->G

Caption: Simplified signaling pathway of this compound.

References

Navigating Resistance to Leuprorelin Acetate: A Technical Support Center for Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the mechanisms of resistance to leuprorelin (B1674837) acetate (B1210297) in cancer cell lines. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges and provide detailed protocols for key assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address common issues encountered during the investigation of leuprorelin acetate resistance.

I. General Cell Culture and Resistance Development

Question: How do I develop a this compound-resistant cancer cell line?

Answer: Developing a resistant cell line is a long-term process that involves continuous exposure of the parental cell line to increasing concentrations of this compound. Start with a concentration close to the IC50 value of the sensitive parental cells and gradually increase the dose as the cells adapt and resume proliferation. It is crucial to maintain a parallel culture of the parental cell line in a drug-free medium for comparison. Be prepared for this process to take several months.

Question: My cells are growing very slowly or not at all after initial exposure to this compound. What should I do?

Answer: This is an expected initial response. This compound is a GnRH agonist that, upon continuous exposure, leads to the downregulation of GnRH receptors and subsequent suppression of steroidogenesis, affecting cell proliferation. It is important to be patient and continue to monitor the cells. Maintain the current drug concentration and change the media regularly. A small population of resistant cells may eventually emerge and begin to proliferate. If the majority of cells die, consider reducing the initial drug concentration.

Question: How can I confirm that my cell line has developed resistance to this compound?

Answer: Resistance can be confirmed by performing a cell viability assay, such as the MTT assay, to compare the IC50 (half-maximal inhibitory concentration) values of the parental and the developed resistant cell line. A significant increase in the IC50 value for the resistant line indicates the acquisition of resistance.

II. Troubleshooting Cell Viability Assays (e.g., MTT Assay)

Question: My MTT assay results show high variability between replicates. What could be the cause?

Answer: High variability in MTT assays can stem from several factors:

  • Uneven cell seeding: Ensure a homogenous single-cell suspension before seeding and be consistent with your pipetting technique.

  • Edge effects: The outer wells of a 96-well plate are prone to evaporation, leading to altered cell growth. It is best to avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Incomplete formazan (B1609692) solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Increase the incubation time with the solubilization buffer and mix gently but thoroughly.

  • Contamination: Microbial contamination can lead to false-positive results. Regularly check your cell cultures for any signs of contamination.[1]

Question: The viability of my treated cells is over 100% compared to the control. Why is this happening?

Answer: This can occur if the treatment compound itself stimulates cell proliferation at low concentrations, a phenomenon known as hormesis. Alternatively, it could be an artifact of the assay. Some compounds can interfere with the MTT reagent, leading to a false-positive signal. To rule this out, include a control well with the compound and MTT reagent in cell-free media. If a color change occurs, the compound is directly reducing the MTT. In such cases, consider using an alternative viability assay like the Sulforhodamine B (SRB) assay.[2]

III. Troubleshooting Gene Expression Analysis (RT-qPCR)

Question: My qPCR results for Androgen Receptor (AR) or its splice variant AR-V7 are not consistent. What are some potential reasons?

Answer: Inconsistent qPCR results can be due to:

  • RNA quality: Ensure you are using high-quality, intact RNA. Check the A260/A280 and A260/A230 ratios and consider running an RNA integrity check.

  • Primer design: Poorly designed primers can lead to non-specific amplification or primer-dimer formation. Validate your primers for efficiency and specificity.

  • Reverse transcription efficiency: The reverse transcription step is critical. Ensure you are using a consistent amount of RNA and a reliable reverse transcriptase.

  • Pipetting errors: Accurate pipetting is crucial for qPCR. Use calibrated pipettes and ensure thorough mixing of your reaction components.[3][4][5]

Question: I am not detecting AR-V7 expression in my resistant cells. Does this mean it's not a resistance mechanism?

Answer: Not necessarily. The expression of AR-V7 can be low and may require a highly sensitive detection method. Ensure your qPCR assay is optimized for detecting low-abundance transcripts. Also, consider that other resistance mechanisms might be at play, such as upregulation of the full-length AR or activation of bypass pathways like the glucocorticoid receptor (GR) signaling. It is advisable to investigate multiple potential mechanisms simultaneously.[6]

IV. Troubleshooting Protein Expression Analysis (Western Blot)

Question: I am having trouble detecting the Glucocorticoid Receptor (GR) protein via Western blot. The signal is weak or absent.

Answer: A weak or absent signal for GR could be due to several factors:

  • Low protein abundance: GR may be expressed at low levels in your cells. Ensure you are loading a sufficient amount of total protein (20-30 µg is a good starting point).

  • Antibody issues: The primary antibody may not be optimal. Check the antibody datasheet for recommended applications and dilutions. You may need to try a different antibody or optimize the antibody concentration and incubation time.

  • Inefficient protein transfer: Verify that the protein transfer from the gel to the membrane was successful using a reversible stain like Ponceau S.

  • Blocking buffer: Some blocking agents, like non-fat dry milk, can mask certain epitopes. Try switching to a different blocking agent like bovine serum albumin (BSA).[7][8][9][10][11]

Question: I am seeing multiple non-specific bands in my GR Western blot. How can I improve the specificity?

Answer: Non-specific bands can be addressed by:

  • Optimizing antibody concentration: Titrate your primary antibody to find the optimal concentration that gives a strong specific signal with minimal background.

  • Increasing washing stringency: Increase the duration and number of washes after antibody incubation. Adding a mild detergent like Tween-20 to your wash buffer can also help.

  • Using a more specific antibody: If the non-specific bands persist, you may need to try a different primary antibody that has been validated for specificity.

  • Checking for protein degradation: Ensure that your samples are prepared with protease inhibitors to prevent protein degradation, which can lead to smaller, non-specific bands.[7][8][9][10][11]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated when investigating this compound resistance. These tables are for illustrative purposes to guide data presentation.

Table 1: IC50 Values for this compound in Prostate Cancer Cell Lines

Cell LineDescriptionIC50 (nM)Fold Resistance
LNCaPParental, androgen-sensitive101
LNCaP-LRLeuprorelin-resistant15015
PC-3Androgen-insensitive>1000N/A

Table 2: Relative Gene Expression in Leuprorelin-Resistant LNCaP Cells

GeneParental LNCaP (Fold Change)LNCaP-LR (Fold Change)
AR (full-length)1.04.5
AR-V71.012.0
GR (NR3C1)1.08.2
PSA (KLK3)1.00.5

Detailed Experimental Protocols

Cell Viability (MTT) Assay for IC50 Determination

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Parental and resistant cancer cell lines

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[12][13]

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[8][12][13]

RNA Extraction and RT-qPCR for Gene Expression Analysis

This protocol describes the quantification of AR, AR-V7, and GR mRNA levels.

Materials:

  • Parental and resistant cancer cell lines

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers for AR, AR-V7, GR, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Culture parental and resistant cells to ~80% confluency.

  • Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.

  • Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the parental cell line.

Protein Extraction and Western Blotting for GR Expression

This protocol details the detection and quantification of GR protein levels.

Materials:

  • Parental and resistant cancer cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody against GR

  • Secondary antibody (HRP-conjugated)

  • Loading control antibody (e.g., β-actin or GAPDH)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against GR (at the recommended dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative expression of GR.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound resistance.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR-HSP Complex AR-HSP Complex Androgens->AR-HSP Complex Binds AR AR AR Dimer AR Dimer AR->AR Dimer Dimerization HSP HSP AR-HSP Complex->AR HSP Dissociation ARE ARE AR Dimer->ARE Binds AR Dimer->ARE Nuclear Translocation Transcription Transcription ARE->Transcription Recruits Co-activators Co-activators Co-activators Co-activators->Transcription

Caption: Androgen Receptor (AR) Signaling Pathway.

GR_Bypass_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucocorticoids Glucocorticoids GR-HSP Complex GR-HSP Complex Glucocorticoids->GR-HSP Complex Binds GR GR GR Dimer GR Dimer GR->GR Dimer Dimerization HSP HSP GR-HSP Complex->GR HSP Dissociation GRE GRE GR Dimer->GRE Binds GR Dimer->GRE Nuclear Translocation AR Target Genes AR Target Genes GR Dimer->AR Target Genes Binds Transcription Transcription GRE->Transcription AR Target Genes->Transcription This compound This compound AR Signaling AR Signaling This compound->AR Signaling Inhibits GR Expression GR Expression AR Signaling->GR Expression Upregulates (in resistance)

Caption: Glucocorticoid Receptor (GR) Bypass Pathway.

Experimental_Workflow Parental Cell Line Parental Cell Line Long-term this compound Treatment Long-term this compound Treatment Parental Cell Line->Long-term this compound Treatment Expose to Resistant Cell Line Resistant Cell Line Long-term this compound Treatment->Resistant Cell Line Develop Cell Viability Assay (MTT) Cell Viability Assay (MTT) Resistant Cell Line->Cell Viability Assay (MTT) Characterize RT-qPCR (AR, AR-V7, GR) RT-qPCR (AR, AR-V7, GR) Resistant Cell Line->RT-qPCR (AR, AR-V7, GR) Analyze Gene Expression Western Blot (GR) Western Blot (GR) Resistant Cell Line->Western Blot (GR) Analyze Protein Expression Determine IC50 Determine IC50 Cell Viability Assay (MTT)->Determine IC50 Results in Quantify mRNA Fold Change Quantify mRNA Fold Change RT-qPCR (AR, AR-V7, GR)->Quantify mRNA Fold Change Results in Quantify Protein Levels Quantify Protein Levels Western Blot (GR)->Quantify Protein Levels Results in

Caption: Experimental Workflow for Investigating Resistance.

References

Technical Support Center: Minimizing Off-Target Effects of Leuprorelin Acetate in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of leuprorelin (B1674837) acetate (B1210297) in animal research. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guide

This guide addresses common problems encountered when using leuprorelin acetate in animal models.

1. Managing the Initial "Flare" Effect

  • Question: My study requires stable, suppressed testosterone (B1683101)/estrogen levels from the outset. How can I manage the initial hormonal surge (flare effect) caused by this compound?

  • Answer: The initial agonistic action of this compound causes a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a surge in testosterone or estrogen before suppression occurs.[1][2] This "flare" can be a confounding factor in many experimental designs.

    • Mitigation Strategy 1: Co-administration of a GnRH Antagonist: For studies where an initial hormone surge is unacceptable, consider initiating treatment with a GnRH antagonist. GnRH antagonists, such as degarelix, competitively block the GnRH receptor, leading to a rapid and profound suppression of gonadotropins and sex steroids without an initial flare.[3]

    • Mitigation Strategy 2: Staggered Study Start: If a GnRH antagonist is not suitable for your experimental design, delay the start of your experimental manipulations until after the flare period. In rodents, testosterone levels typically peak within the first few days of leuprorelin administration and then decline to castrate levels within one to two weeks.[4] Monitor hormone levels to confirm suppression before beginning your experimental procedures.

    • Mitigation Strategy 3: Short-Term Progestin Treatment: In some animal models, particularly in females, a short course of a progestin, such as megestrol (B1676162) acetate, can be used to suppress the initial estrus and ovulation that may be induced by the leuprorelin flare.[5]

2. Addressing Injection Site Reactions

  • Question: I am observing inflammation, swelling, and sterile abscesses at the subcutaneous injection site in my rodents. What can I do to minimize these reactions?

  • Answer: Localized injection site reactions can occur with this compound administration.[6][7]

    • Proper Injection Technique: Ensure proper subcutaneous injection technique. Tent the skin and insert the needle at the base, being careful not to inject intradermally. Rotate injection sites with each administration to allow for tissue recovery.[6]

    • Vehicle and Formulation: The vehicle used to dissolve or suspend the this compound may contribute to irritation. Ensure the formulation is appropriate for animal research and is at the correct pH (typically between 4.0 and 6.0).[8] If preparing your own formulation, ensure it is sterile and free of pyrogens.

    • Volume and Concentration: Administer the smallest effective volume. High volumes of injectate can cause tissue distension and inflammation. If a high dose is required, consider if a more concentrated formulation is available or if the dose can be split into two injection sites.

    • Monitor and Record: Document all injection site reactions, including their severity and duration. If reactions are severe or persistent, consult with a veterinarian.

3. Managing Changes in Body Weight and Composition

  • Question: My animals are experiencing significant weight gain and changes in body composition (increased fat mass) during long-term this compound treatment. How can I manage this?

  • Answer: this compound-induced hypogonadism is associated with changes in metabolism that can lead to increased body weight and adiposity.[5][8][9]

    • Dietary Management: If not a confounding factor for your study, consider providing a controlled diet to prevent excessive weight gain. Pair-feeding with control animals may be an option to ensure that any observed effects are due to the drug and not differences in food intake.

    • Monitor Body Composition: If your research question is not focused on metabolic changes, it is still important to monitor body weight and, if possible, body composition (e.g., using DEXA or by dissecting and weighing fat pads at the end of the study) to account for these changes in your data analysis.

    • "Add-Back" Therapy: As detailed in the FAQ section, "add-back" therapy with low doses of estrogen and/or progestin can mitigate some of the metabolic side effects of hypogonadism.

4. Unexpected Animal Morbidity or Mortality

  • Question: I am observing unexpected morbidity or mortality in my this compound-treated animals. What are the potential causes and what should I do?

  • Answer: While this compound is generally well-tolerated, unexpected adverse events can occur.

    • Cardiovascular Events: Long-term androgen deprivation has been associated with an increased risk of cardiovascular events.[10] While less common in younger, healthy research animals, it is a potential concern in long-term studies or in models with pre-existing cardiovascular conditions. Basic cardiovascular monitoring, such as heart rate and ECG, can be considered for long-term studies.[11]

    • Overdosing: While acute toxicity is low, extremely high doses can lead to adverse effects such as difficulty breathing and decreased activity.[6] Double-check your dose calculations and the concentration of your this compound solution.

    • General Animal Health Monitoring: Ensure a robust animal health monitoring plan is in place. Monitor for changes in behavior, food and water intake, and grooming. Any animal showing signs of distress should be assessed by a veterinarian.[11]

    • Necropsy: In the event of unexpected mortality, a necropsy should be performed by a qualified veterinary pathologist to determine the cause of death.

Frequently Asked Questions (FAQs)

On-Target and Off-Target Effects

  • Q1: What is the primary mechanism of action of this compound?

    • A1: this compound is a potent agonist of the gonadotropin-releasing hormone (GnRH) receptor. Continuous administration, as opposed to the natural pulsatile release of GnRH, leads to downregulation and desensitization of GnRH receptors in the pituitary gland. This results in a profound and reversible suppression of LH and FSH secretion, leading to a decrease in the production of gonadal sex hormones (testosterone in males and estrogen in females).[1][2]

  • Q2: What are the most common off-target effects of this compound in animal research?

    • A2: The most common off-target effects are direct consequences of the intended hypogonadal state and include:

      • Bone Mineral Density Loss: Reduced estrogen or testosterone levels can lead to an increase in bone resorption and a decrease in bone formation, resulting in a loss of bone mineral density.[12][13]

      • Metabolic Changes: This can include increased body weight, increased fat mass, and an increased risk of hyperglycemia.[8][9][14]

      • Cardiovascular Effects: Long-term androgen deprivation has been linked to an increased risk of cardiovascular events in clinical settings, a consideration for long-term animal studies.[10][15]

      • Initial "Flare" Effect: A transient surge in testosterone or estrogen at the beginning of treatment.[1][2]

Minimization Strategies

  • Q3: How can I prevent bone mineral density loss in my long-term this compound studies?

    • A3: The most effective strategy is "add-back" therapy. This involves administering low doses of estrogen and/or a progestin to mitigate the effects of hypoestrogenism on bone, without compromising the primary desired effect of leuprorelin (e.g., suppression of endometriosis).[3][16] For a detailed protocol, please refer to the Experimental Protocols section.

  • Q4: What is "add-back" therapy and how do I implement it in my rodent studies?

    • A4: "Add-back" therapy is the co-administration of low doses of sex steroids (estrogen and/or progestin) to counteract the side effects of GnRH agonist-induced hypogonadism. For a detailed protocol on preparing and administering add-back therapy in rodents, please see the Experimental Protocols section below.

  • Q5: Are there alternatives to this compound that have fewer off-target effects?

    • A5: GnRH antagonists (e.g., degarelix) offer a different side effect profile. They do not cause an initial testosterone/estrogen flare. Some studies suggest a lower risk of cardiovascular events with GnRH antagonists compared to agonists.[3] However, they still induce hypogonadism and its associated off-target effects like bone density loss. The choice between an agonist and an antagonist will depend on the specific requirements of your research model.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Testosterone Suppression in Rats

This compound DoseRoute of AdministrationAnimal ModelDuration of TreatmentTestosterone Suppression LevelReference
0.25, 0.5, 1 mg/dayOral (microemulsion)Male Rats14 daysSignificant decrease to below normal control levels[4]
3.75 mgSubcutaneous (depot)Male RatsSingle doseMaintained at <1 ng/mL[17]
7.5 mgSubcutaneous (depot)Male RatsSingle doseMaintained at <1 ng/mL[17]

Table 2: Effects of this compound on Body Composition in Rats

Treatment GroupDuration of TreatmentChange in Body Weight (from baseline)Change in Fat Mass (compared to control)Reference
This compound (5 µg/kg every 72h)120 days183.7% increase14% higher than control[9]
Ovariectomized (OVX)120 days216.1% increaseN/A[9]
OVX + this compound120 days175.4% increase19% lower than OVX alone[9]
Control120 days150.1% increaseN/A[9]

Table 3: Impact of Add-Back Therapy on Bone Mineral Density (BMD) in Humans (as a reference for animal studies)

Treatment GroupDurationChange in Lumbar Spine BMDReference
This compound (LA) only52 weeks-6.3%[18]
LA + Norethindrone Acetate (5 mg/day)52 weeksPreserved (no significant loss)[18]
LA + Norethindrone Acetate (5 mg/day) + Conjugated Equine Estrogens (0.625 mg/day)52 weeksPreserved (no significant loss)[18]

Experimental Protocols

1. Protocol for Subcutaneous Administration of this compound in Mice

This protocol is a general guideline and should be adapted to your specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

  • Materials:

    • This compound for injection

    • Sterile saline or other appropriate vehicle

    • Sterile insulin (B600854) syringes with 28-30 gauge needles

    • 70% ethanol

    • Animal scale

  • Procedure:

    • Reconstitution: Reconstitute the this compound according to the manufacturer's instructions to the desired concentration.

    • Animal Weighing and Dose Calculation: Weigh the mouse accurately and calculate the injection volume based on the desired dose and the concentration of the this compound solution.

    • Animal Restraint: Restrain the mouse using an appropriate method (e.g., scruffing the neck).

    • Injection Site Preparation: Swab the injection site (typically the dorsal flank, alternating sides for repeated injections) with 70% ethanol.

    • Injection: Lift a fold of skin to create a "tent." Insert the needle at the base of the tented skin, parallel to the spine. Aspirate briefly to ensure the needle is not in a blood vessel. Inject the calculated volume subcutaneously.

    • Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions. Continue to monitor the injection site for any signs of inflammation or abscess formation in the following days.

2. Protocol for Estrogen and Progestin "Add-Back" Therapy in Ovariectomized Mice

This protocol is based on doses found to be effective in mice for memory consolidation studies and can serve as a starting point for mitigating off-target effects of leuprorelin-induced hypogonadism.[19] Dosages may need to be optimized for different strains and research goals.

  • Materials:

    • 17β-estradiol

    • Progesterone (B1679170)

    • Sesame oil or other suitable vehicle

    • Sterile syringes and needles for subcutaneous injection

  • Procedure:

    • Hormone Preparation: Dissolve 17β-estradiol and progesterone in sesame oil to the desired concentrations. A common effective dose for estradiol (B170435) is 0.2 mg/kg, and for progesterone, effective doses range from 10-20 mg/kg.[19] Solutions should be prepared fresh or stored appropriately to prevent degradation.

    • Administration: Administer the hormone solution via subcutaneous injection. The timing of administration should be coordinated with the this compound injections. For continuous "add-back," daily or every-other-day injections may be necessary depending on the half-life of the hormones in the chosen vehicle.

    • Monitoring: Monitor the animals for the alleviation of off-target effects (e.g., stabilization of body weight, prevention of bone loss). Also, ensure that the "add-back" therapy does not interfere with the primary on-target effect of leuprorelin required for your study.

Mandatory Visualization

OnTarget_Signaling_Pathway Leuprorelin This compound (Continuous Administration) GnRHR GnRH Receptor (Pituitary Gonadotrope) Leuprorelin->GnRHR Binds and continuously stimulates Downregulation Receptor Downregulation & Desensitization GnRHR->Downregulation Leads to LH_FSH Decreased LH & FSH Secretion Downregulation->LH_FSH Gonads Gonads (Testes/Ovaries) LH_FSH->Gonads Reduced stimulation of Sex_Hormones Decreased Testosterone/ Estrogen Production Gonads->Sex_Hormones

Caption: On-target signaling pathway of this compound.

OffTarget_Bone_Loss cluster_cause Cause cluster_cellular_effects Cellular Effects cluster_outcome Outcome Leuprorelin This compound Low_Estrogen Low Estrogen Levels Leuprorelin->Low_Estrogen Induces RANKL Increased RANKL Expression Low_Estrogen->RANKL OPG Decreased OPG Expression Low_Estrogen->OPG Osteoclast Increased Osteoclast Activity & Lifespan RANKL->Osteoclast Promotes OPG->Osteoclast Inhibits (decoy receptor) Bone_Resorption Increased Bone Resorption Osteoclast->Bone_Resorption Bone_Loss Bone Mineral Density Loss Bone_Resorption->Bone_Loss Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment & Monitoring Phase cluster_endpoint Endpoint Analysis Acclimatization Animal Acclimatization (1-2 weeks) Baseline Baseline Measurements (Body weight, hormone levels, etc.) Acclimatization->Baseline Dosing This compound Administration Baseline->Dosing Add_Back Add-Back Therapy (if applicable) Baseline->Add_Back Monitoring Regular Monitoring (Weight, clinical signs, injection sites) Dosing->Monitoring Add_Back->Monitoring Data_Collection Endpoint Data Collection (Hormone levels, tissue collection, BMD) Monitoring->Data_Collection At study termination Analysis Data Analysis Data_Collection->Analysis

References

Technical Support Center: Enhancing the Bioavailability of Leuprorelin Acetate in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the bioavailability of leuprorelin (B1674837) acetate (B1210297) in preclinical models.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing high variability in my pharmacokinetic (PK) data between subjects in the same treatment group?

Answer: High inter-subject variability in preclinical PK studies for leuprorelin acetate can stem from several factors. Here are common causes and troubleshooting steps:

  • Inconsistent Administration:

    • Cause: Inaccurate dosing volume, leakage from the injection site, or improper injection technique (e.g., subcutaneous vs. intramuscular). Depot formulations, in particular, require precise administration to ensure consistent release.[1][2]

    • Solution: Ensure all personnel are thoroughly trained on the administration protocol. For subcutaneous or intramuscular injections, use appropriate needle sizes and injection sites. After injection, observe the site for any signs of leakage. The same injection site should be used consistently for all subjects within a group.[3]

  • Animal-Specific Factors:

    • Cause: Differences in animal age, weight, strain, or health status can influence drug absorption, distribution, metabolism, and excretion (ADME). Stress during handling and procedures can also alter physiological parameters affecting pharmacokinetics.

    • Solution: Use a homogenous population of animals (narrow age and weight range) from a reputable supplier. Allow for an adequate acclimatization period before the study begins. Standardize all handling and experimental procedures to minimize stress.

  • Formulation Inhomogeneity:

    • Cause: If using a suspension or nanoparticle-based formulation, inadequate mixing before administration can lead to inconsistent dosing of the active pharmaceutical ingredient (API).

    • Solution: Ensure the formulation is thoroughly and consistently resuspended before drawing each dose. Validate the homogeneity of the formulation as part of your characterization.

  • Blood Sampling and Processing:

    • Cause: Inconsistent blood sampling times, hemolysis of samples, or improper processing and storage can degrade this compound and affect analytical results.

    • Solution: Strictly adhere to the predetermined blood sampling schedule. Use appropriate anticoagulants and handle samples gently to prevent hemolysis. Process blood samples (e.g., centrifugation to obtain plasma) promptly and store them at the recommended temperature (e.g., -80°C) until analysis.[4]

Question: My novel formulation shows poor entrapment efficiency and rapid initial burst release of this compound. What can I do?

Answer: Low entrapment efficiency and a significant burst release are common challenges in developing sustained-release formulations for peptides like this compound.

  • Poor Entrapment Efficiency:

    • Cause: This often relates to the physicochemical properties of this compound (a hydrophilic peptide) and the chosen polymer system (often hydrophobic, like PLGA). The drug may partition into the aqueous phase during the formulation process (e.g., solvent evaporation/extraction).

    • Solution:

      • Optimize Formulation Parameters: Modify the polymer concentration, the ratio of the oil-to-water phase, and the type of surfactant used.[5]

      • Change the Encapsulation Method: Techniques like double emulsion (w/o/w) are generally more suitable for encapsulating hydrophilic drugs in hydrophobic polymers.

      • Ion Pairing: Consider forming a hydrophobic ion pair with a suitable counter-ion to increase the lipophilicity of this compound, thereby improving its partitioning into the polymer phase.

  • High Initial Burst Release:

    • Cause: This is typically due to the drug being adsorbed onto the surface of the microparticles or nanoparticles rather than being encapsulated within the core.[6]

    • Solution:

      • Washing Step: Incorporate a washing step after particle preparation to remove surface-adsorbed drug.

      • Optimize Polymer Properties: Use a higher molecular weight polymer or a polymer with a different lactide-to-glycolide ratio to create a denser matrix that better retains the drug.[7]

      • Coating: Apply a secondary coating to the particles to act as an additional barrier to initial drug diffusion.

Question: The analytical quantification of this compound in plasma samples is inconsistent and shows a high lower limit of quantification (LLOQ). How can this be improved?

Answer: Quantifying this compound in plasma requires a highly sensitive and robust analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation and Extraction:

    • Cause: Inefficient extraction of the peptide from the complex plasma matrix or the presence of interfering substances can lead to poor sensitivity and variability.

    • Solution: Optimize the protein precipitation and/or liquid-liquid extraction steps. Ensure the pH of the extraction solvent is appropriate for leuprorelin. Using an internal standard, such as a deuterated version of leuprorelin (e.g., leuprolide-d5), is crucial to correct for variability during sample preparation and analysis.[4][6]

  • LC-MS/MS Method Parameters:

    • Cause: Suboptimal chromatographic conditions or mass spectrometer settings can result in poor peak shape, low signal intensity, and high background noise.

    • Solution:

      • Chromatography: Use a column specifically designed for peptide analysis (e.g., a C18 column with appropriate pore size). Optimize the mobile phase composition and gradient to achieve good separation and peak shape.[6][8]

      • Mass Spectrometry: Fine-tune the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow) and collision energies for the specific precursor-to-product ion transitions of leuprorelin to maximize signal intensity.[6]

Frequently Asked Questions (FAQs)

Question: What are the primary strategies for enhancing the systemic bioavailability of this compound in preclinical models?

Answer: this compound is a peptide and therefore suffers from low oral bioavailability and a short half-life, necessitating parenteral administration.[1][8] Preclinical research focuses on advanced delivery systems to improve its pharmacokinetic profile. Key strategies include:

  • Biodegradable Microspheres and Implants: This is the most established approach. Leuprorelin is encapsulated within a biodegradable polymer matrix, typically poly(lactic-co-glycolic acid) (PLGA).[7][9] This creates a depot formulation that, when injected subcutaneously or intramuscularly, releases the drug over an extended period (e.g., 1, 3, or 6 months).[1][7][10]

  • In Situ Gelling Systems: These are liquid formulations that, upon injection, transform into a solid or semi-solid gel depot in response to physiological stimuli like temperature or pH.[11][12] This approach allows for a consistent and controlled release of the entrapped leuprorelin.[12] The ATRIGEL® Delivery System is a well-known example based on PLGA.[12]

  • Nanoparticle-Based Delivery: Formulating leuprorelin into nanoparticles (e.g., PLGA nanoparticles) can improve stability and provide controlled release.[5][13] This strategy is also explored for alternative delivery routes, such as intranasal, to bypass first-pass metabolism.[5]

  • Permeation Enhancers for Oral Delivery: Although challenging, research is ongoing to develop oral formulations. This involves using permeation enhancers and protective enteric coatings to facilitate absorption through the gastrointestinal tract.[14]

  • Lipid-Based Formulations: Micellar structures and lipid-based depots are being investigated to improve the stability and systemic absorption of leuprorelin after subcutaneous injection.[15][16]

Question: How does this compound exert its therapeutic effect, and what signaling pathways are involved?

Answer: this compound is a synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor.[9][17] Its mechanism is biphasic:

  • Initial Stimulation (Flare-up): Upon initial administration, leuprorelin binds to GnRH receptors on pituitary cells, acting as a potent agonist. This triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in testosterone (B1683101) (in males) and estrogen (in females).[17]

  • Downregulation and Suppression: Continuous administration leads to the desensitization and downregulation of GnRH receptors on the pituitary gland.[17][18] This sustained stimulation causes the receptors to become less responsive, ultimately leading to a profound suppression of LH and FSH secretion. The resulting decrease in gonadal hormone production (testosterone or estrogen) is the therapeutic goal for conditions like prostate cancer and endometriosis.[17]

The GnRH receptor (GnRHR) is a G-protein coupled receptor (GPCR).[19][20] Its activation initiates several intracellular signaling cascades, primarily through Gαq/11 proteins. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[20][21] These second messengers trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively.[20][22] These events ultimately stimulate mitogen-activated protein kinase (MAPK) cascades, such as the ERK pathway, which are crucial for regulating the transcription of gonadotropin genes.[19][20][23]

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GnRHR GnRH Receptor Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Cascade (e.g., ERK) PKC->MAPK Activates Transcription Gonadotropin Gene Transcription (LH, FSH) MAPK->Transcription Regulates Leuprorelin This compound (GnRH Agonist) Leuprorelin->GnRHR Binds

Caption: GnRH Receptor Signaling Pathway.
Question: What are the key pharmacokinetic parameters to assess when evaluating a new this compound formulation?

Answer: The primary goal of a new formulation is typically to provide sustained and controlled release. The key PK parameters to measure are:

  • Cmax (Maximum Plasma Concentration): The peak concentration of the drug in plasma. For sustained-release formulations, a lower Cmax compared to an immediate-release injection is often desirable to minimize side effects associated with the initial surge.[1][15]

  • Tmax (Time to Cmax): The time at which Cmax is reached. A delayed Tmax indicates slower absorption and the onset of sustained release.[15]

  • AUC (Area Under the Curve): The total drug exposure over time. This is a critical measure of the extent of absorption and overall bioavailability.[14]

  • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation compared to a reference (often an intravenous or standard subcutaneous injection). This is a direct measure of the formulation's success in improving drug delivery.[14][15]

  • t1/2 (Half-life): The time required for the drug concentration in the body to be reduced by half. For depot formulations, a prolonged apparent half-life reflects the slow release from the formulation.[6]

Quantitative Data Summary

The following tables summarize pharmacokinetic data from various preclinical and clinical studies investigating different this compound formulations.

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Preclinical/Clinical Studies

FormulationDose & RouteModelCmaxTmaxAUCRelative Bioavailability (%)Reference
LA SolutionSCRats34.2 ng/mL~1.0 h--[15]
MGE-containing Micelles (MP10)SCRats98.5 ng/mL4.0 h-Significantly improved vs. solution[15]
Oral Leuprolide (Fasting)1 mg POHumans1.9 ± 1.3 ng/mL2.24 ± 0.38 h3.5 ± 2.1 ng·h/mL2.2 ± 1.3[14]
Oral Leuprolide (Fasting)4 mg POHumans10.2 ± 9.6 ng/mL2.77 ± 0.46 h19.3 ± 16.8 ng·h/mL3.0 ± 2.5[14]
Leuprolide Acetate1 mg SCHumans59.4 ± 9.1 ng/mL3.49 ± 0.23 h163.0 ± 18.8 ng·h/mL100 (Reference)[14]
Leuprolide0.122 mg/kg SCRats70.0 ± 3.7 ng/mL15 min5396 ± 322 ng·min/mL-[6]
Leuprolide-Octanoyl Conjugate (LOC)0.122 mg/kg SCRats52.9 ± 7.1 ng/mL300 min19545 ± 2483 ng·min/mL-[6]

SC: Subcutaneous; PO: Oral; MGE: mono-O-(5,9,13-trimethyl-4-tetradecenyl) glycerol (B35011) ester. Data are presented as mean ± SD where available.

Table 2: Peak Plasma Concentrations (Cmax) for Depot Formulations of this compound

Depot Formulation DoseRouteCmax (µg/L or ng/mL)Time to CmaxReference
3.75 mgSC13.11-3 hours[1][2]
7.5 mgSC21.81-3 hours[1][2]
11.25 mgSC47.41-3 hours[1][2]
15 mgSC54.51-3 hours[1][2]
30 mgSC53.01-3 hours[1][2]
45 mg (Gel Depot)SC82.04-8 hours[24]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Microspheres

This protocol describes a typical in-water drying method for preparing biodegradable microspheres.[7]

  • Preparation of Organic Phase: Dissolve a specific amount of this compound and copoly(DL-lactic/glycolic) acid (PLGA, e.g., 75:25 ratio, MW 14,000) in a suitable organic solvent like dichloromethane.

  • Emulsification: Add the organic phase to a larger volume of an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) under high-speed homogenization. This creates an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion continuously at room temperature for several hours to allow the organic solvent to evaporate, leading to the hardening of the PLGA microspheres.

  • Collection and Washing: Collect the hardened microspheres by centrifugation or filtration. Wash them several times with deionized water to remove the surfactant and any unencapsulated drug.

  • Lyophilization: Freeze-dry the washed microspheres to obtain a fine, dry powder.

  • Characterization: Analyze the microspheres for particle size, surface morphology (using scanning electron microscopy), drug loading, and entrapment efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a general procedure for assessing the bioavailability of a novel this compound formulation in rats.[4]

  • Animal Model: Use adult male Sprague-Dawley rats (n=5 per group), weighing 250-300g. Acclimatize the animals for at least one week before the experiment.

  • Experimental Groups:

    • Group 1: Novel leuprorelin formulation (e.g., 0.1 mg/kg) administered subcutaneously.

    • Group 2: this compound solution (0.1 mg/kg) administered subcutaneously (as a control).

    • Group 3: this compound solution (0.1 mg/kg) administered intravenously (to determine absolute bioavailability).

  • Administration: Administer the formulations to the respective groups. For subcutaneous injection, the dorsal neck region is a common site.

  • Blood Sampling: Collect blood samples (approx. 300 µL) from the jugular vein via a catheter at predetermined time points (e.g., pre-dose, 0.25, 1, 2, 4, 8, 24, 48, 72 hours, and up to 14 days for depot formulations). Collect samples into heparinized tubes.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 12,000 x g for 5 min) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Data Analysis: Quantify leuprorelin concentration in plasma using a validated LC-MS/MS method. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Experimental_Workflow Formulation 1. Formulation Development (e.g., Microspheres, In Situ Gel) Characterization 2. Physicochemical Characterization (Size, Drug Loading, Release Profile) Formulation->Characterization AnimalModel 3. Preclinical Model Selection (e.g., Male SD Rats) Characterization->AnimalModel Dosing 4. Dosing & Administration (SC, IM, etc.) AnimalModel->Dosing Sampling 5. Serial Blood Sampling Dosing->Sampling Analysis 6. Bioanalysis (LC-MS/MS Quantification) Sampling->Analysis PKPD 7. Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis Analysis->PKPD Evaluation 8. Bioavailability & Efficacy Evaluation PKPD->Evaluation

Caption: Preclinical Experimental Workflow.
Protocol 3: Quantification of Leuprorelin in Plasma by LC-MS/MS

This protocol is based on established methods for peptide quantification.[4][6]

  • Preparation of Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank rat plasma.

  • Sample Preparation (Protein Precipitation & Extraction):

    • To 100 µL of plasma sample, standard, or QC, add 10 µL of internal standard solution (e.g., leuprolide-d5 at 10 ng/mL).

    • Add 1 mL of acetonitrile (B52724) to precipitate plasma proteins.

    • Vortex for 3 minutes and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube for further purification or direct injection, depending on the method's sensitivity.

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system.

    • Column: A peptide-specific C18 column (e.g., HALO peptide ES-C18).[8]

    • Mobile Phase: A gradient of water and acetonitrile, both containing an acid modifier like 0.1% formic acid or acetic acid to improve peak shape and ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) mode. Monitor specific ion transitions for leuprorelin (e.g., m/z 605.41→248.91) and the internal standard.[6]

  • Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. Determine the concentration of leuprorelin in the unknown samples by interpolating from this curve.

Bioavailability_Strategies cluster_barriers Biological Barriers cluster_solutions Formulation Strategies MainGoal Enhanced Bioavailability & Sustained Action EnzymaticDegradation Enzymatic Degradation (Peptidases) RapidClearance Rapid Renal Clearance PoorAbsorption Poor Membrane Permeation Depot Depot Formulations (Microspheres, Gels) Depot->MainGoal Provides sustained release Depot->EnzymaticDegradation Protects from Depot->RapidClearance Slows release to counter Nanocarriers Nanocarriers (Nanoparticles) Nanocarriers->MainGoal Improves stability & targeting Nanocarriers->EnzymaticDegradation Protects from Nanocarriers->PoorAbsorption Can enhance Conjugation Chemical Modification (e.g., Lipid Conjugation) Conjugation->MainGoal Prolongs half-life Conjugation->RapidClearance Reduces

Caption: Strategies to Overcome Bioavailability Barriers.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Leuprorelin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating batch-to-batch variability of leuprorelin (B1674837) acetate (B1210297) in experimental settings. The following information is intended to facilitate reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is leuprorelin acetate and how does it work?

A1: this compound is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH). It functions as a GnRH receptor agonist. Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can cause a temporary increase in testosterone (B1683101) and estrogen levels. However, with continuous administration, it leads to the downregulation and desensitization of GnRH receptors, resulting in decreased LH and FSH secretion and a subsequent reduction of gonadal hormones to castrate levels. This mechanism is leveraged in the treatment of hormone-responsive cancers like prostate cancer.

Q2: What are the primary sources of batch-to-batch variability in this compound?

A2: Batch-to-batch variability of this compound can arise from several factors during its complex manufacturing and formulation process. Key sources include:

  • Purity Profile: Minor differences in the percentage of the active pharmaceutical ingredient (API) versus process-related impurities or degradation products.

  • Impurity Profile: The type and quantity of impurities, such as acylated or truncated peptide variants, can differ between batches. These impurities may have altered biological activity.

  • Physicochemical Properties: Variations in properties like solubility, aggregation state, and moisture content can affect the stability and bioavailability of the peptide.

  • Formulation Characteristics (for depot formulations): For sustained-release formulations like microspheres, variability in particle size, drug encapsulation efficiency, and polymer characteristics (e.g., molecular weight of PLGA) can significantly impact the drug release profile.[1]

Q3: How can storage and handling contribute to the variability of this compound?

A3: Improper storage and handling can introduce significant variability by degrading the peptide. This compound is sensitive to:

  • Temperature: Aqueous stability is higher at lower temperatures. Elevated temperatures can accelerate degradation.

  • pH: Degradation is accelerated at lower pH values.

  • Moisture: The lyophilized powder can be hygroscopic, and moisture can lead to degradation. It is recommended to store it in a dry environment.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions should be avoided as it can promote peptide degradation and aggregation.

Q4: What are the potential consequences of batch-to-batch variability in my experiments?

A4: Unaddressed batch-to-batch variability can lead to a range of issues in both in vitro and in vivo experiments, including:

  • Inconsistent Biological Response: Different batches may elicit varying levels of testosterone suppression or effects on cell proliferation due to differences in purity, impurity profiles, or release kinetics.

  • Failed Experiments: Significant variability can lead to the failure of entire experimental runs, wasting time and resources.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may arise during your experiments.

Issue 1: Inconsistent results in cell-based assays (e.g., proliferation, apoptosis).

  • Q: I'm observing a weaker or more variable anti-proliferative effect with a new batch of this compound. What should I do?

    • A:

      • Confirm Reagent Integrity: Prepare a fresh stock solution from the new batch. Ensure the correct solvent was used and that the lyophilized powder was stored under appropriate conditions (desiccated at -20°C or as recommended by the supplier).

      • Perform a Dose-Response Curve: Run a dose-response experiment with both the new and old batches of this compound in parallel, if possible. This will help determine if there is a shift in the EC50 value, indicating a difference in potency.

      • Check Cell Health and Passage Number: Ensure your cells are healthy, within a low passage number, and not overly confluent, as these factors can alter GnRH receptor expression and signaling.

      • Review Protocol Consistency: Verify that all other experimental parameters, such as cell seeding density, incubation times, and media formulations, have remained consistent.

Issue 2: Variable testosterone suppression in animal models.

  • Q: My in vivo study shows inconsistent or incomplete testosterone suppression with a new batch of this compound depot formulation. What are the likely causes and how can I troubleshoot this?

    • A:

      • Verify Formulation and Reconstitution: For depot formulations, ensure the reconstitution procedure is performed exactly as specified by the manufacturer. Improper mixing can lead to an incorrect dose being administered.

      • Check Administration Technique: Ensure consistent subcutaneous or intramuscular injection technique, as this can affect the formation of the depot and subsequent drug release.

      • Consider the "Flare-up" Effect: Remember that this compound initially causes a surge in testosterone before suppression.[2] Ensure your blood sampling time points are appropriate to capture the full pharmacodynamic profile.

      • Evaluate In Vitro Release: If possible, perform an in vitro release study on the new batch to compare its release profile with previous batches or the manufacturer's specifications. A faster or slower release rate could explain the observed in vivo differences.

      • Contact the Supplier: If you suspect a significant batch-to-batch difference, contact the supplier and provide them with the lot numbers and your experimental data. They may be able to provide information on the specifications for those batches.

Issue 3: Unexpected peaks in analytical chromatography (e.g., HPLC).

  • Q: I'm seeing new or larger impurity peaks in the HPLC analysis of a new this compound batch. How should I proceed?

    • A:

      • Confirm System Suitability: Ensure your HPLC system is performing correctly by running a system suitability test with a reference standard. Check parameters like peak shape, resolution, and retention time.

      • Review Storage and Handling: Improper handling or storage of the new batch could have led to degradation. Ensure the material was protected from light, moisture, and elevated temperatures.

      • Compare with Certificate of Analysis (CofA): Request the CofA for the specific batch from the supplier. This document should list the expected impurities and their acceptance criteria.

      • Consider the Impact of Impurities: If the impurity profile is indeed different, consider the potential biological activity of the impurities. Some related peptide impurities may have agonistic or antagonistic effects, which could impact your experimental results.

Data Presentation

The following tables summarize quantitative data related to this compound, providing a reference for expected values and potential variations.

Table 1: Typical Quality Attributes of this compound API

ParameterTypical SpecificationPotential Source of Variability
Purity (by HPLC)≥ 97.0%Incomplete reactions, side reactions during synthesis.
Acetic Acid Content4.7% - 9.0%Counter-ion exchange and purification process.
Water Content≤ 5.0%Lyophilization process, hygroscopicity of the material.
Specific Optical Rotation-38.0° to -42.0°Presence of diastereomeric impurities.
Individual Impurity≤ 2.5%Synthesis and purification steps.
Total Impurities≤ 4.0%Overall control of the manufacturing process.

Table 2: Comparison of Pharmacokinetic Parameters of Different this compound Formulations

Data presented as a representative example of variability between different products, which can be analogous to batch-to-batch differences.

FormulationCmax (ng/mL)Tmax (hours)AUC0-t (ng·h/mL)Reference
Test Microspheres (3.75 mg) 2.9 ± 1.12.0129.5 ± 50.9[3]
Reference Microspheres (3.75 mg) 2.7 ± 0.92.0108.9 ± 37.8[3]
Gel-based Depot (45 mg) 82.04.5N/A[2]
Microsphere-based Depot (45 mg) 53.0~1-3N/A[2]

Table 3: Pharmacodynamic Response to Different this compound Formulations in Prostate Cancer Patients

FormulationTime to Testosterone Suppression (<50 ng/dL)% of Patients Maintaining SuppressionReference
Generic Microspheres (3.75 mg/month) By month 1Testosterone levels lower at months 3, 6, and 12 compared to reference.[4][5][4][5]
Branded Microspheres (3.75 mg/month) By month 1Consistently maintained suppression.[4][5][4][5]
Gel-based Depot (45 mg/6 months) Mean of 21.2 days99% of subjects achieved suppression by day 28.[6]
Microsphere-based Depot (30 mg/6 months) By week 498% response rate.[6]

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This protocol provides a general method for the analysis of this compound. It may need to be optimized for your specific instrument and column.

  • Objective: To determine the purity of this compound and quantify related impurities.

  • Methodology:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 220 nm or 280 nm.

      • Column Temperature: 30°C.

      • Injection Volume: 20 µL.

      • Gradient Elution:

        Time (min) % Mobile Phase A % Mobile Phase B
        0 90 10
        30 50 50
        35 10 90
        40 10 90
        41 90 10

        | 50 | 90 | 10 |

    • Sample Preparation:

      • Accurately weigh and dissolve this compound in water or a suitable diluent to a final concentration of 1 mg/mL.

    • Analysis:

      • Inject a blank (diluent), a reference standard solution, and the sample solution.

      • Identify the main leuprorelin peak based on the retention time of the reference standard.

      • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

      • Quantify impurities by comparing their peak areas to the area of the main peak or a reference standard for that impurity, if available.

2. In Vitro Release Study for Depot Formulations

This protocol describes a sample-and-separate method for evaluating the release of this compound from microsphere formulations.

  • Objective: To determine the rate and extent of this compound release from a depot formulation over time.

  • Methodology:

    • Release Medium: Phosphate-buffered saline (PBS), pH 7.4, with 0.02% Tween 20 to prevent aggregation.

    • Apparatus: Shaking incubator or rotating bottle apparatus.

    • Procedure:

      • Accurately weigh a sample of the this compound microspheres and place it into a vial containing a known volume of release medium (e.g., 10 mL).

      • Incubate the vials at 37°C with constant agitation (e.g., 100 rpm).

      • At predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter), remove the vials from the incubator.

      • Centrifuge the vials to pellet the microspheres.

      • Carefully collect the entire supernatant (or a known aliquot) and replace it with an equal volume of fresh, pre-warmed release medium.

      • Store the collected samples at -20°C until analysis.

    • Analysis:

      • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC (as described above) or an ELISA kit.

      • Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow cluster_0 Batch Characterization cluster_1 Experimental Phase cluster_2 Data Analysis & Troubleshooting batch_receipt Receive New Leuprorelin Acetate Batch cof_a_review Review Certificate of Analysis batch_receipt->cof_a_review hplc_analysis Perform In-House HPLC Analysis cof_a_review->hplc_analysis compare_profiles Compare Purity/Impurity Profiles to Previous Batches hplc_analysis->compare_profiles protocol_prep Prepare Reagents/ Formulations compare_profiles->protocol_prep in_vitro In Vitro Assay (e.g., Cell Proliferation) protocol_prep->in_vitro in_vivo In Vivo Study (e.g., Testosterone Suppression) protocol_prep->in_vivo data_analysis Analyze Experimental Data in_vitro->data_analysis in_vivo->data_analysis compare_results Compare Results with Historical Data data_analysis->compare_results troubleshoot Troubleshoot Inconsistent Results compare_results->troubleshoot If inconsistent

Caption: Workflow for managing batch-to-batch variability.

gnrh_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gnrhr GnRH Receptor gq11 Gq/11 gnrhr->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 er->ca2 Releases ca2->pkc Activates mapk MAPK Cascade (e.g., ERK1/2) pkc->mapk Activates transcription Gene Transcription (LH, FSH β-subunits) mapk->transcription Modulates leuprorelin This compound leuprorelin->gnrhr Binds

Caption: Simplified GnRH receptor signaling pathway.

References

Technical Support Center: Overcoming Challenges in Long-Term Leuprorelin Acetate Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and in-vitro/in-vivo evaluation of long-term delivery systems for leuprorelin (B1674837) acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing long-acting injectable (LAI) formulations of leuprorelin acetate?

A1: The primary challenges include managing the initial burst release, ensuring consistent, sustained drug release to maintain therapeutic levels, preventing peptide degradation and aggregation during formulation and release, and achieving a reliable in vitro-in vivo correlation (IVIVC).[1][2][3][4] Formulations often utilize biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), and the properties of the polymer itself can significantly impact the final product's performance.[3][5]

Q2: What causes the initial burst release of this compound from PLGA microspheres?

A2: The initial burst release is primarily caused by the rapid release of the drug located on or near the surface of the microspheres.[6][7] Factors influencing this include the drug loading, particle size, and porosity of the microspheres.[4][5][7] High porosity allows for more rapid water penetration, accelerating the initial release.[4]

Q3: What are the common degradation pathways for this compound in PLGA-based formulations?

A3: this compound is susceptible to several degradation pathways within PLGA microspheres. These include hydrolysis, aggregation, and acylation. Acylation occurs when the peptide reacts with the acidic degradation products of the PLGA polymer, such as lactic and glycolic acid, forming adducts that can impact the drug's efficacy and potentially cause immunogenicity.[8][9][10] The low pH environment created by PLGA degradation can catalyze these reactions.[9]

Q4: How does the choice of PLGA polymer affect the release profile of this compound?

A4: The properties of the PLGA polymer, such as its molecular weight, the ratio of lactic to glycolic acid, and the polymer's end group, significantly influence the drug release profile.[1][3][5] For instance, a higher glycolic acid content leads to faster polymer degradation and, consequently, a faster drug release.[1] Variations in PLGA from different sources can also lead to different release characteristics, making it challenging to establish a consistent manufacturing process.[3]

Q5: What are the potential in-vivo consequences of a high initial burst release?

A5: A high initial burst release can lead to a transient spike in this compound concentration.[2] This can cause a temporary surge in testosterone (B1683101) levels, known as "tumor flare," in patients with prostate cancer, potentially worsening symptoms in the initial weeks of treatment.[11][12] It may also lead to a shorter duration of therapeutic effect if a significant portion of the drug is released too early.

Troubleshooting Guides

Problem 1: High Initial Burst Release in In-Vitro Dissolution Studies

Symptoms:

  • More than 20-30% of the encapsulated this compound is released within the first 24 hours of the in-vitro release assay.

  • The initial release is not well-controlled and shows high variability between batches.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
High surface-associated drug Optimize the microsphere washing step during manufacturing to remove excess surface drug.
High porosity of microspheres Adjust manufacturing parameters such as solvent evaporation rate or homogenization speed to create denser microspheres.[4][13]
Small particle size Increase the average particle size of the microspheres, as smaller particles have a larger surface area-to-volume ratio, leading to faster initial release.[5]
Inappropriate PLGA characteristics Select a PLGA with a higher molecular weight or a different lactic-to-glycolic acid ratio to slow down initial water penetration and polymer swelling.[1][14][15]
Problem 2: Inconsistent or Slow Drug Release After the Initial Burst

Symptoms:

  • A prolonged lag phase with minimal drug release following the initial burst.

  • A triphasic release pattern with a very slow second phase, making it difficult to maintain therapeutic drug levels.[16]

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Slow polymer degradation rate Select a PLGA with a lower molecular weight or a higher glycolide (B1360168) content to accelerate polymer degradation and drug release.[1]
Formation of a dense, non-porous polymer matrix Incorporate pore-forming agents (e.g., polyethylene (B3416737) glycol) into the formulation to create channels for drug diffusion.
Drug-polymer interactions Investigate potential ionic or hydrophobic interactions between this compound and the PLGA matrix that may be hindering its release. Modifying the formulation pH or adding excipients might mitigate these interactions.[10]
Incomplete hydration of the microspheres Ensure the in-vitro release medium adequately wets the microspheres. Gentle agitation can help.
Problem 3: this compound Degradation During In-Vitro Release Studies

Symptoms:

  • Appearance of new peaks in HPLC analysis of the release medium, corresponding to degradation products.

  • Loss of total this compound mass balance over the course of the study.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Acidic microenvironment from PLGA degradation Co-encapsulate a buffering agent or an antacid (e.g., magnesium carbonate) to neutralize the acidic byproducts of PLGA degradation.
Acylation of the peptide Minimize the contact between the peptide and the degrading polymer. This can be achieved by using end-capped PLGA or by incorporating additives that compete for interaction with the polymer.[8][10]
Hydrolysis of the peptide Ensure the formulation is protected from moisture during storage. Lyophilization of the microspheres can improve stability.[17] The stability of this compound is also pH-dependent, with increased degradation at lower pH values.[18][19]
Aggregation of the peptide Incorporate excipients that are known to stabilize peptides and prevent aggregation, such as certain sugars or surfactants.[20]
Problem 4: Poor In Vitro-In Vivo Correlation (IVIVC)

Symptoms:

  • The in-vitro release profile does not accurately predict the in-vivo pharmacokinetic profile.

  • Difficulty in establishing a Level A IVIVC.[3][21]

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
In-vitro release method does not mimic in-vivo conditions Modify the in-vitro release method to better simulate the physiological environment. This could involve adjusting the pH, temperature, or agitation of the release medium, or using a more complex setup like a Franz diffusion cell.[19]
"Dose-dumping" or unexpected release in vivo The in-vivo environment, with its enzymes and constant fluid exchange, can lead to different polymer degradation and drug release kinetics compared to a static in-vitro setup.[9] Consider the impact of the injection site and local tissue response.
Variability in PLGA source Different sources of PLGA can have subtle differences in properties that significantly impact in-vivo performance, even if in-vitro profiles appear similar.[3] Thoroughly characterize and source PLGA from a consistent supplier.
Complex multi-phasic release For formulations with complex release profiles, a simple correlation may not be sufficient. More sophisticated deconvolution methods may be needed to establish a meaningful IVIVC.[22]

Data Presentation

Table 1: Impact of PLGA Properties on this compound Microsphere Characteristics

PLGA PropertyEffect on MicrospheresReference
Lactic:Glycolic Acid Ratio A higher glycolic acid content leads to faster degradation and drug release. A 75:25 ratio has been found to have satisfactory release properties.[1][14][15]
Molecular Weight Higher molecular weight PLGA generally results in a slower degradation rate.[1]
Polymer Concentration Increasing the PLGA concentration can lead to an increase in the particle size of the microspheres.[1]
Polymer Source Variations in physicochemical properties (e.g., inherent viscosity, blockiness) between PLGA from different sources can significantly affect particle size, porosity, and in vitro/in vivo performance.[3]

Table 2: Common Analytical Methods for this compound Characterization

Analytical TechniquePurposeReference
High-Performance Liquid Chromatography (HPLC) Quantification of this compound and its impurities/degradation products.[8][23][24][25]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identification of impurities and degradation products, such as acylated forms of the peptide. Highly sensitive quantification in biological matrices.[8][24][26]
Scanning Electron Microscopy (SEM) Characterization of microsphere morphology, including particle size, shape, and surface texture.[4]
Laser Diffraction Measurement of particle size distribution.[18]
Differential Scanning Calorimetry (DSC) Evaluation of the physical state of the drug within the polymer and the glass transition temperature of the polymer.[17]
Fluorescence Spectroscopy A rapid, high-throughput method for quantifying leuprorelin release in vitro by utilizing the intrinsic fluorescence of its amino acid residues.[23]

Experimental Protocols

Protocol 1: In-Vitro Release Testing of this compound Microspheres (Sample and Separate Method)

Objective: To determine the in-vitro release profile of this compound from PLGA microspheres.

Materials:

  • This compound-loaded microspheres

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge tubes (e.g., 15 mL)

  • Incubator shaker set at 37°C

  • HPLC system for this compound quantification

Procedure:

  • Accurately weigh a specific amount of microspheres (e.g., 10-20 mg) and place them into a centrifuge tube.

  • Add a defined volume of pre-warmed PBS (e.g., 10 mL) to the tube.

  • Place the tubes in an incubator shaker set at 37°C with gentle agitation (e.g., 50 rpm).

  • At predetermined time points (e.g., 1, 6, 24 hours, and then daily or weekly), remove the tubes from the shaker.

  • Centrifuge the tubes at a sufficient speed to pellet the microspheres (e.g., 3000 rpm for 10 minutes).

  • Carefully withdraw a specific volume of the supernatant (e.g., 1 mL) for analysis.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 2: Quantification of this compound and Impurities by RP-HPLC

Objective: To quantify the amount of this compound and detect the presence of impurities or degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: e.g., 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: e.g., 0.1% TFA in acetonitrile

  • This compound reference standard

  • Samples from in-vitro release study or degraded formulation

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the C18 column with the initial mobile phase composition.

  • Set the UV detector to a wavelength of 220 nm or 280 nm.

  • Prepare a standard curve using known concentrations of the this compound reference standard.

  • Inject a fixed volume of the samples and standards onto the column.

  • Run a gradient elution program, for example:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Identify and quantify the this compound peak based on the retention time and standard curve.

  • Analyze for the presence of any additional peaks, which may correspond to impurities or degradation products.

Mandatory Visualizations

experimental_workflow cluster_formulation Microsphere Formulation cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation cluster_analysis Data Analysis & Correlation prep Preparation of Leuprorelin-PLGA Microspheres char Physicochemical Characterization (SEM, PSD) prep->char release In-Vitro Release Study char->release animal Animal Dosing (e.g., Rats, Dogs) char->animal hplc HPLC Analysis of Release Samples release->hplc stability Stability Assessment (Degradation, Aggregation) hplc->stability ivivc In Vitro-In Vivo Correlation (IVIVC) hplc->ivivc pk Pharmacokinetic (PK) Analysis animal->pk pd Pharmacodynamic (PD) Analysis (Testosterone Levels) animal->pd pk->ivivc

Caption: Experimental workflow for developing and evaluating long-acting this compound microspheres.

signaling_pathway cluster_pituitary Anterior Pituitary cluster_gonads Gonads (Testes) gnrh_r GnRH Receptor lh_fsh LH & FSH Release gnrh_r->lh_fsh Initial Stimulation downregulation Receptor Downregulation & Desensitization gnrh_r->downregulation Leads to testosterone Testosterone Production leuprorelin This compound (Continuous Administration) leuprorelin->gnrh_r Binds to lh_fsh->testosterone Stimulates downregulation->lh_fsh Inhibits troubleshooting_logic start High Initial Burst Release? cause1 High Surface Drug start->cause1 Yes cause2 High Porosity start->cause2 Yes cause3 Small Particle Size start->cause3 Yes solution1 Optimize Washing cause1->solution1 solution2 Adjust Manufacturing Parameters cause2->solution2 solution3 Increase Particle Size cause3->solution3

References

Technical Support Center: Managing Adverse Effects of Leuproprelin Acetate in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the adverse effects of leuprorelin (B1674837) acetate (B1210297) in laboratory animals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of leuprorelin acetate?

A1: this compound is a synthetic gonadotropin-releasing hormone (GnRH) agonist.[1] Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary surge in testosterone (B1683101) (in males) and estrogen (in females).[1] However, with continuous administration, it desensitizes the GnRH receptors, leading to a profound suppression of LH and FSH. This, in turn, reduces the production of gonadal steroid hormones.[1]

Q2: What are the most common adverse effects of this compound observed in laboratory animals?

A2: Common adverse effects include injection site reactions (such as irritation, swelling, and abscess formation), a transient hormonal "flare-up," atrophy of reproductive organs, and with long-term administration, potential for bone density loss and the development of pituitary adenomas, particularly in rats.[2][3]

Q3: How soon after administration do the effects of this compound become apparent?

A3: The initial stimulatory effects, or "flare-up," can be seen within the first week of treatment.[4] The suppressive effects on hormone levels are typically observed within two to four weeks of continuous administration.[4]

Troubleshooting Guides

Issue 1: Hormonal Flare-Up

Q: We've observed a transient increase in hormone-dependent tumor growth and behavioral changes in our animals shortly after the first administration of this compound. How can we mitigate this "flare-up" effect?

A: This initial surge in gonadal steroids is a known effect of GnRH agonists. Here’s how to manage it:

  • Underlying Cause: this compound initially acts as a potent GnRH receptor agonist, causing a temporary increase in LH and FSH secretion before the receptors are downregulated.[5]

  • Troubleshooting Strategy: Co-administration with a GnRH Antagonist. The most effective way to prevent the hormonal flare is to co-administer a GnRH antagonist. GnRH antagonists competitively block the GnRH receptor, preventing the initial stimulatory effect of leuprorelin.[5][6]

    • Experimental Protocol:

      • Animal Model: Rat

      • This compound Dosage: 1 mg/kg, subcutaneous, once daily.[7]

      • GnRH Antagonist: Cetrorelix, 0.5 mg/kg, intraperitoneal, once daily.[7]

      • Procedure: Begin administration of the GnRH antagonist 3 days prior to the first this compound injection and continue for the first 10 days of leuprorelin treatment.[7] This protocol has been shown to prevent the initial surge in LH and estradiol (B170435).[7]

  • Monitoring: Monitor serum levels of testosterone or estradiol during the initial phase of treatment to confirm the suppression of the hormonal flare.

Issue 2: Injection Site Reactions

Q: Our animals are developing significant inflammation, and in some cases, sterile abscesses at the subcutaneous injection sites. How can we minimize these reactions?

A: Local reactions at the injection site are a common occurrence. Here are some strategies to manage them:

  • Underlying Cause: Injection site reactions can be caused by the vehicle, the volume of the injection, the pH of the solution, or a local inflammatory response to the drug itself.[3] High doses in rats have been associated with local irritation.[4]

  • Troubleshooting Strategies:

    • Rotate Injection Sites: Vary the location of subcutaneous injections with each administration to prevent cumulative irritation at a single site.[3]

    • Appropriate Injection Volume: Ensure the injection volume is appropriate for the size of the animal. For mice, a subcutaneous injection volume should generally not exceed 10 ml/kg. For rats, it should be kept below 5 ml/kg.

    • Vehicle and Formulation: If using a custom formulation, ensure the vehicle is non-irritating and the pH is within a physiological range. If using a commercial depot formulation, ensure it is properly reconstituted and administered according to the manufacturer's instructions.

    • Observation and Palliative Care: Monitor injection sites for signs of severe inflammation, ulceration, or abscess formation. Clean the area with a sterile antiseptic if necessary. In case of open sores, consult with a veterinarian for appropriate wound care.

  • Experimental Protocol: Histological Assessment of Injection Site Reactions

    • Objective: To evaluate the severity of local tissue reaction to a this compound formulation.

    • Procedure:

      • Administer the this compound formulation subcutaneously.

      • At predetermined time points (e.g., 24, 48, 72 hours, and 7 days post-injection), euthanize a subset of animals.

      • Collect the skin and underlying tissue at the injection site.

      • Fix the tissue in 10% neutral buffered formalin.

      • Process the tissue for routine paraffin (B1166041) embedding and sectioning.

      • Stain sections with Hematoxylin and Eosin (H&E).

      • Examine the sections microscopically for signs of inflammation (neutrophil and macrophage infiltration), necrosis, fibrosis, and granuloma formation. Score the severity of the reaction based on a predefined scale.

Issue 3: Long-Term Adverse Effects - Bone Density Loss

Q: We are conducting a long-term study and are concerned about the potential for leuprolide-induced bone loss in our female rodent models. How can we prevent this?

A: Long-term suppression of gonadal hormones can lead to a decrease in bone mineral density. "Add-back" therapy is a common strategy to mitigate this effect.

  • Underlying Cause: Estrogen plays a crucial role in maintaining bone homeostasis. The hypoestrogenic state induced by chronic leuprorelin administration leads to increased bone resorption and decreased bone formation.

  • Troubleshooting Strategy: Estrogen and Testosterone "Add-Back" Therapy. Co-administration of low doses of estrogen, with or without testosterone, can help maintain bone density without compromising the primary efficacy of leuprorelin in many experimental models.

    • Experimental Protocol: Estrogen and Testosterone Add-Back in Ovariectomized Rats

      • Animal Model: Ovariectomized (OVX) Sprague-Dawley rats (a model for postmenopausal bone loss).[8]

      • This compound: To induce a hypoestrogenic state if ovariectomy is not the primary model.

      • Add-Back Hormones:

        • Estradiol (E2): Administered via pelleted food to achieve an average daily intake of 0.325 mg per animal.[9]

        • Testosterone (T): Administered via pelleted food to achieve an average daily intake of 25 mg per animal.[9]

      • Duration: 3 months.[9]

      • Monitoring: Assess bone mineral density (BMD) using techniques like dual-energy X-ray absorptiometry (DXA) or peripheral quantitative computed tomography (pQCT) at baseline and at the end of the study.[9] Serum markers of bone turnover (e.g., osteocalcin) can also be measured.[9]

Issue 4: Long-Term Adverse Effects - Pituitary Adenomas in Rats

Q: Our long-term (2-year) study in rats treated with high-dose this compound has shown an increased incidence of pituitary adenomas. Is this an expected finding?

A: Yes, a dose-dependent increase in benign pituitary hyperplasia and adenomas has been observed in 2-year carcinogenicity studies in rats treated with high daily subcutaneous doses of this compound.[2][10]

  • Underlying Cause: The exact mechanism is not fully elucidated but is thought to be related to the chronic stimulation and subsequent dysregulation of the pituitary gland.

  • Troubleshooting and Monitoring:

    • Dose Consideration: Be aware that this is a potential long-term effect, particularly at higher doses. If the experimental design allows, consider using the lowest effective dose.

    • Histopathological Assessment: At the end of a long-term study, it is crucial to perform a thorough histopathological examination of the pituitary gland.

    • Experimental Protocol: Histological Assessment of Pituitary Gland

      • At necropsy, carefully dissect and collect the pituitary gland.

      • Fix the tissue in 10% neutral buffered formalin.

      • Process for routine paraffin embedding and sectioning.

      • Stain sections with H&E to assess general morphology, cellularity, and the presence of hyperplastic or neoplastic lesions.

      • Perform immunohistochemical staining for specific pituitary hormones (e.g., prolactin, growth hormone, LH, FSH, TSH, ACTH) to characterize the cell type of any observed proliferative lesions.[11]

Data Presentation

Table 1: Summary of Common Adverse Effects of this compound in Laboratory Animals and Mitigation Strategies

Adverse EffectAnimal Model(s)DescriptionMitigation Strategy
Hormonal "Flare-Up" Rodents, PrimatesTransient increase in testosterone/estradiol upon initial administration.Co-administration with a GnRH antagonist (e.g., Cetrorelix).[7]
Injection Site Reactions All speciesLocalized inflammation, swelling, pain, and potential for sterile abscesses.[2]Rotate injection sites, use appropriate injection volumes, and ensure proper formulation.[3]
Reproductive Organ Atrophy Rodents, DogsReversible atrophy of testes, ovaries, and other reproductive tissues due to hormonal suppression.[10]This is an expected pharmacological effect and is typically not mitigated unless it is an undesired outcome for the study.
Bone Density Loss Rodents (especially OVX models)Decreased bone mineral density with long-term treatment due to hypoestrogenism."Add-back" therapy with low-dose estrogen and/or testosterone.[9]
Pituitary Adenomas RatsIncreased incidence of benign pituitary hyperplasia and adenomas in long-term (2-year) studies at high doses.[2][10]Use the lowest effective dose for long-term studies and perform thorough histopathological evaluation of the pituitary gland.[11]

Table 2: Incidence of Pituitary Lesions in a 2-Year Rat Carcinogenicity Study with Leuprolide Acetate

Dose (mg/kg/day)Incidence of Pituitary Hyperplasia/Adenomas
ControlNot specified, but lower than treated groups
0.6Increased
1.5Dose-related increase
4.0Dose-related increase
(Data synthesized from FDA drug labels)[2][10]

Mandatory Visualizations

Leuprorelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_initial_stimulation Initial Stimulation (Flare Effect) cluster_long_term_suppression Long-Term Suppression This compound This compound GnRHR GnRH Receptor This compound->GnRHR Binds to Gq_alpha Gq Alpha Subunit GnRHR->Gq_alpha Activates Downregulation Receptor Downregulation & Desensitization GnRHR->Downregulation Continuous Stimulation PLC Phospholipase C Gq_alpha->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Calcium Release IP3->Ca_release PKC Protein Kinase C DAG->PKC LH_FSH_synthesis LH & FSH Synthesis and Secretion Ca_release->LH_FSH_synthesis PKC->LH_FSH_synthesis Suppression Suppression of LH & FSH Secretion Downregulation->Suppression

Caption: this compound Signaling Pathway.

Troubleshooting_Workflow Start Adverse Effect Observed Identify_Effect Identify the Specific Adverse Effect Start->Identify_Effect Flare Hormonal Flare-Up Identify_Effect->Flare Hormonal Injection_Site Injection Site Reaction Identify_Effect->Injection_Site Local Bone_Loss Bone Density Loss (Long-Term) Identify_Effect->Bone_Loss Long-Term Co_administer Co-administer GnRH Antagonist Flare->Co_administer Rotate_Sites Rotate Injection Sites & Optimize Volume/Formulation Injection_Site->Rotate_Sites Add_Back Implement 'Add-Back' Therapy Bone_Loss->Add_Back Monitor_Hormones Monitor Serum Hormone Levels Co_administer->Monitor_Hormones Monitor_Sites Monitor Injection Sites for Improvement Rotate_Sites->Monitor_Sites Monitor_BMD Monitor Bone Mineral Density (BMD) Add_Back->Monitor_BMD

Caption: Troubleshooting Workflow for Adverse Effects.

References

Validation & Comparative

Comparative Efficacy of Leuprorelin Acetate Versus Goserelin in Preclinical Models: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of two commonly used gonadotropin-releasing hormone (GnRH) agonists, leuprorelin (B1674837) acetate (B1210297) and goserelin (B1671991). While extensive clinical data exists for both compounds, direct comparative studies in preclinical models are notably scarce. This document synthesizes the available individual preclinical data to offer an indirect comparison and provides insights into their mechanisms of action and common experimental protocols.

Mechanism of Action: GnRH Agonist Signaling

Both leuprorelin acetate and goserelin are synthetic analogs of the natural GnRH. Their primary mechanism of action involves binding to the GnRH receptors in the pituitary gland. This initial binding causes a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary increase in gonadal steroid production (testosterone in males, estrogen in females). However, continuous stimulation by these agonists leads to the downregulation and desensitization of the GnRH receptors on the pituitary gonadotroph cells. This results in a profound and sustained suppression of LH and FSH secretion, ultimately leading to a significant reduction in gonadal steroid levels, achieving a state of "medical castration."[1][2][3][4]

This suppression of sex hormones is the therapeutic basis for their use in hormone-sensitive cancers such as prostate and breast cancer.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH Agonist GnRH Agonist (Leuprorelin/Goserelin) GnRHR GnRH Receptor GnRH Agonist->GnRHR Binds to Gq11 Gq/11 GnRHR->Gq11 Activates Downregulation Receptor Downregulation & Desensitization (Chronic Exposure) GnRHR->Downregulation Leads to PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) MAPK_Cascade->Transcription_Factors Activates LH_FSH_Synthesis LH & FSH Synthesis & Secretion Transcription_Factors->LH_FSH_Synthesis Stimulates Downregulation->LH_FSH_Synthesis Inhibits

Caption: GnRH agonist signaling pathway in pituitary gonadotroph cells.

Preclinical Efficacy Data

Direct head-to-head preclinical studies comparing leuprorelin and goserelin are limited. The following tables summarize findings from individual studies on each drug in relevant preclinical models. An indirect comparison suggests similar mechanisms and efficacy profiles, primarily through the suppression of hormonal support for cancer cell growth.

Table 1: Preclinical Efficacy of this compound

Model SystemCancer TypeKey FindingsReference
Human Breast Cancer Cell Lines (MCF-7, ZR-75-1, CG-5)Breast CancerInhibited estradiol-induced cell growth in a dose-dependent manner in estrogen receptor-positive cells. No effect on estrogen receptor-negative cells.[5]
Middle-aged Male C57BL/6J MiceNot applicable (Cardiometabolic study)Significantly reduced prostate weight and serum testosterone (B1683101) levels, confirming chemical castration. Increased abdominal fat.[6]
Normal and Prostate Cancer RatsProstate CancerDeveloped a pharmacokinetic-pharmacodynamic model showing testosterone suppression.[7]

Table 2: Preclinical Efficacy of Goserelin

Model SystemCancer TypeKey FindingsReference
Premenopausal Women (Clinical study with preclinical implications)Breast CancerEffective in suppressing ovarian function during chemotherapy.[8]
Hormone Receptor-Positive Early Breast Cancer (Clinical review)Breast CancerReduces plasma/serum estrogen levels to postmenopausal levels.[9]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating preclinical findings. Below are overviews of common experimental models used for evaluating GnRH agonists.

Dunning R3327 Rat Prostate Adenocarcinoma Model

This model is a well-established tool for studying hormone-responsive prostate cancer. The Dunning R3327H subline, in particular, is a well-differentiated, slow-growing tumor that initially responds to androgen deprivation therapy, mimicking the clinical progression of human prostate cancer.[10]

Typical Protocol:

  • Animal Model: Male Copenhagen or Fischer rats.

  • Tumor Induction: Subcutaneous inoculation of Dunning R3327 tumor fragments or a cell suspension.

  • Treatment: Once tumors are established and reach a palpable size, animals are randomized into treatment groups. Leuprorelin or goserelin is typically administered via subcutaneous or intramuscular injection at specified doses and intervals.

  • Efficacy Endpoints:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Serum testosterone levels are monitored at baseline and at various time points during the study to confirm castration.

    • At the end of the study, tumors are excised, weighed, and may be used for histological or molecular analysis.

  • Duration: Experiments typically last for several weeks to observe tumor growth inhibition and potential relapse.[11][12]

MCF-7 Human Breast Cancer Xenograft Model

The MCF-7 cell line is an estrogen receptor-positive (ER+) human breast cancer cell line widely used to study hormone-dependent breast cancer.

Typical Protocol:

  • Animal Model: Ovariectomized female immunodeficient mice (e.g., nude or SCID mice) to remove the endogenous source of estrogen.

  • Estrogen Supplementation: A slow-release estrogen pellet (e.g., 17β-estradiol) is implanted subcutaneously to stimulate the growth of the ER+ MCF-7 cells.

  • Tumor Induction: MCF-7 cells are injected subcutaneously or into the mammary fat pad.

  • Treatment: Once tumors are established, animals are randomized to treatment groups. Leuprorelin or goserelin is administered, and the primary endpoint is the inhibition of estrogen-stimulated tumor growth.

  • Efficacy Endpoints:

    • Tumor volume measurements.

    • Monitoring of serum estradiol (B170435) levels to confirm the efficacy of the GnRH agonist in suppressing ovarian function (if the mice are not ovariectomized and instead relying on the drug to suppress the HPG axis).

    • Tumor weight and biomarker analysis (e.g., ER expression) at the end of the study.[13][14][15][16]

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Nude Mice, Rats) Tumor_Induction Tumor Cell Implantation (e.g., MCF-7, Dunning R3327) Animal_Model->Tumor_Induction Estrogen Estrogen Supplementation (for ER+ models like MCF-7) Tumor_Induction->Estrogen if required Tumor_Growth Allow Tumors to Establish Tumor_Induction->Tumor_Growth Estrogen->Tumor_Growth Randomization Randomize Animals into Groups (Control, Leuprorelin, Goserelin) Tumor_Growth->Randomization Drug_Admin Administer Treatment (Specified Dose & Schedule) Randomization->Drug_Admin Monitoring Monitor Tumor Growth & Animal Health Drug_Admin->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size, Study Duration) Monitoring->Endpoint Data_Collection Collect Final Data (Tumor Weight, Blood Samples) Endpoint->Data_Collection Analysis Analyze & Compare Data (Tumor Growth Inhibition, Hormone Levels) Data_Collection->Analysis

Caption: General experimental workflow for preclinical evaluation of GnRH agonists.

Summary and Conclusion

Based on the available, albeit limited, direct comparative preclinical data and a larger body of individual studies, both this compound and goserelin demonstrate efficacy in suppressing gonadal hormone production and inhibiting the growth of hormone-dependent tumors in relevant animal models. Their shared mechanism of action via the GnRH receptor suggests a similar biological effect.

The choice between these agents in a preclinical setting may be guided by factors such as the specific formulation, desired duration of action, and the established use in particular animal models. For researchers designing new preclinical studies, the experimental protocols outlined in this guide provide a foundation for robust and reproducible investigations into the efficacy of these and other GnRH agonists. Future head-to-head preclinical studies are warranted to delineate any subtle differences in their pharmacodynamic or pharmacokinetic profiles that may exist.

References

A Comparative Guide to a Novel Leuprorelin Acetate Formulation for Advanced Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, prolonged-release leuprorelin (B1674837) acetate (B1210297) microsphere formulation against established alternatives for the treatment of advanced prostate cancer. The data and protocols presented herein are synthesized from a wide range of preclinical and clinical studies to aid in the evaluation of its therapeutic efficacy.

I. Comparative Efficacy and Pharmacokinetics

The therapeutic efficacy of GnRH agonists like leuprorelin acetate is primarily determined by their ability to achieve and maintain castration levels of serum testosterone (B1683101).[1] Novel formulations aim to improve upon existing options by offering more consistent drug release profiles, leading to sustained testosterone suppression and potentially better patient outcomes.

Table 1: Pharmacokinetic Profile Comparison
ParameterNovel this compound Microspheres (3.75 mg)Enantone® (this compound 3.75 mg)
Cmax (Maximum Plasma Concentration) No significant differenceNo significant difference
AUC0-t (Area Under the Curve) No significant differenceNo significant difference
AUC0-48 (Area Under the Curve, 0-48h) No significant differenceNo significant difference
Geometric Mean Ratio of Cmax (Test/Reference) 99.32%-
90% Confidence Interval for Cmax 87.49% - 112.74%-
Geometric Mean Ratio of AUC0-t (Test/Reference) 122.41%-
90% Confidence Interval for AUC0-t 97.15% - 154.25%-

Data synthesized from a comparative study in healthy male volunteers.[2][3][4]

Table 2: Pharmacodynamic Profile Comparison
ParameterNovel this compound Microspheres (3.75 mg)Enantone® (this compound 3.75 mg)
Time to Castration (Testosterone ≤ 50 ng/dL) No significant differenceNo significant difference
Castration Rate at Day 28 100.0%100.0%
Duration of Castration Statistically significant longer duration-

Data from a study in healthy Chinese male volunteers.[2][3]

Table 3: Comparison with Other this compound Formulations
FormulationDosing ScheduleTestosterone Suppression (≤ 50 ng/dL)Key Features
Lupron Depot® 1, 3, 4, 6-monthAchieved in 2-4 weeksMicrosphere-based formulation.[1][5]
Eligard® 1, 3, 4, 6-monthAchieved in 21-28 daysGel-based formulation (Atrigel® delivery system).[5][6]
Camcevi® 6-monthNot specifiedReady-to-inject subcutaneous fluid formulation.[5]

II. Mechanism of Action: GnRH Receptor Signaling

This compound is a synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor.[7] Continuous administration, as opposed to the natural pulsatile release of GnRH, leads to downregulation and desensitization of GnRH receptors in the pituitary gland.[8] This initially causes a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a profound suppression of their release. The subsequent decrease in LH levels leads to reduced testosterone production in the testes, achieving medical castration.[7]

Some studies suggest that the anti-proliferative effects of this compound in prostate cancer cells may also be mediated through the modulation of signaling pathways like the ERK1/2 pathway.[9][10]

GnRH_Signaling_Pathway cluster_intracellular Intracellular Space This compound This compound GnRHR GnRH Receptor This compound->GnRHR G_Protein Gq/11 Protein GnRHR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Mediates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_Synthesis Gonadotropin (LH, FSH) Synthesis & Release Ca_Release->Gonadotropin_Synthesis ERK ERK1/2 Activation/Modulation PKC->ERK PKC->Gonadotropin_Synthesis

Caption: GnRH Receptor Signaling Pathway.

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of therapeutic efficacy studies.

A. Pharmacokinetic and Pharmacodynamic Study in Healthy Volunteers

This protocol outlines a typical design for a comparative study of a new this compound formulation.

PK_PD_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_sampling Sampling & Analysis cluster_endpoints Endpoints Screening Screening of Healthy Male Volunteers (N=48) Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Test_Group Test Group: Novel Leuprorelin Acetate (3.75 mg) Randomization->Test_Group Ref_Group Reference Group: Enantone® (3.75 mg) Randomization->Ref_Group Blood_Sampling Serial Blood Sampling (Pre-dose and Post-dose) Test_Group->Blood_Sampling Safety_Endpoints Safety Assessment: Adverse Events Test_Group->Safety_Endpoints Ref_Group->Blood_Sampling Ref_Group->Safety_Endpoints PK_Analysis Pharmacokinetic Analysis: Leuprorelin Levels (Cmax, AUC) Blood_Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis: Testosterone, LH, FSH Levels Blood_Sampling->PD_Analysis Primary_Endpoints Primary Endpoints: PK Bioequivalence, Testosterone Suppression PK_Analysis->Primary_Endpoints PD_Analysis->Primary_Endpoints

Caption: Clinical Trial Workflow for PK/PD Study.

1. Study Design: A randomized, single-dose, parallel-group study is conducted in healthy male volunteers.[11][12]

2. Randomization and Blinding: Subjects are randomized to receive either the novel formulation or the reference product.

3. Dosing: A single dose of the this compound formulation (e.g., 3.75 mg) is administered via intramuscular or subcutaneous injection.

4. Pharmacokinetic (PK) Sampling: Blood samples are collected at pre-defined time points before and after drug administration to measure plasma concentrations of leuprorelin.

5. Pharmacodynamic (PD) Sampling: Blood samples are collected to measure serum levels of testosterone, LH, and FSH at various time points.

6. Bioanalytical Method: Leuprorelin, testosterone, LH, and FSH concentrations in plasma/serum are determined using validated analytical methods such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

7. Data Analysis: PK parameters (Cmax, AUC) and PD parameters (testosterone suppression to castration levels) are calculated and compared between the two groups. Statistical analysis is performed to determine bioequivalence and differences in pharmacodynamic effects.[11]

B. In Vitro ERK1/2 Phosphorylation Assay

This protocol is used to investigate the direct effects of this compound on prostate cancer cell signaling.

1. Cell Culture: Androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) human prostate cancer cell lines are cultured in appropriate media.[10]

2. Treatment: Cells are treated with this compound alone or in combination with growth factors like epidermal growth factor (EGF) or dihydrotestosterone (B1667394) (DHT).[13]

3. Cell Lysis: After treatment, cells are lysed to extract total protein.

4. Western Blot Analysis:

  • Protein concentrations are determined using a BCA assay.
  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
  • The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
  • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.
  • Bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]

5. Densitometry: The intensity of the p-ERK1/2 bands is quantified and normalized to the total ERK1/2 bands to determine the level of ERK1/2 activation.

C. GnRH Receptor Binding Assay

This assay determines the binding affinity of this compound to the GnRH receptor.

1. Membrane Preparation: Membranes are prepared from cells or tissues expressing the GnRH receptor (e.g., COS-7 cells transfected with the human GnRH receptor).[2][7]

2. Radioligand Binding:

  • A radiolabeled GnRH agonist (e.g., [¹²⁵I]-buserelin) is incubated with the prepared membranes.[7]
  • Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.[2]
  • Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH agonist.[2]

3. Separation and Detection:

  • Bound and free radioligand are separated by rapid filtration through glass fiber filters.[14]
  • The radioactivity retained on the filters is measured using a scintillation counter.[14]

4. Data Analysis: The inhibitory constant (Ki) of this compound is calculated from the competition binding curve, which represents its binding affinity for the GnRH receptor.

IV. Alternatives to this compound

A comprehensive evaluation should consider other available treatment options for advanced prostate cancer.

Table 4: Alternative Hormonal Therapies for Advanced Prostate Cancer
Drug ClassExamplesMechanism of ActionAdministration
GnRH Agonists Goserelin (Zoladex®), Triptorelin (Trelstar®)Similar to this compound; GnRH receptor downregulation.[5]Injection/Implant
GnRH Antagonists Degarelix (Firmagon®), Relugolix (Orgovyx®)Directly block GnRH receptors, avoiding an initial testosterone surge.[5]Injection (Degarelix), Oral (Relugolix)
Anti-androgens Bicalutamide (Casodex®), Enzalutamide (Xtandi®)Block the action of testosterone at the androgen receptor.[10]Oral
Androgen Synthesis Inhibitors Abiraterone Acetate (Zytiga®)Inhibits CYP17A1, an enzyme crucial for androgen biosynthesis.[10]Oral

V. Conclusion

The novel this compound formulation demonstrates a pharmacokinetic profile comparable to the established reference product, Enantone®. Importantly, it shows a statistically significant longer duration of testosterone suppression, a key indicator of therapeutic efficacy. The provided experimental protocols offer a framework for the rigorous preclinical and clinical evaluation of this and other new drug formulations. The comparison with existing alternatives highlights the evolving landscape of androgen deprivation therapy, with newer formulations and mechanisms of action offering a broader range of options for patients with advanced prostate cancer. Further long-term clinical studies are warranted to fully elucidate the clinical benefits of this novel formulation.

References

A Comparative Analysis of Leuprorelin Acetate and Degarelix in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gonadotropin-releasing hormone (GnRH) agonist, leuprorelin (B1674837) acetate (B1210297), and the GnRH antagonist, degarelix (B1662521), based on data from head-to-head animal studies. The following sections detail the distinct mechanisms, pharmacodynamic effects, and efficacy of these two androgen deprivation therapies in rodent models, offering insights for preclinical research and development.

Mechanism of Action: Agonist vs. Antagonist

Leuprorelin acetate and degarelix both achieve profound suppression of testosterone (B1683101) but through opposing mechanisms at the pituitary GnRH receptor.

  • This compound (GnRH Agonist): As an agonist, leuprorelin initially stimulates the GnRH receptors. This leads to a transient surge in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone, a phenomenon known as "clinical flare".[1][2] Continuous stimulation, however, leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release and reducing testosterone production to castration levels.[2]

  • Degarelix (GnRH Antagonist): Degarelix acts as a competitive blocker of the GnRH receptor.[1][2] It directly and immediately prevents endogenous GnRH from binding, thereby inhibiting the release of LH and FSH from the outset.[1][3] This mechanism avoids the initial testosterone surge associated with GnRH agonists.[2][3]

The distinct initial effects on the hypothalamic-pituitary-gonadal axis are a critical differentiator between the two compounds.

G cluster_0 Leuprorelin (Agonist) Pathway cluster_1 Degarelix (Antagonist) Pathway Hypo_L Hypothalamus Pit_L Pituitary Hypo_L->Pit_L GnRH Test_L Testes Pit_L->Test_L LH / FSH Surge Pit_L->Test_L Eventual Downregulation & Suppression Test_L->Pit_L Testosterone Surge Leu Leuprorelin Leu->Pit_L Initial SURGE (Stimulation) Hypo_D Hypothalamus Pit_D Pituitary Hypo_D->Pit_D GnRH Test_D Testes Pit_D->Test_D Suppressed LH / FSH Test_D->Pit_D Suppressed Testosterone Deg Degarelix Deg->Pit_D Immediate Blockade

Figure 1: Mechanisms of Action for Leuprorelin vs. Degarelix.

Comparative Efficacy in Rodent Models

Direct comparative studies in rats highlight significant differences in the onset of action and physiological impact of the two drugs.

Hormonal Suppression and Tumor Growth Inhibition

A long-term study utilizing the Dunning R-3327H rat prostate adenocarcinoma model provided a direct comparison of degarelix and a leuprolide depot formulation.[4][5] Degarelix demonstrated a more rapid onset of testosterone suppression, a key advantage of its antagonist mechanism.[4][5] Both agents, along with surgical castration, showed a comparable and sustained inhibition of tumor growth over the long term.[4][5]

Table 1: Efficacy in Dunning R-3327H Prostate Tumor Rat Model

Parameter Drug/Treatment Dosage Observation Period Key Finding Source
Testosterone Suppression Degarelix 1 mg/kg s.c., monthly 12 months Rapid and sustained suppression of plasma testosterone. [4][5]
Leuprolide-depot 1.5 mg/kg s.c., every 3 weeks 12 months Effective suppression after initial period. [4][5]
Tumor Growth Inhibition Degarelix 1 mg/kg s.c., monthly 12 months Sustained inhibition of tumor growth, comparable to surgical castration. [4][5]
Leuprolide-depot 1.5 mg/kg s.c., every 3 weeks 12 months Sustained inhibition of tumor growth, comparable to surgical castration. [4][5]

| | Surgical Castration | N/A | 12 months | Gold standard for tumor growth inhibition in this model. |[4][5] |

Effects on Testicular Histology

The differing mechanisms of action result in distinct short-term histological changes in the testes of male rats. A study by Hori et al. (2018) compared depot formulations of leuprorelin and degarelix.[6][7]

The initial hyperstimulatory effect of leuprorelin was evident shortly after administration, causing significant disruption to the seminiferous epithelium.[6][7] In contrast, the testes of degarelix-treated rats showed no discernible changes in the early phase, reflecting its direct suppressive action.[6][7] While both drugs led to a marked decline in testicular weight by day 28, the initial impact of leuprorelin was more pronounced at the cellular level.[6][7]

Table 2: Histological and Morphological Effects in Wistar Rats

Parameter Leuprorelin Degarelix Observation Period Key Finding Source
Testicular Weight More prompt decrease Marked decline by 28 days 28 days Both analogues effectively reduce testicular weight. [6][7]
Seminiferous Tubules (Short-term) Massive exfoliation of premature spermatids; anomalous multinucleated giant cells. No discernible changes. Shortly after administration Leuprorelin's initial stimulatory phase causes acute histological disruption. [6][7]

| Sertoli Cells (Long-term) | Reduced epithelial height; deformation of apical cytoplasm. | Reduced epithelial height; deformation of apical cytoplasm; progressive accumulation of lipid droplets. | 28 days | Long-term treatment with both analogues induces similar degenerative changes in Sertoli cells. |[6][7] |

Experimental Protocols

The data presented are derived from robust preclinical studies with well-defined methodologies.

Protocol for Tumor Growth Inhibition Study (Princivalle et al., 2007)
  • Animal Model: Male Copenhagen rats bearing the transplanted Dunning R-3327H prostate adenocarcinoma.[4][5]

  • Treatment Groups:

    • Degarelix (1 mg/kg, subcutaneous, monthly).[4]

    • Leuprolide-depot (1.5 mg/kg, subcutaneous, every 3 weeks).[4]

    • Surgical Castration.[4][5]

  • Study Duration: A short-term (2-month) and a long-term (12-month) study were conducted.[5]

  • Endpoints:

    • Plasma Testosterone Levels: Blood samples were collected and analyzed to determine levels of circulating testosterone throughout the study.[4]

    • Tumor Growth/Weight: Tumor volume was monitored, and final tumor weight was measured at the end of the study.[4]

Protocol for Testicular Histology Study (Hori et al., 2018)
  • Animal Model: Adult male Wistar rats.[6][7]

  • Treatment Groups:

    • Depot formulation of this compound.

    • Depot formulation of degarelix.

  • Study Duration: Animals were observed up to 28 days post-administration.[6][7]

  • Endpoints:

    • Testicular Weight: Testes were weighed at specified time points.[6][7]

    • Histological Analysis: Testes were processed for histological examination to assess changes in the seminiferous epithelium, including spermatids and Sertoli cells.[6][7]

G cluster_0 Typical Experimental Workflow cluster_1 Data Collection Points cluster_2 Endpoint Analyses A Animal Acclimatization (e.g., Wistar or Copenhagen Rats) B Group Assignment (Leuprorelin, Degarelix, Control) A->B C Drug Administration (Subcutaneous Depot) B->C D Monitoring & Data Collection C->D E Endpoint Analysis D->E D1 Blood Sampling (Hormone Assays) D->D1 D2 Tumor Measurement (Prostate Cancer Model) D->D2 D3 Body & Organ Weights D->D3 E1 Histopathology (Testis Tissue) E->E1 E2 Hormone Level Quantification E->E2 E3 Tumor Growth Inhibition Calculation E->E3

Figure 2: Generalized workflow for comparative rodent studies.

Summary and Conclusion

Preclinical animal studies provide a clear distinction between the pharmacodynamic profiles of this compound and degarelix.

  • Degarelix offers a rapid and direct path to testosterone suppression by immediately blocking the GnRH receptor, thereby avoiding the initial testosterone surge.[4][5] This is reflected in the lack of acute disruptive histological changes in the testes of treated rats.[6][7]

  • Leuprorelin effectively achieves and maintains castrate levels of testosterone long-term, but its mechanism involves an initial hyperstimulatory phase.[6][7] This "flare" is observable at the cellular level, causing a transient but massive exfoliation of premature spermatids in the rat testis.[6][7]

While both drugs demonstrate comparable long-term efficacy in suppressing testosterone and inhibiting androgen-dependent tumor growth in a rat model, their onset of action and initial physiological effects are fundamentally different.[4][5] These findings in animal models are consistent with the profiles observed in clinical settings and underscore the importance of the distinct mechanisms when selecting a compound for further development or specific research applications.

References

head-to-head comparison of different leuprorelin acetate delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leuprorelin (B1674837) acetate (B1210297), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of hormone-sensitive conditions, most notably advanced prostate cancer, endometriosis, and central precocious puberty.[1][2] Its therapeutic efficacy hinges on the sustained suppression of gonadal steroids following an initial transient surge.[3][4] To obviate the need for frequent injections and improve patient compliance, various long-acting delivery systems have been developed. This guide provides an objective, data-driven comparison of the predominant leuprorelin acetate delivery technologies: microsphere-based depots, in-situ forming gels, and non-biodegradable implants.

Mechanism of Action: A Shared Pathway

All this compound delivery systems share the same fundamental mechanism of action. Upon administration, leuprorelin, a potent LHRH agonist, initially stimulates the pituitary gonadotroph cells, leading to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[3] This, in turn, causes a temporary surge in testosterone (B1683101) in males and estrogen in females.[3][5] However, continuous stimulation downregulates the GnRH receptors on the pituitary, leading to a profound and sustained suppression of LH and FSH.[3] This ultimately results in a reduction of gonadal steroid production to castrate levels.[4][6]

This compound Signaling Pathway cluster_pituitary Pituitary Gland GnRH_Receptor GnRH Receptor Downregulation Receptor Downregulation & Desensitization GnRH_Receptor->Downregulation Leads to Leuprorelin This compound (Continuous Administration) Leuprorelin->GnRH_Receptor Binds & Stimulates LH_FSH_Suppression Decreased LH & FSH Secretion Downregulation->LH_FSH_Suppression Hormone_Suppression Decreased Testosterone (Males) Decreased Estrogen (Females) LH_FSH_Suppression->Hormone_Suppression

Caption: this compound's Mechanism of Action.

Comparative Performance of Delivery Systems

The primary distinctions between the available this compound formulations lie in their delivery technology, which influences their pharmacokinetic and pharmacodynamic profiles. The main categories are microsphere-based depots, in-situ forming gels, and implants.

Microsphere-Based Depots (e.g., Lupron Depot®)

These formulations encapsulate this compound within biodegradable polymer microspheres, typically composed of polylactic-co-glycolic acid (PLGA) or polylactic acid (PLA).[7][8] The drug is released in two phases: diffusion through the polymer matrix and bioerosion of the microspheres over time.[5]

In-Situ Forming Gels (e.g., Eligard®)

This technology utilizes a biodegradable polymer solution (e.g., the Atrigel® Delivery System) that, when injected subcutaneously, forms a solid implant in-situ.[9] The drug is then released as the polymer biodegrades. This approach offers the convenience of a liquid formulation that transforms into a solid depot upon administration.

Non-Biodegradable Implants (e.g., Viadur®)

These are typically small, osmotically driven devices that are surgically implanted subcutaneously.[10] They are designed to deliver the drug at a controlled, near zero-order rate over an extended period, often up to a year.[6][10] A key feature of this system is that the implant must be surgically removed after the drug is depleted.[4][10]

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic data for various this compound delivery systems based on published studies.

Table 1: Pharmacokinetic Comparison of this compound Delivery Systems

Delivery System (Brand Name)DoseCmax (ng/mL)tmax (hours)Duration of Quantifiable Serum Levels
Microsphere (IM) 7.5 mg27 ± 4.91.0 ± 0.4Up to 35 days
In-Situ Gel (SC) 7.5 mg19 ± 8.02.1 ± 0.842-56 days
Microsphere (IM) 30 mg (6-month)53 µg/L1-3Maintained for 6 months
In-Situ Gel (SC) 45 mg (6-month)82.04.5Maintained for 6 months
Implant (SC) 65 mg (12-month)16.9 (at 4h)4Maintained for 12 months

Data compiled from multiple sources.[6][10][11][12][13]

Table 2: Pharmacodynamic Comparison of this compound Delivery Systems (Testosterone Suppression in Prostate Cancer)

Delivery System (Brand Name)Dose ScheduleTime to Castration (≤50 ng/dL)% Patients Achieving Castration by Day 28% Patients Maintaining Castration
Microsphere (IM) 7.5 mg (1-month)2-4 weeks98%>90%
In-Situ Gel (SC) 7.5 mg (1-month)2-4 weeks93.3%>90%
Microsphere (IM) 22.5 mg (3-month)2-4 weeks98%97.5%
In-Situ Gel (SC) 22.5 mg (3-month)2-4 weeks98.3%>95%
Microsphere (IM) 30 mg (6-month)2-4 weeksNot specified98% (at 12 months)
In-Situ Gel (SC) 45 mg (6-month)21 days (median)97%99% (at 12 months)
Implant (SC) 65 mg (12-month)2-4 weeksNot specifiedMaintained for 12 months

Data compiled from multiple sources.[3][9][13][14][15]

Experimental Protocols

The data presented in this guide are derived from clinical trials employing rigorous methodologies. Below are generalized protocols for key experiments.

Pharmacokinetic Analysis
  • Study Design: Open-label, parallel-group studies are often conducted in healthy male volunteers or patients with advanced prostate cancer.[11][12]

  • Drug Administration: Subjects receive a single dose of the specified this compound formulation via the intended route (intramuscular or subcutaneous).[11][12]

  • Sample Collection: Serial blood samples are collected at predetermined time points post-injection.[12]

  • Bioanalysis: Serum or plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography with mass spectrometry (HPLC-MS/MS) method.[12]

  • Parameter Calculation: Pharmacokinetic parameters such as Cmax, tmax, and area under the curve (AUC) are calculated from the concentration-time data.[12]

Pharmacokinetic Study Workflow Subject_Recruitment Subject Recruitment (Healthy Volunteers or Patients) Drug_Administration Single Dose Administration (IM or SC) Subject_Recruitment->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing Bioanalysis HPLC-MS/MS Analysis Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic Parameter Calculation (Cmax, tmax, AUC) Bioanalysis->Data_Analysis

Caption: Generalized workflow for a pharmacokinetic study.
Pharmacodynamic Assessment

  • Study Design: Clinical trials are typically conducted in patients with hormone-dependent prostate cancer.[13][14]

  • Hormone Measurement: Serum testosterone and luteinizing hormone (LH) levels are measured at baseline and at regular intervals throughout the study period.[11]

  • Assay Methods: Testosterone levels are commonly measured using radioimmunoassay or immunochemiluminometric assays.[12]

  • Efficacy Endpoints: The primary efficacy endpoint is the proportion of patients achieving and maintaining serum testosterone suppression to castrate levels (typically defined as ≤ 50 ng/dL).[13][16]

Logical Relationships of Delivery Systems

The choice of a this compound delivery system is often guided by a balance of factors including the desired duration of action, administration route, and patient convenience.

Leuprorelin Delivery System Relationships cluster_depots Depot Formulations Leuprorelin_Acetate This compound Microspheres Microspheres (e.g., Lupron Depot®) Leuprorelin_Acetate->Microspheres Formulated as InSitu_Gel In-Situ Gel (e.g., Eligard®) Leuprorelin_Acetate->InSitu_Gel Formulated as Implant Implant (e.g., Viadur®) Leuprorelin_Acetate->Implant Formulated as IM_Injection Intramuscular Injection Microspheres->IM_Injection Administration SC_Injection Subcutaneous Injection InSitu_Gel->SC_Injection Administration SC_Implantation Subcutaneous Implantation & Removal Implant->SC_Implantation Administration Biodegradable Biodegradable IM_Injection->Biodegradable Technology SC_Injection->Biodegradable Technology Non_Biodegradable Non-Biodegradable SC_Implantation->Non_Biodegradable Technology

Caption: Relationships of Leuprorelin Delivery Systems.

Conclusion

The various delivery systems for this compound offer comparable efficacy in achieving and maintaining hormonal suppression.[9][14] The primary differences lie in their formulation technologies, which in turn affect their pharmacokinetic profiles, administration routes, and duration of action. Microsphere-based depots and in-situ forming gels provide sustained release over one to six months and are biodegradable. Non-biodegradable implants offer the longest duration of action, up to one year, but require a minor surgical procedure for placement and removal. The selection of a particular delivery system will depend on clinical judgment, patient preference, and healthcare system considerations. For drug development professionals, understanding the nuances of these delivery technologies is crucial for innovating the next generation of long-acting parenteral formulations.

References

Confirming GnRH Receptor Engagement by Leuprorelin Acetate In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo methods to confirm the engagement of the Gonadotropin-Releasing Hormone (GnRH) receptor by leuprorelin (B1674837) acetate (B1210297). Leuprorelin acetate is a synthetic GnRH agonist that, after an initial stimulation, leads to downregulation and desensitization of the GnRH receptor, suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][2] This suppression of gonadotropins, in turn, reduces the production of gonadal steroids like testosterone (B1683101) and estrogen, forming the basis of its therapeutic use in various hormone-dependent conditions.[3] Validating that this compound is effectively engaging its target in vivo is a critical step in both preclinical and clinical research.

This guide will delve into the primary pharmacodynamic (PD) biomarker assays and direct receptor occupancy methods, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their studies.

Comparison of In Vivo Confirmation Methods

The confirmation of GnRH receptor engagement by this compound in vivo primarily relies on two categories of methods: indirect pharmacodynamic (PD) biomarker assays and direct receptor occupancy assays.

Method CategorySpecific TechniqueDescriptionAdvantagesDisadvantages
Pharmacodynamic (PD) Biomarker Assays Measurement of Serum Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)Quantifies the initial surge and subsequent suppression of pituitary gonadotropins following leuprorelin administration.- Direct measure of the immediate downstream effect of GnRH receptor activation.[4]- Sensitive indicator of pituitary desensitization.[5]- Pulsatile nature of LH secretion can require specific timing for blood draws.[6]- May not fully reflect the impact on gonadal steroidogenesis in all contexts.
Measurement of Serum Testosterone (in males) or Estradiol (in females)Measures the downstream effect of suppressed gonadotropins on gonadal steroid production.- Clinically relevant endpoint for many therapeutic applications of leuprorelin.[7]- Reflects the ultimate physiological response to GnRH receptor engagement.- Indirect measure of receptor engagement, influenced by factors other than gonadotropin levels.[4]- Slower response compared to LH/FSH changes.
Direct Receptor Occupancy Assays Ex Vivo AutoradiographyUtilizes a radiolabeled GnRH receptor ligand to quantify the percentage of receptors occupied by leuprorelin in pituitary tissue collected from animal models.[8]- Provides definitive, direct evidence of target engagement.[8]- Allows for precise quantification of receptor occupancy.- Technically demanding and invasive, requiring euthanasia of the animal.[8]- Not applicable for human studies.
Positron Emission Tomography (PET) ImagingA non-invasive imaging technique that could potentially quantify GnRH receptor occupancy in vivo using a specific radioligand.- Non-invasive and allows for longitudinal studies in the same subject.[9]- Provides spatial information on receptor distribution and occupancy.- Development of a validated and specific GnRH receptor radioligand remains a significant challenge.[10][11]

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating the effects of this compound on key pharmacodynamic biomarkers.

Table 1: Serum Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Levels Following this compound Administration

Time PointMean LH Level (IU/L)Mean FSH Level (IU/L)Study PopulationReference
Initial Flare
Baseline2.15.2Pubertal Children[8]
45 minutes post-injection27.516.5Pubertal Children[8]
Suppression
During Therapy1.4 (post-GnRH stimulation)-Girls with Precocious Puberty[12]
During Therapy0.7-Children with Precocious Puberty[13]

Table 2: Serum Testosterone Levels Following this compound Administration in Men with Prostate Cancer

Time PointMean Testosterone Level (ng/dL)Percentage of Patients Achieving Castration (<50 ng/dL)Reference
Baseline434.60%[14]
Week 415.993.4%[14]
Day 28-94.1%[15]
Day 42-100%[15]
End of Study (6 months)6.12100%[15]

Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling Pathway

Upon binding of this compound, the GnRH receptor, a G-protein coupled receptor (GPCR), initially activates Gαq/11 proteins.[14][16] This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[17] These signaling cascades ultimately result in the synthesis and secretion of LH and FSH. Continuous stimulation by this compound leads to receptor desensitization and downregulation, causing a profound suppression of gonadotropin release.[1]

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GnRHR GnRH Receptor This compound->GnRHR Binds G_alpha_q11 Gαq/11 GnRHR->G_alpha_q11 Activates Desensitization Receptor Desensitization & Downregulation (with continuous stimulation) GnRHR->Desensitization PLC Phospholipase C (PLC) G_alpha_q11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_Secretion Gonadotropin (LH, FSH) Secretion Ca2_release->Gonadotropin_Secretion MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Activates Gene_Expression Gene Expression (LHβ, FSHβ) MAPK_Cascade->Gene_Expression Regulates Gene_Expression->Gonadotropin_Secretion Leads to

Caption: GnRH receptor signaling pathway activated by this compound.

Experimental Workflow: Measurement of Serum Hormones

The general workflow for confirming GnRH receptor engagement through hormone measurement involves subject selection, administration of this compound, timed blood sampling, and subsequent hormone quantification using specific immunoassays or mass spectrometry.

Hormone_Measurement_Workflow cluster_workflow Workflow for Serum Hormone Measurement cluster_analysis Hormone Analysis start Subject Selection (e.g., preclinical model, clinical trial participant) administer Administer this compound start->administer blood_sampling Timed Blood Sampling (Baseline, post-injection time points) administer->blood_sampling serum_separation Serum Separation (Centrifugation) blood_sampling->serum_separation lh_fsh_assay LH/FSH Measurement (e.g., IRMA, ELISA) serum_separation->lh_fsh_assay testosterone_assay Testosterone/Estradiol Measurement (e.g., LC-MS/MS, ELISA) serum_separation->testosterone_assay data_analysis Data Analysis (Comparison to baseline and control) lh_fsh_assay->data_analysis testosterone_assay->data_analysis end Confirmation of Receptor Engagement data_analysis->end

Caption: General workflow for hormone measurement to confirm GnRH receptor engagement.

Detailed Experimental Protocols

Protocol 1: Measurement of Serum Luteinizing Hormone (LH) by Immunoradiometric Assay (IRMA)

This protocol is a general guideline based on commercially available IRMA kits.[18][19]

Materials:

  • LH-specific IRMA kit (containing 125I-labeled anti-LH antibody, antibody-coated tubes, calibrators, and controls)

  • Precision pipettes and disposable tips

  • Vortex mixer

  • Gamma counter

  • Tube shaker

  • Aspiration system (optional)

  • Distilled water

Procedure:

  • Reagent Preparation: Prepare wash solutions, and reconstitute calibrators and controls as per the kit instructions. Allow all reagents to reach room temperature.

  • Assay Setup: Label antibody-coated tubes in duplicate for standards, controls, and unknown serum samples.

  • Sample Addition: Pipette 100 µL of each standard, control, and serum sample into the corresponding coated tubes.

  • Tracer Addition: Add 50 µL of the 125I-labeled anti-LH antibody (tracer) to each tube.

  • Incubation: Gently shake the rack of tubes to ensure mixing and incubate for the time specified in the kit protocol (e.g., 1 hour) at room temperature on a tube shaker.

  • Washing: Aspirate or decant the contents of the tubes (except for the total count tubes). Wash the tubes with the prepared wash solution as per the kit's instructions to remove unbound tracer. This step is typically repeated multiple times.

  • Counting: Measure the radioactivity in each tube using a gamma counter.

  • Data Analysis: Generate a standard curve by plotting the radioactivity of the calibrators against their known concentrations. Determine the LH concentration in the unknown samples by interpolating their radioactivity values on the standard curve.

Protocol 2: Measurement of Serum Testosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general overview of a common method for testosterone quantification.[20][21]

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 analytical column

  • Internal standard (e.g., 13C3-testosterone)

  • Extraction solvent (e.g., ethyl acetate:hexane)

  • Reconstitution solvent (e.g., methanol/water)

  • Serum samples, calibrators, and quality control samples

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation:

    • To 100 µL of serum, add a known amount of the internal standard solution.

    • Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the organic and aqueous layers.

    • Transfer the organic layer containing the testosterone to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the reconstitution solvent.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate testosterone and the internal standard from other serum components on the C18 column using a specific mobile phase gradient.

    • Detect and quantify testosterone and the internal standard using the mass spectrometer in selected reaction monitoring (SRM) mode.

  • Data Analysis:

    • Calculate the ratio of the peak area of testosterone to the peak area of the internal standard.

    • Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the testosterone concentration in the unknown samples by comparing their peak area ratios to the calibration curve.

Protocol 3: Ex Vivo Autoradiography for GnRH Receptor Occupancy

This protocol is a generalized procedure for determining GnRH receptor occupancy in animal models.[8]

Materials:

  • Preclinical animal model (e.g., rats, mice)

  • This compound and vehicle control

  • Radiolabeled GnRH receptor ligand (tracer) with high affinity and specificity

  • Cryostat

  • Microscope slides

  • Incubation and wash buffers

  • Phosphor imaging screen or autoradiographic film

  • Phosphor imager or densitometer

Procedure:

  • Animal Dosing: Administer different doses of this compound or vehicle to groups of animals.

  • Tissue Collection: At the time of expected peak receptor occupancy, euthanize the animals and immediately dissect the pituitary glands. Freeze the tissue rapidly.

  • Tissue Sectioning: Cut thin sections of the frozen pituitary glands using a cryostat and mount them on microscope slides.

  • Radioligand Incubation: Incubate the tissue sections with the radiolabeled GnRH receptor ligand at a concentration optimized for a good signal-to-noise ratio.

  • Washing: Wash the slides extensively to remove any unbound radioligand.

  • Autoradiography: Expose the slides to a phosphor imaging screen or autoradiographic film.

  • Data Analysis:

    • Quantify the radioactivity in the pituitary sections using a phosphor imager or densitometry.

    • Calculate the percent receptor occupancy for each dose of this compound by comparing the specific binding in the treated groups to the specific binding in the vehicle control group.

Conclusion

Confirming GnRH receptor engagement by this compound in vivo is essential for understanding its mechanism of action and for the development of effective therapeutic strategies. The choice of method depends on the specific research question, the available resources, and the experimental model. Pharmacodynamic biomarker assays, particularly the measurement of LH and testosterone, are well-established, clinically relevant, and relatively non-invasive methods. Direct receptor occupancy assays, such as ex vivo autoradiography, provide definitive proof of target engagement but are more technically demanding and invasive. The future development of specific PET radioligands for the GnRH receptor holds the promise of non-invasive, quantitative, and longitudinal assessment of receptor occupancy in vivo. This guide provides the necessary information for researchers to make informed decisions about the most suitable methods to confirm GnRH receptor engagement in their studies.

References

cross-validation of leuprorelin acetate's effects across different cancer models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of leuprorelin (B1674837) acetate's effects across various cancer models. By objectively comparing its performance with alternative therapies and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and professionals involved in drug development.

Abstract

Leuprorelin acetate (B1210297), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of hormone-sensitive cancers, primarily prostate and breast cancer. Its mechanism of action involves the initial stimulation followed by downregulation of pituitary GnRH receptors, leading to a significant reduction in the production of testosterone (B1683101) and estrogen. This guide delves into the comparative efficacy and safety of leuprorelin acetate against other GnRH agonists and alternative hormonal therapies across different cancer types. Quantitative data from clinical trials are summarized in structured tables for ease of comparison. Detailed experimental protocols for key in vitro and in vivo studies are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to offer a clear understanding of the underlying mechanisms and study designs.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by modulating the hypothalamic-pituitary-gonadal axis. Upon initial administration, it acts as a potent agonist at the pituitary GnRH receptors, causing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn temporarily increases testosterone and estradiol (B170435) levels.[1] However, continuous exposure to this compound leads to desensitization and downregulation of the GnRH receptors.[2] This sustained suppression of LH and FSH secretion results in a profound and reversible chemical castration, significantly lowering testosterone and estrogen levels.[2]

The intracellular signaling cascade initiated by GnRH receptor activation in cancer cells is complex and can be context-dependent. In many cancer types, the GnRH receptor couples to G-protein αi, which activates phosphotyrosine phosphatase (PTP). This activation leads to the dephosphorylation and subsequent inhibition of growth factor receptors like the epidermal growth factor receptor (EGFR), thereby attenuating downstream pro-proliferative pathways such as the MAPK/ERK pathway.[3][4][5]

GnRH_Signaling_Pathway GnRH Receptor Signaling Pathway in Cancer Cells This compound This compound GnRHR GnRH Receptor This compound->GnRHR Binds G_protein G-protein (αi) GnRHR->G_protein Activates PTP Phosphotyrosine Phosphatase (PTP) G_protein->PTP Activates EGFR EGF Receptor (phosphorylated) PTP->EGFR Dephosphorylates EGFR_dephospho EGF Receptor (dephosphorylated) EGFR->EGFR_dephospho MAPK_ERK MAPK/ERK Pathway EGFR_dephospho->MAPK_ERK Inhibits Proliferation Cell Proliferation Inhibition MAPK_ERK->Proliferation

Caption: GnRH Receptor Signaling Pathway in Cancer Cells.

Comparative Efficacy in Prostate Cancer

This compound is a first-line treatment for advanced prostate cancer. Its efficacy in achieving and maintaining castrate levels of testosterone has been compared with other GnRH agonists and antagonists in numerous clinical trials.

Table 1: Comparison of this compound with other GnRH Agonists in Prostate Cancer

Comparison AgentPrimary EndpointThis compound ResultsComparison Agent ResultsKey Findings & Citations
Goserelin (B1671991) Testosterone Suppression (<50 ng/dL)98.9% achievement of castration at 6 months.[6] Mean testosterone at 3 months: 0.26 ng/mL.[7]88.7% achievement of castration at 6 months.[6] Mean testosterone at 3 months: 0.28 ng/mL.[7]No statistically significant difference in achieving castration levels was observed in one study.[6] Another study found both agents effective in achieving castration levels.[7] Mean maximum testosterone levels were not significantly different between 1- and 3-monthly formulations of both drugs.[8]
Triptorelin (B344507) Testosterone Suppression (<50 ng/dL)99.3% at day 29.[9][10]91.2% at day 29.[9][10]Leuprolide achieved castration levels more rapidly, but maintenance of castration was equivalent.[9][10] A 9-month survival rate was significantly higher for triptorelin in one study (97.0% vs 90.5%).[9][10]
Degarelix (B1662521) (GnRH Antagonist) PSA Progression-Free Survival (1 year)54.7% in patients with baseline PSA >50 ng/mL.[11]66% in patients with baseline PSA >50 ng/mL.[11]Degarelix showed significantly better PSA progression-free survival in patients with high baseline PSA.[11] A cost-utility analysis suggested degarelix may be more economical.[12][13]

Comparative Efficacy in Breast Cancer

In premenopausal women with hormone receptor-positive breast cancer, ovarian function suppression with GnRH agonists is a key therapeutic strategy. This compound is used in combination with other endocrine therapies to achieve this.

Table 2: Comparison of this compound in Breast Cancer Combination Therapies

Combination/ComparisonPrimary EndpointThis compound Arm ResultsControl/Comparison Arm ResultsKey Findings & Citations
Leuprorelin + Tamoxifen (B1202) (vs. duration) Disease-Free Survival (DFS)2-year treatment: 90.4% DFS at 5 years.[14][15]≥3-year treatment: 90.8% DFS at 5 years.[14][15]No significant difference in DFS between 2 and ≥3 years of leuprorelin treatment when combined with 5 years of tamoxifen.[14][15] Follow-up studies suggest a potential benefit for longer duration in higher-risk patients.[16]
Leuprorelin (6-month vs. 3-month depot) + Tamoxifen Estradiol (E2) Suppression Rate97.6% (≤30 pg/mL from week 4-48).[17]96.4% (≤30 pg/mL from week 4-48).[17]The 6-month formulation was non-inferior to the 3-month formulation in suppressing estradiol.[17]
Leuprorelin vs. Goserelin (for ovarian protection) Resumption of Menstruation (at 12 months post-chemo)95.3%[18]94.4%[18]Goserelin and leuprorelin were comparable in terms of ovarian protection during chemotherapy.[18] Both are considered effective for ovarian function suppression.[19]
Leuprorelin + Aromatase Inhibitor (monthly vs. 3-monthly) Ovarian Ablation (Estradiol <40 pg/mL)Monthly: 100%3-monthly: 99%The 3-monthly depot was as efficacious and tolerable as the monthly injection in combination with an aromatase inhibitor.[20][21]

Efficacy in Other Cancer Models

This compound has also been investigated in other hormone-sensitive malignancies, such as ovarian cancer.

Table 3: Efficacy of this compound in Ovarian Cancer

Study PopulationTreatment RegimenResponse RateKey Findings & Citations
Recurrent Granulosa Cell Tumors This compound monotherapy or combination6-month clinical benefit rate: 66%.[22][23][24]Progression-free survival was comparable to chemotherapy. The treatment was well-tolerated.[22][23][24]
Refractory or Persistent Granulosa Cell Tumor Leuprolide acetate 7.5 mg monthlyObjective response rate: 40% (2 of 5 patients).[25]All 5 evaluable patients showed cessation of disease progression.[25]
Advanced Epithelial Ovarian Carcinoma Leuprolide acetate 1 mg daily1 partial response (4%) in 25 evaluable patients.[26]The regimen was well tolerated but showed insignificant activity in chemotherapy-refractory patients.[26]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo and in vitro studies investigating this compound.

In Vivo Prostate Cancer Xenograft Model
  • Cell Line: LNCaP human prostate cancer cells.

  • Animals: Male athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Implantation: 2 x 10^6 LNCaP cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are injected subcutaneously into the flank of each mouse.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³).

  • Drug Administration:

    • Control group: Vehicle (e.g., sterile water with 0.9% NaCl).

    • This compound group: Subcutaneous injection of this compound at a specified dose (e.g., 1 mg/kg) daily or as a depot formulation.

  • Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).

  • Endpoint: The study continues for a predetermined period (e.g., 4-6 weeks) or until tumors in the control group reach a maximum allowable size. At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, western blotting).

In_Vivo_Workflow In Vivo Prostate Cancer Xenograft Workflow cluster_setup Study Setup cluster_treatment Treatment Phase Cell_Culture LNCaP Cell Culture Tumor_Implantation Subcutaneous Injection of LNCaP cells Cell_Culture->Tumor_Implantation Animal_Acclimation Athymic Nude Mice Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Control_Group Vehicle Control (Subcutaneous) Randomization->Control_Group Leuprorelin_Group This compound (Subcutaneous) Randomization->Leuprorelin_Group Tumor_Measurement Tumor Volume Measurement (2-3 times/week) Control_Group->Tumor_Measurement Leuprorelin_Group->Tumor_Measurement Endpoint Study Endpoint Tumor_Measurement->Endpoint Predefined duration or max tumor size Analysis Tumor Excision and Analysis Endpoint->Analysis

Caption: In Vivo Prostate Cancer Xenograft Workflow.

In Vitro Breast Cancer Cell Proliferation Assay
  • Cell Lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) human breast cancer cell lines.

  • Cell Culture: Cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2. For experiments, cells are cultured in phenol (B47542) red-free medium with charcoal-stripped FBS to remove endogenous hormones.

  • Proliferation Assay (e.g., MTT assay):

    • Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

    • The medium is replaced with experimental medium containing various concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁶ M), with or without estradiol (e.g., 10⁻⁹ M).

    • Cells are incubated for a specified period (e.g., 72 hours).

    • MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours.

    • The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Western Blot Analysis for ERK1/2 Activation
  • Cell Treatment: Prostate cancer cells (e.g., LNCaP, PC-3) are treated with this compound, with or without growth factors like EGF, for various time points.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

    • The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK activation.[27][28]

Conclusion

This compound remains a critical therapeutic agent in the management of hormone-sensitive cancers. This guide provides a comparative overview of its efficacy against other standard treatments, supported by quantitative data from clinical studies. The detailed experimental protocols and signaling pathway diagrams offer a foundational resource for researchers to build upon existing knowledge and explore novel therapeutic strategies. While this compound demonstrates comparable efficacy to other GnRH agonists in many settings, the choice of therapy may be influenced by factors such as the specific cancer type, patient characteristics, and cost-effectiveness. Further research, particularly head-to-head trials in less common cancer models and the elucidation of downstream signaling pathways, will continue to refine the optimal use of this compound in oncology.

References

A Comparative Guide to Long-Term Outcomes of Leuprorelin Acetate Depot Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of long-acting gonadotropin-releasing hormone (GnRH) agonist formulations is critical for advancing therapeutic strategies in hormone-dependent diseases. This guide provides a detailed comparison of the long-term outcomes of various leuprorelin (B1674837) acetate (B1210297) depot formulations, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Mechanism of Action: GnRH Receptor Downregulation

Leuprorelin acetate, a synthetic GnRH agonist, functions by initially stimulating the GnRH receptors in the pituitary gland, leading to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn causes a temporary surge in testosterone (B1683101) levels, often referred to as a "tumor flare".[1][2] However, continuous administration leads to downregulation and desensitization of the pituitary GnRH receptors.[3][4] This sustained action suppresses gonadotropin secretion, ultimately reducing testosterone to castrate levels, which is the therapeutic goal in conditions like prostate cancer.[3][5]

Below is a diagram illustrating the signaling pathway of GnRH and the mechanism of action of this compound.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GnRHR GnRH Receptor This compound->GnRHR Initially Stimulates, then Downregulates GnRH GnRH GnRH->GnRHR Binds to G_Protein Gq/11 Protein GnRHR->G_Protein Activates Downregulation Receptor Downregulation & Desensitization GnRHR->Downregulation Leads to (Continuous Leuprorelin Exposure) PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca2+ Release IP3->Ca_Release Induces PKC PKC DAG->PKC Activates LH_FSH_Synthesis LH & FSH Synthesis & Secretion PKC->LH_FSH_Synthesis Stimulates Ca_Release->LH_FSH_Synthesis Stimulates Downregulation->LH_FSH_Synthesis Inhibits

Caption: GnRH Signaling Pathway and this compound's Mechanism of Action.

Comparative Efficacy of Depot Formulations

The long-term efficacy of this compound depot formulations is primarily assessed by their ability to achieve and maintain castrate levels of serum testosterone and to reduce prostate-specific antigen (PSA) levels in patients with advanced prostate cancer. The following tables summarize the performance of various formulations from different clinical studies.

Table 1: Testosterone Suppression with Various this compound Depot Formulations

FormulationDosageDuration of StudyPercentage of Patients Achieving Castrate Testosterone Levels (≤ 50 ng/dL)Percentage of Patients Achieving Optimal Testosterone Control (≤ 20 ng/dL)Citation(s)
1-Month Depot7.5 mg24 weeksNot specified, but suppression did not differ significantly from daily injectionsNot specified[6]
1-Month Depot7.5 mg~4 months94% (median testosterone reduction)Not specified[7]
3-Month Depot11.25 mg12 months100%90%[8]
3-Month Depot22.5 mg168 days96.8%78.9% by day 28, 94.0% at study end[9]
6-Month Depot30 mg12 months98%81%[8]
6-Month Depot (Gel-based)45 mg12 monthsNot specified, but maintained castrate levels94%[8]

Table 2: PSA Reduction with this compound Depot Formulations

FormulationDosageDuration of StudyMedian/Mean PSA ReductionCitation(s)
1-Month Depot7.5 mg~4 months95% reduction[7]
3-Month Depot11.25 mgNot specified88% reduction[5]
6-Month Depot30 mgNot specified89% reduction[5]
6-Month Depot (Gel-based)45 mg6 months93% reduction (in patients switched from another GnRH agonist)[1]

Pharmacokinetic Profiles

The pharmacokinetic profile of a depot formulation determines its release characteristics and the sustainability of therapeutic drug levels. Different formulations, such as microsphere-based and gel-based depots, exhibit distinct pharmacokinetic parameters.

Table 3: Comparative Pharmacokinetics of this compound Depot Formulations

Formulation TypeDosageCmax (Mean)AUC (Area Under the Curve)Duration of Therapeutic LevelsCitation(s)
Microsphere-based30 mgNot specifiedNot specifiedMaintained testosterone suppression comparable to 3-month formulation[5]
Gel-based45 mg82 ng/mLGreater than microsphere formulationLonger testosterone suppression (49 days vs. 35 days in a comparative model)[1][5]
Subcutaneous (SC) vs. Intramuscular (IM)7.5 mgSC: 19 ± 8.0 ng/ml; IM: 27 ± 4.9 ng/mlSC AUC was 90% greater than IMSC: 42-56 days; IM: 14-35 days[8]

Safety and Tolerability

The safety profiles of the various depot formulations are generally consistent with the effects of androgen deprivation.

Table 4: Common Adverse Events Associated with this compound Depot Formulations

Adverse Event1-Month Depot3-Month Depot6-Month DepotCitation(s)
Hot FlashesMost commonMost common43% (3-month) vs. 34% (6-month)[7][8]
Injection Site ReactionsCommonMore common than 1-month2% (3-month) vs. 11% (6-month)[7][8]
Tumor FlareCommonCommonCommon[7]
Gynecomastia16%Not specifiedNot specified[10]
FatigueNot specified9.8%Not specified[9]

Experimental Protocols

The clinical trials cited in this guide generally follow a similar design to evaluate the efficacy and safety of this compound depot formulations in patients with advanced prostate cancer.

Generalized Experimental Workflow:

  • Patient Selection: Enrollment of male patients (typically ≥18 years of age) with histologically confirmed advanced prostate cancer who are candidates for androgen deprivation therapy.[10][11] Key inclusion criteria often include a certain life expectancy and a specified performance status (e.g., WHO/ECOG).[11]

  • Study Design: Most studies are open-label, multicenter trials.[10][11] Some are randomized to compare different formulations or dosages.[10]

  • Treatment Administration: Patients receive intramuscular or subcutaneous injections of the specified this compound depot formulation at prescribed intervals (e.g., every 1, 3, or 6 months).[11]

  • Efficacy Assessment:

    • Primary Endpoint: The primary efficacy endpoint is typically the proportion of patients who achieve and maintain serum testosterone levels at or below the castrate level (≤ 50 ng/dL) over a defined period (e.g., from day 28 to the end of the study).[9]

    • Secondary Endpoints: These often include the percentage of patients achieving a more stringent testosterone suppression (≤ 20 ng/dL), changes in PSA levels, and assessment of clinical response using established criteria (e.g., EORTC).[9]

  • Pharmacokinetic Analysis: In a subset of patients, blood samples are collected at various time points to determine the plasma concentrations of this compound and to calculate pharmacokinetic parameters such as Cmax and AUC.[9]

  • Safety Monitoring: Adverse events are monitored and recorded throughout the study. This includes both self-reported symptoms and clinically observed side effects.[9]

The following diagram illustrates a typical experimental workflow for these clinical trials.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Testosterone, PSA, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization (if applicable) Baseline_Assessment->Randomization Formulation_A Administer Formulation A Randomization->Formulation_A Group 1 Formulation_B Administer Formulation B Randomization->Formulation_B Group 2 Efficacy_Monitoring Efficacy Monitoring (Testosterone, PSA) Formulation_A->Efficacy_Monitoring PK_Sampling Pharmacokinetic Sampling Formulation_A->PK_Sampling Safety_Monitoring Safety Monitoring (Adverse Events) Formulation_A->Safety_Monitoring Formulation_B->Efficacy_Monitoring Formulation_B->PK_Sampling Formulation_B->Safety_Monitoring Data_Analysis Data Analysis & Outcome Assessment Efficacy_Monitoring->Data_Analysis PK_Sampling->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: Generalized Experimental Workflow for Leuprorelin Depot Formulation Clinical Trials.

References

Validating Biomarkers for Predicting Response to Leuprorelin Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting response to leuprorelin (B1674837) acetate (B1210297), a cornerstone of androgen deprivation therapy (ADT). We delve into the experimental data supporting the use of key biomarkers, compare leuprorelin acetate with alternative therapies, and provide detailed experimental protocols for biomarker validation.

Introduction to this compound and the Need for Predictive Biomarkers

This compound is a synthetic gonadotropin-releasing hormone (GnRH) agonist widely used in the treatment of hormone-sensitive diseases, most notably prostate cancer.[1][2] Its mechanism of action involves an initial stimulation followed by a sustained downregulation of pituitary GnRH receptors.[1][3] This leads to a significant reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, ultimately suppressing testicular and ovarian steroidogenesis and lowering testosterone (B1683101) and estrogen levels.[3][4][5]

While this compound is effective for a majority of patients with advanced prostate cancer, a significant portion of patients will eventually develop resistance.[6] The identification and validation of predictive biomarkers are crucial to stratify patients, personalize treatment, and avoid unnecessary side effects and costs associated with ineffective therapy. Currently, prostate-specific antigen (PSA) is a widely used biomarker, but it is more prognostic than predictive of response to specific treatments.[6][7]

Key Predictive Biomarkers for Androgen Deprivation Therapy

While biomarkers specifically validated to predict response to this compound are still an area of active research, two key biomarkers have been extensively studied and validated for predicting outcomes in patients undergoing androgen deprivation therapy for prostate cancer: the Decipher® Genomic Classifier and the detection of Androgen Receptor Splice Variant 7 (AR-V7).

Decipher® Genomic Classifier

The Decipher® Genomic Classifier is a 22-gene expression signature that provides a risk score for metastatic progression independent of clinical and pathological features.[8] This biomarker has been validated in numerous studies to help guide treatment decisions, particularly in the post-prostatectomy setting.[8][9] While not exclusively validated for this compound, its ability to predict response to broader hormone therapy provides valuable insights.

A key study ancillary to the NRG/RTOG 9601 randomized clinical trial demonstrated that the Decipher classifier could predict which patients with recurrent prostate cancer would benefit from the addition of hormone therapy (bicalutamide) to salvage radiotherapy.[3][8] Patients with higher Decipher scores had a greater benefit from the addition of hormone therapy in terms of distant metastasis, prostate cancer-specific mortality, and overall survival.[3]

Androgen Receptor Splice Variant 7 (AR-V7)

The androgen receptor (AR) is a key driver of prostate cancer growth. The emergence of AR splice variants, particularly AR-V7, which lacks the ligand-binding domain and is constitutively active, is a major mechanism of resistance to androgen receptor signaling inhibitors (ARSIs).[10][11] The detection of AR-V7 in circulating tumor cells (CTCs) has been validated as a predictive biomarker for resistance to second-generation anti-androgens like abiraterone (B193195) and enzalutamide (B1683756) in patients with castration-resistant prostate cancer (CRPC).[10][12][13]

Patients with detectable AR-V7 in their CTCs have significantly worse outcomes when treated with ARSIs compared to those who are AR-V7 negative.[12][13] Importantly, AR-V7 status can predict differential responses to therapy, with AR-V7 positive patients showing better outcomes with taxane-based chemotherapy.[13] While most validation has been in the CRPC setting, the role of AR-V7 in castration-sensitive prostate cancer (CSPC), where this compound is a standard of care, is an area of ongoing investigation.[14]

Performance of Predictive Biomarkers

The following table summarizes the performance characteristics of the Decipher Genomic Classifier and AR-V7 in predicting outcomes in prostate cancer patients undergoing hormone-based therapies.

BiomarkerPatient PopulationTherapyPerformance MetricResultCitation
Decipher GC Post-prostatectomy with PSA recurrenceSalvage Radiotherapy +/- Bicalutamide12-year distant metastasis rateHigh GC score + Bicalutamide: 11.2% improvement[3]
12-year overall survivalHigh GC score + Bicalutamide: 4.6% improvement[3]
AR-V7 (in CTCs) Metastatic Castration-Resistant Prostate Cancer (mCRPC)ARSIs (Abiraterone/Enzalutamide) vs. TaxanesMedian Overall Survival (AR-V7 Positive)Taxanes: 14.3 months vs. ARSIs: 7.3 months[13]
Median Overall Survival (AR-V7 Negative)ARSIs: 19.8 months vs. Taxanes: 12.8 months[13]
mCRPCARSIs (Abiraterone/Enzalutamide)Median Progression-Free SurvivalAR-V7 Positive: 3.1 months vs. AR-V7 Negative: 6.1 months[10]
Median Overall SurvivalAR-V7 Positive: 8.4 months vs. AR-V7 Negative: 25.5 months[10]

Comparison with Alternative Therapies

This compound is one of several options for androgen deprivation therapy. The choice of agent may depend on various factors including patient characteristics, side effect profiles, and cost.

Therapy ClassExamplesMechanism of ActionKey Predictive Biomarkers
GnRH Agonists This compound, Goserelin, TriptorelinInitial stimulation followed by downregulation of GnRH receptors, leading to decreased testosterone production.[1][2]Decipher GC, AR-V7 (emerging)
GnRH Antagonists DegarelixDirectly blocks GnRH receptors, leading to a rapid decrease in testosterone without an initial flare.[15]Decipher GC, AR-V7 (emerging)
Androgen Receptor Signaling Inhibitors (ARSIs) Abiraterone Acetate, Enzalutamide, ApalutamideInhibit androgen synthesis or directly block the androgen receptor.[6][15]AR-V7, BRCA1/2 and ATM mutations[16]
Chemotherapy Docetaxel, CabazitaxelMicrotubule inhibitors that are effective in hormone-resistant prostate cancer.AR-V7 (patients with AR-V7 may respond better to taxanes)[13]

Head-to-head trials comparing different GnRH agonists have generally shown similar efficacy in achieving and maintaining castrate levels of testosterone.[6] However, some studies suggest potential differences in the depth and consistency of testosterone suppression.[6] GnRH antagonists offer the advantage of a more rapid testosterone suppression and avoidance of the initial testosterone surge seen with agonists.[15]

Experimental Protocols

Detailed protocols for the proprietary Decipher® Genomic Classifier and commercial AR-V7 assays are not publicly available. However, this section provides detailed methodologies for the key non-proprietary techniques used in biomarker validation.

Gene Expression Analysis from Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue

This protocol outlines a general method for extracting RNA from FFPE tissue and performing quantitative gene expression analysis, a technique fundamental to genomic classifiers.

1. RNA Extraction from FFPE Tissue:

  • Deparaffinization: Use xylene to remove paraffin (B1166041) from 10µm FFPE sections, followed by rehydration through a series of ethanol (B145695) washes (100%, 95%, 70%).

  • Proteinase K Digestion: Incubate the tissue with Proteinase K to digest proteins and release nucleic acids.

  • RNA Purification: Use a column-based RNA isolation kit specifically designed for FFPE tissue to purify the RNA. This typically includes a DNase digestion step to remove contaminating DNA.

  • Quality Control: Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to determine the RNA Integrity Number (RIN). RNA from FFPE is often degraded, so specific quality thresholds should be established.

2. Quantitative Real-Time PCR (qRT-PCR):

  • Reverse Transcription: Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Primer Design: Design and validate primers specific to the target genes of interest.

  • Real-Time PCR: Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or probe-based chemistry to quantify the expression of target genes relative to one or more stable housekeeping genes.

  • Data Analysis: Calculate the relative gene expression using the delta-delta Ct method.

Immunofluorescence Staining for AR-V7 in Circulating Tumor Cells (CTCs)

This protocol describes a general workflow for the isolation and immunofluorescent staining of CTCs to detect protein biomarkers like AR-V7.

1. CTC Isolation:

  • Blood Collection: Collect whole blood in specialized tubes that preserve CTCs.

  • Enrichment/Isolation: Isolate CTCs from peripheral blood mononuclear cells. This can be achieved through various methods:

    • Positive Selection: Use magnetic beads coated with antibodies against epithelial cell markers (e.g., EpCAM) to capture CTCs.

    • Negative Selection: Deplete hematopoietic cells using antibodies against CD45.

    • Size-based Separation: Use microfluidic devices that separate CTCs based on their larger size compared to blood cells.

2. Immunofluorescence Staining:

  • Fixation and Permeabilization: Fix the isolated cells with a cross-linking agent like formaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow antibodies to access intracellular targets.

  • Blocking: Incubate cells with a blocking buffer (e.g., bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for AR-V7 and other markers to identify CTCs (e.g., pan-cytokeratin) and exclude white blood cells (e.g., CD45).

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies that bind to the primary antibodies.

  • Nuclear Staining: Use a nuclear counterstain like DAPI to visualize the cell nuclei.

  • Imaging and Analysis: Use a fluorescence microscope or an automated imaging system to identify and quantify CTCs positive for the biomarker of interest. A CTC is typically defined as a nucleated (DAPI-positive), cytokeratin-positive, and CD45-negative cell.

Visualizations

Signaling Pathway of this compound

Leuprorelin_Acetate_Pathway cluster_pituitary Anterior Pituitary cluster_gonads Gonads (Testes/Ovaries) GnRHR GnRH Receptor LH_FSH LH & FSH GnRHR->LH_FSH Initial Stimulation, then Inhibition Steroidogenesis Steroidogenesis LH_FSH->Steroidogenesis Stimulation Hormones Testosterone/ Estrogen Steroidogenesis->Hormones Tumor Hormone-Sensitive Tumor Growth Hormones->Tumor Leuprorelin This compound (GnRH Agonist) Leuprorelin->GnRHR Continuous Stimulation (Downregulation)

Caption: Mechanism of action of this compound.

Experimental Workflow for Biomarker Validation

Biomarker_Validation_Workflow cluster_discovery Discovery & Pre-clinical cluster_analytical Analytical Validation cluster_clinical Clinical Validation Discovery Biomarker Discovery (e.g., 'Omics') Preclinical Pre-clinical Validation (Cell lines, Animal Models) Discovery->Preclinical Assay Assay Development Preclinical->Assay Performance Performance Characteristics (Sensitivity, Specificity, Reproducibility) Assay->Performance Retrospective Retrospective Studies (Archived Samples) Performance->Retrospective Prospective Prospective Clinical Trial (e.g., Randomized Controlled Trial) Retrospective->Prospective Clinical_Utility Clinical_Utility Prospective->Clinical_Utility Clinical Utility & Implementation

Caption: General workflow for biomarker validation.

Logical Relationship of Biomarkers and Treatment Decisions

Treatment_Decision_Logic cluster_outcomes Predicted Outcome & Treatment Path Patient Prostate Cancer Patient (Candidate for ADT) Biomarker_Test Biomarker Testing (e.g., Decipher GC, AR-V7) Patient->Biomarker_Test Favorable Favorable Prognosis (Low Decipher Score, AR-V7 Negative) Biomarker_Test->Favorable Low Risk Unfavorable Unfavorable Prognosis (High Decipher Score, AR-V7 Positive) Biomarker_Test->Unfavorable High Risk Standard_ADT Standard_ADT Favorable->Standard_ADT Consider Standard ADT (e.g., Leuprorelin) Intensified_Therapy Intensified_Therapy Unfavorable->Intensified_Therapy Consider Treatment Intensification (e.g., ADT + ARSI/Chemo)

References

A Comparative Analysis of Generic versus Branded Leuprorelin Acetate in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between generic and branded leuprorelin (B1674837) acetate (B1210297) is a critical decision that can impact experimental outcomes and clinical trial results. This guide provides an objective comparison of their performance, supported by experimental data, to aid in making informed decisions for research applications. Leuprorelin acetate, a synthetic gonadotropin-releasing hormone (GnRH) agonist, is pivotal in various research fields, including oncology, endocrinology, and reproductive medicine. Its primary mechanism involves the suppression of testosterone (B1683101) and estrogen production, making it a cornerstone for studies involving hormone-dependent conditions.

Efficacy and Safety Profile: A Head-to-Head Comparison

A retrospective, observational study involving 116 patients with prostate cancer compared the efficacy and safety of a generic this compound microsphere formulation (Boennuokang®) with the branded equivalent (Enantone®).[1][2][3] The study evaluated key markers of efficacy, namely testosterone and prostate-specific antigen (PSA) levels, over a 12-month period.

The results indicated that both the generic and branded formulations effectively suppressed testosterone and PSA levels.[1][2][3] While there were some statistically significant differences in the absolute testosterone levels at certain time points, the overall changes from baseline in both testosterone and PSA were not significantly different between the two groups.[1][2][3] Furthermore, the incidence of adverse events was comparable, suggesting a similar safety profile between the generic and branded products.[1][2][3]

Table 1: Comparison of Testosterone and PSA Level Changes from Baseline

Time PointParameterGeneric (Boennuokang®) Median Change (IQR)Branded (Enantone®) Median Change (IQR)P-value
Month 1 Testosterone (ng/dl)-->0.050
PSA (ng/ml)-10.00 (-28.53 to -5.13)-0.286
Month 3 Testosterone (ng/dl)-->0.050
PSA (ng/ml)-11.60 (-32.10 to -7.90)-0.144
Month 6 Testosterone (ng/dl)-->0.050
PSA (ng/ml)-11.78 (-36.70 to -8.00)-0.158
Month 12 Testosterone (ng/dl)-->0.050
PSA (ng/ml)-11.89 (-37.16 to -8.09)-0.270

Data sourced from a retrospective observational study.[1]

Pharmacokinetic and Pharmacodynamic Equivalence

Bioequivalence studies are fundamental in comparing generic and branded drugs. A single-dose, randomized, open-label, parallel-group study was conducted in 48 healthy Chinese male subjects to compare the pharmacokinetics (PK) and pharmacodynamics (PD) of a generic leuprolide acetate microsphere formulation by Shanghai Livzon Pharmaceutical Co., Ltd. with the branded product, Enantone®.[4]

The study revealed that while there were some differences in the pharmacokinetic parameters, the pharmacodynamic effects on testosterone suppression were similar.[4] The generic product showed slightly higher Cmax and AUC values for leuprolide compared to the branded version.[4] However, no significant differences were observed in the key pharmacodynamic parameters related to testosterone suppression.[4] Notably, the castration rate at day 28 was higher in the generic group (91.30%) compared to the branded group (60.87%).[4]

Another study comparing a new prolonged-release generic this compound with Enantone® in 48 healthy male volunteers also found consistent pharmacokinetic characteristics and similar inhibitory effects on testosterone.[5][6][7] In this study, both groups achieved a 100% castration level 28 days after administration, with the generic group maintaining the castration level for a significantly longer duration.[5][6]

Table 2: Pharmacokinetic and Pharmacodynamic Comparison

ParameterGeneric (Shanghai Livzon)Branded (Enantone®)90% Confidence Interval
Leuprolide PK
Cmax (ng/mL)Geometric Mean Ratio: 105.9%-94.43–118.53%
AUC0-t (ng·h/mL)Geometric Mean Ratio: 124.1%-109.13–141.88%
AUC0-D7 (ng·h/mL)Geometric Mean Ratio: 123.6%-109.53–139.54%
AUCD7-t (ng·h/mL)Geometric Mean Ratio: 123.3%-105.17–145.74%
Testosterone PD
Emax (ng/mL)Geometric Mean Ratio: 76.8%-62.80–93.57%
AUEC0-t (ng·h/mL)Geometric Mean Ratio: 98.6%-88.17–110.55%
AUEC0-D7 (ng·h/mL)Geometric Mean Ratio: 106.5%-95.72%–118.50%
AUECD7-t (ng·h/mL)Geometric Mean Ratio: 91.8%-79.77–105.63%

Data from a single-dose, randomized, open-labeled, parallel-group study.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies typically employed in comparative studies of generic and branded this compound, based on FDA guidance and published clinical trials.

Bioequivalence Study with Pharmacokinetic Endpoints

This type of study is designed to compare the rate and extent to which the active ingredient is absorbed from the test (generic) and reference (branded) products and becomes available at the site of action.

  • Study Design: A single-dose, randomized, parallel, in vivo study is recommended.[2]

  • Subjects: Prostatic carcinoma patients who are either undergoing initial therapy or are on a stable regimen of leuprolide acetate are typically recruited.[2][8] The test and reference groups should be balanced with respect to disease progression and treatment history.[2][8]

  • Procedure:

    • Subjects are randomly assigned to receive a single dose of either the generic or branded this compound.

    • Blood samples are collected at pre-determined time points to measure the plasma concentration of leuprolide.

    • Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable concentration), and AUC7-t (area under the curve from day 7 to the last sampling point) are calculated.[2][8]

  • Bioequivalence Criteria: The 90% confidence intervals for the ratio of the geometric means (test/reference) of the pharmacokinetic parameters should fall within the range of 80.00-125.00%.[2][8]

Pharmacodynamic Evaluation

This involves assessing the physiological effects of the drug on the body. For this compound, the primary pharmacodynamic endpoint is the suppression of testosterone.

  • Study Design: Similar to the pharmacokinetic study, a randomized, parallel-group design is often used.

  • Subjects: Healthy male volunteers or patients with conditions like prostate cancer can be included.

  • Procedure:

    • Following the administration of the generic or branded drug, blood samples are collected at various time points.

    • Serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) are measured.

    • Pharmacodynamic parameters such as Emax (maximum effect, i.e., maximum testosterone suppression) and AUEC (area under the effect-time curve) are determined.

  • Analysis: The testosterone suppression profiles of the generic and branded products are compared to assess their pharmacodynamic equivalence.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental designs, the following diagrams are provided.

Leuprorelin_Signaling_Pathway Leuprorelin This compound (GnRH Agonist) GnRHR GnRH Receptor (Pituitary Gland) Leuprorelin->GnRHR Binds to Pituitary Anterior Pituitary Downregulation Initial Flare, then Receptor Downregulation & Desensitization GnRHR->Downregulation LH_FSH LH & FSH Secretion Pituitary->LH_FSH Stimulates Testes Testes LH_FSH->Testes Stimulates Suppression Suppression Testosterone Testosterone Production Testes->Testosterone Stimulates Downregulation->LH_FSH

Caption: Signaling pathway of this compound.

Bioequivalence_Study_Workflow Start Patient Recruitment (e.g., Prostate Cancer) Randomization Randomization Start->Randomization Group_A Group A: Generic this compound Randomization->Group_A Group_B Group B: Branded this compound Randomization->Group_B Dosing Single Dose Administration Group_A->Dosing Group_B->Dosing Sampling Serial Blood Sampling Dosing->Sampling PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Testosterone, LH, FSH) Sampling->PD_Analysis Stats Statistical Analysis (90% CI for Bioequivalence) PK_Analysis->Stats PD_Analysis->Stats Conclusion Conclusion on Bioequivalence Stats->Conclusion

Caption: Experimental workflow for a bioequivalence study.

References

Safety Operating Guide

Proper Disposal of Leuprorelin Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of leuprorelin (B1674837) acetate (B1210297), ensuring the protection of personnel and the environment.

Leuprorelin acetate, a synthetic gonadotropin-releasing hormone (GnRH) agonist, requires careful handling and disposal due to its hormonal activity and potential environmental impact. Adherence to proper disposal procedures is critical to maintain laboratory safety and comply with federal, state, and local regulations. This guide provides a step-by-step approach to the safe disposal of this compound and associated waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The chemical, physical, and toxicological properties of this product may not be thoroughly investigated.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves (double gloves or "chemotherapy" gloves are recommended), a closed-front, low-permeability protective gown with tight-fitting wrist cuffs, and eye/face protection.[2]

  • Ventilation: Handle this compound in a well-ventilated area or within a HEPA filtered, externally vented biosafety cabinet to prevent aerosol generation.[2]

  • Avoid Dust Formation: When handling the solid form, take measures to avoid the formation of dust and aerosols.[2]

  • Spill Management: In case of a spill, sweep up the material, place it in a designated waste bag, and hold for waste disposal.[1] Avoid raising dust.[1] The spill area should be ventilated and washed after the material has been collected.[1]

Step-by-Step Disposal Procedure

The primary and most consistently recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[1] This ensures that all regulatory requirements are met.

  • Waste Segregation and Collection:

    • Carefully separate this compound waste from other laboratory waste streams. This includes unused or expired products, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE.

    • Collect all this compound waste in clearly labeled, sealed containers. The containers should be appropriate for hazardous or pharmaceutical waste as determined by your institution's Environmental Health and Safety (EHS) department.

  • Consult Institutional and Regulatory Guidelines:

    • Contact your institution's EHS department to determine the specific procedures and requirements for disposing of hormonal agents like this compound.

    • Always observe all federal, state, and local environmental regulations.[1] The Resource Conservation and Recovery Act (RCRA) governs the disposal of solid and hazardous waste, which may include certain pharmaceuticals.[3][4]

  • Engage a Licensed Professional Waste Disposal Service:

    • The most recommended method of disposal is to contact a licensed professional waste disposal service.[1] This service will have the expertise and permits to handle and dispose of pharmaceutical waste in a compliant manner.

    • Provide the disposal service with all necessary information about the waste, including the Safety Data Sheet (SDS).

  • Recommended Disposal Method (for Professional Services):

    • A common method for the destruction of this compound is incineration.[1] This typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] This process should only be carried out by a licensed and equipped facility.

Summary of this compound Safety and Disposal Information

For quick reference, the following table summarizes key information from various Safety Data Sheets (SDS).

Aspect GenScript MSDS Pfizer SDS TCI Chemicals SDS Chemos GmbH SDS
Hazards Chemical, physical, and toxicological properties not thoroughly investigated. Emits toxic fumes under fire conditions.[1]Powders and solids are presumed to be combustible.[2]No specific hazards listed, but advises to avoid contact with skin, eyes, and clothing.May damage fertility or the unborn child (H360).[5]
Handling Exercise due care. Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[1]Handle in accordance with good industrial hygiene and safety practice. Use HEPA filtered, externally vented, biosafety cabinet. Wear double gloves.[2]Perform handling in a well-ventilated place. Wear suitable protective equipment. Prevent dispersion of dust.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/clothing/eye protection.[5]
Disposal Contact a licensed professional waste disposal service. Dissolve or mix with a combustible solvent and burn in a chemical incinerator. Observe all environmental regulations.[1]Dispose of in accordance with local and national regulations.[2]Consult local or regional authorities. May be able to dissolve or mix with a combustible solvent and burn in a chemical incinerator. Observe all regulations.Dispose of contents/container to an industrial combustion plant. Consider relevant national or regional provisions.[5]

Experimental Protocols

Detailed experimental protocols for the inactivation or disposal of this compound are not publicly available in the provided search results. The consistent recommendation is to rely on professional waste management services that are equipped to handle pharmaceutical waste. For any in-lab decontamination procedures of non-disposable equipment, consult your institution's EHS department for validated methods.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

LeuprorelinDisposalWorkflow start This compound Waste Generated segregate Segregate Waste (Unused product, contaminated labware, PPE) start->segregate consult Consult Institutional EHS & Regulations (Federal, State, Local) segregate->consult is_hazardous Classified as Hazardous or Regulated Pharmaceutical Waste? consult->is_hazardous licensed_service Contact Licensed Professional Waste Disposal Service is_hazardous->licensed_service Yes is_hazardous->licensed_service Unsure package Package and Label Waste According to EHS/Vendor Specs licensed_service->package transport Arrange for Waste Pickup and Transport by Vendor package->transport incineration Incineration at a Permitted Facility transport->incineration documentation Retain Disposal Documentation incineration->documentation

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leuprorelin acetate
Reactant of Route 2
Leuprorelin acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.